molecular formula C8H13NO3 B7735216 5-Oxo-1-propylpyrrolidine-3-carboxylic acid CAS No. 6499-56-5

5-Oxo-1-propylpyrrolidine-3-carboxylic acid

Cat. No.: B7735216
CAS No.: 6499-56-5
M. Wt: 171.19 g/mol
InChI Key: WTCXUEZECUORFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxo-1-propylpyrrolidine-3-carboxylic acid (CAS 208118-23-4) is a high-value pyrrolidinone derivative serving as a versatile building block in medicinal chemistry and drug discovery. This compound features a rigid pyrrolidinone core that provides conformational restraint for enhanced receptor binding selectivity, making it an attractive scaffold for developing novel bioactive molecules . Researchers utilize this compound and its derivatives to explore new therapeutic agents due to its promising biological activities. Studies on analogous 5-oxopyrrolidine structures have demonstrated significant anticancer potential, with certain derivatives exhibiting cytotoxic effects against aggressive cancer cell lines, including human lung adenocarcinoma (A549), triple-negative breast cancer (MDA-MB-231), and melanoma (A375) in both 2D and 3D culture models . Furthermore, derivatives of this scaffold have shown structure-dependent antimicrobial activity against challenging multidrug-resistant Gram-positive pathogens, such as Staphylococcus aureus, with efficacy comparable to established antibiotics like vancomycin . In neuroscience research, directed functionalization of the 5-oxopyrrolidine-3-carboxylic acid scaffold has yielded potent inhibitors of the BACE-1 enzyme, a key target in Alzheimer's disease research, with sub-micromolar activity . The molecule's balanced hydrophilicity, imparted by the carboxylic acid group, and lipophilicity from the N-propyl substituent make it particularly valuable in central nervous system drug discovery where blood-brain barrier penetration is a critical challenge . With a molecular weight of 171.19 g/mol, it falls within the optimal range for oral bioavailability as per Lipinski's rule of five . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-oxo-1-propylpyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-3-9-5-6(8(11)12)4-7(9)10/h6H,2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCXUEZECUORFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(CC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00983546
Record name 5-Oxo-1-propylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00983546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6499-56-5
Record name 5-Oxo-1-propylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00983546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 5-Oxo-1-propylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Oxo-1-propylpyrrolidine-3-carboxylic acid is a heterocyclic organic compound belonging to the pyrrolidinone family. This class of compounds is of significant interest in medicinal chemistry and materials science due to the presence of a lactam ring, a carboxylic acid group, and a variable N-substituent, which in this case is a propyl group. These functional groups impart a unique combination of polarity, hydrogen bonding capability, and lipophilicity, making the study of its physical properties essential for applications in drug design, formulation, and chemical synthesis. Understanding properties such as solubility, acidity (pKa), and melting point is critical for predicting the compound's behavior in biological systems and for designing efficient purification and handling protocols.

This guide provides a comprehensive overview of the core physical properties of this compound. Where direct experimental data is not publicly available, this document outlines the established methodologies for their determination, grounded in authoritative protocols, and provides expected values based on the analysis of its chemical structure and analogous compounds.

Core Physicochemical Characteristics

A summary of the fundamental properties of this compound is presented below. These values are foundational for any experimental work involving this molecule.

PropertyDataSource / Method
Molecular Formula C₈H₁₃NO₃Calculated
Molecular Weight 187.20 g/mol Calculated
CAS Number 208118-23-4Chemical Supplier Data[1]
Physical Form SolidPredicted based on analogs[2][3]
pKa (Carboxylic Acid) ~4-5Estimated[4][5]
Solubility VariesSee Section 3

Molecular Structure and Stereochemistry

The molecular structure dictates the entirety of the compound's physical and chemical behavior. The central feature is a five-membered pyrrolidinone ring, with a propyl group attached to the nitrogen atom and a carboxylic acid at the C-3 position.

Caption: 2D Structure of this compound.

The carbon atom at the C-3 position is a chiral center. Therefore, the compound can exist as two enantiomers, (R)- and (S)-, or as a racemic mixture. The specific stereoisomer will influence properties such as melting point and optical rotation, and critically, its biological activity. It is imperative for researchers to characterize the stereochemistry of their sample.

Solubility Profile: A Predictive Analysis

The solubility of a compound is a critical parameter for its use in solution-based assays, formulations, and as a reactant in synthesis. The structure of this compound, containing both a polar carboxylic acid and a lactam group, alongside a nonpolar N-propyl chain, suggests a nuanced solubility profile.

  • Aqueous Solubility : The carboxylic acid and lactam functionalities can engage in hydrogen bonding with water, suggesting some degree of aqueous solubility[6]. However, the three-carbon alkyl chain increases lipophilicity, which will limit its solubility compared to the unsubstituted parent compound, 5-oxopyrrolidine-3-carboxylic acid[6][7]. Aqueous solubility is expected to be highly pH-dependent; in basic media (pH > pKa), the compound will deprotonate to form a carboxylate salt, which is significantly more water-soluble.

  • Organic Solvent Solubility : The presence of the hydrocarbon propyl group and the overall molecular structure suggests good solubility in polar organic solvents like ethanol, methanol, DMSO, and DMF[6]. Solubility in nonpolar solvents like hexane is expected to be low.

Experimental Protocol for Solubility Determination

A robust method for determining thermodynamic solubility is the shake-flask method, which measures the concentration of a saturated solution at equilibrium.

Objective: To determine the solubility of the compound in a given solvent at a specified temperature.

Materials:

  • This compound

  • Selected solvent (e.g., pH 7.4 phosphate buffer, ethanol)

  • Scintillation vials or screw-capped tubes

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Analytical balance

  • Filtration device (e.g., 0.22 µm syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial, ensuring that a significant amount will remain undissolved. This is a critical step to guarantee saturation[8].

  • Solvent Addition: Add a precise volume of the chosen solvent to the vial.

  • Equilibration: Seal the vial and place it in a shaker within an incubator set to the desired temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The rate of dissolution decreases as the solution approaches saturation, so adequate time is crucial[8].

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw a known volume of the supernatant. Immediately filter it through a syringe filter to remove all undissolved particles. This step is vital to avoid artificially inflating the concentration measurement.

  • Quantification: Dilute the filtered sample into a suitable mobile phase and analyze its concentration using a pre-validated analytical method (e.g., HPLC).

  • Calculation: The solubility is calculated based on the measured concentration and any dilution factors used.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Acidity and pKa

The carboxylic acid group is the primary acidic center in the molecule. The acid dissociation constant (pKa) is a measure of its tendency to donate a proton in solution.

Significance: The pKa value is paramount for predicting the ionization state of the molecule at a given pH. This affects its solubility, lipophilicity, membrane permeability, and receptor-binding interactions. For carboxylic acids, the typical pKa range is between 4 and 5[4]. The electron-withdrawing nature of the adjacent lactam carbonyl group may slightly lower the pKa compared to a simple alkyl carboxylic acid. At physiological pH (~7.4), the carboxylic acid will be almost entirely deprotonated and negatively charged.

Experimental Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values by monitoring pH changes upon the addition of a titrant.[9][10]

Objective: To determine the pKa of the carboxylic acid functional group.

Materials:

  • This compound

  • Calibrated pH meter and electrode

  • Automated titrator or burette

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Deionized, CO₂-free water

  • Stir plate and stir bar

Procedure:

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of CO₂-free deionized water. If aqueous solubility is low, a co-solvent like methanol or DMSO may be used, though this can slightly alter the apparent pKa.

  • Titration Setup: Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

  • Titration: Begin stirring and record the initial pH. Add small, precise increments of the standardized NaOH solution. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis). This will generate a sigmoidal titration curve[10].

  • pKa Determination: The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized. This point corresponds to the inflection point of the sigmoid curve. Mathematically, it can be found by identifying the maximum of the first derivative of the titration curve (ΔpH/ΔV).

Thermal Properties: Melting and Boiling Points

Thermal properties are key indicators of purity and molecular forces.

  • Melting Point: As a solid at room temperature, the compound will have a distinct melting point. Carboxylic acids exhibit strong intermolecular hydrogen bonding, often forming dimers, which leads to higher melting points compared to other functional groups of similar molecular weight[6][11]. The melting point is a sharp, well-defined range for a pure crystalline substance and is an essential criterion for quality control.

  • Boiling Point: Carboxylic acids also have exceptionally high boiling points due to strong hydrogen bonding[11]. However, determining the boiling point of this compound may be challenging as it could be prone to decomposition at elevated temperatures before boiling, a common trait for complex organic molecules.

Conclusion

The physical properties of this compound are governed by the interplay between its polar carboxylic acid and lactam groups and its nonpolar N-propyl substituent. This structure confers moderate and pH-dependent aqueous solubility, good solubility in polar organic solvents, and an acidic pKa typical of carboxylic acids. While specific experimental values for melting point and boiling point require empirical determination, established protocols are available for rigorously characterizing these essential parameters. The methodologies and predictive analyses provided in this guide serve as a foundational resource for researchers, enabling informed decisions in the handling, formulation, and application of this versatile chemical scaffold.

References

  • wikiHow. How to Determine Solubility. Available from: [Link]

  • Quora. How would you test for solubility in a compound? (2019-02-20). Available from: [Link]

  • Google Patents. Method for determining solubility of a chemical compound. (WO2005116635A1).
  • ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003-09-24). Available from: [Link]

  • PubChem. 5-Oxo-1-((pyridin-3-yl)methyl)pyrrolidine-3-carboxylic acid. Available from: [Link]

  • Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? (2025-02-11). Available from: [Link]

  • PubChem. 5-Oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxylic acid. Available from: [Link]

  • LookChem. 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid. Available from: [Link]

  • ResearchGate. (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. (2025-08-10). Available from: [Link]

  • Organic Chemistry Tutor. How to Estimate the pKa Values Using the pKa Table. Available from: [Link]

  • Master Organic Chemistry. The pKa Table Is Your Friend. (2010-06-18). Available from: [Link]

  • ResearchGate. Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. (2025-08-06). Available from: [Link]

  • National Institutes of Health. Development of Methods for the Determination of pKa Values. (2013-08-08). Available from: [Link]

  • R Discovery. Thermodynamic Estimate of pKa Values of the Carboxylic Acids in Aqueous Solution with the Density Functional Theory. (2010-05-01). Available from: [Link]

  • PubChem. 5-Oxopyrrolidine-3-carboxylic acid. Available from: [Link]

  • Chemistry LibreTexts. 15.3: Physical Properties of Carboxylic Acids. (2022-09-15). Available from: [Link]

  • National Institutes of Health. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022-08-06). Available from: [Link]

  • Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Available from: [Link]

  • ResearchGate. DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020-04-06). Available from: [Link]

  • TSFX. Physical Properties of Carboxylic Acids. Available from: [Link]

  • 2a biotech. Products. Available from: [Link]

Sources

"5-Oxo-1-propylpyrrolidine-3-carboxylic acid" chemical structure and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Oxo-1-propylpyrrolidine-3-carboxylic acid

Introduction: The Significance of the Pyrrolidinone Scaffold

The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural core of numerous biologically active compounds.[1] As a cyclic lactam, it provides a rigid framework that can be strategically functionalized to interact with various biological targets. The parent compound, 5-oxoproline (also known as pyroglutamic acid), is a natural amino acid derivative found in living organisms, playing a role in glutathione metabolism.[2] The derivatization of this core, particularly at the N-1 and C-3 positions, allows for the systematic exploration of structure-activity relationships (SAR). This guide focuses on a specific analog, This compound , providing a comprehensive overview of its synthesis, structural characterization, and the scientific rationale behind the applied methodologies. This document is intended for researchers and professionals engaged in chemical synthesis and drug development who require a robust framework for preparing and validating novel small molecules.

Chemical Identity and Physicochemical Properties

This compound is a derivative of 5-oxoproline, featuring a propyl group attached to the ring nitrogen. This modification significantly alters the lipophilicity and conformational flexibility of the parent molecule, potentially influencing its biological interactions.

Caption: 2D Structure of this compound.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₈H₁₃NO₃ (Calculated)
Molecular Weight 171.19 g/mol (Calculated)
XLogP3 (Predicted) -0.1 (Analog Data[3])
Hydrogen Bond Donors 1 (Calculated)
Hydrogen Bond Acceptors 3 (Calculated)
Rotatable Bond Count 3 (Calculated)
Appearance Expected to be a white to off-white solid (General properties of carboxylic acids[4])

| Solubility | Expected to be soluble in water and polar organic solvents | (General properties of carboxylic acids[4]) |

Synthesis Pathway: Michael Addition

Expertise & Rationale: The most direct and well-established method for synthesizing N-substituted 5-oxopyrrolidine-3-carboxylic acids is the Michael addition of a primary amine to itaconic acid.[5][6] This reaction proceeds via the conjugate addition of the amine to one of the carboxylic acid groups of itaconic acid, followed by an intramolecular cyclization (lactamization) upon heating, which expels a molecule of water to form the stable five-membered pyrrolidinone ring. This one-pot synthesis is efficient and avoids the need for complex protecting group strategies.

Caption: Proposed synthesis workflow for the target compound.

Experimental Protocol: Synthesis
  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine itaconic acid (1.0 eq) and n-propylamine (1.1 eq). Rationale: A slight excess of the amine ensures complete consumption of the limiting reagent, itaconic acid.

  • Reaction: Heat the mixture to 140-150 °C with vigorous stirring. The reaction can be performed solvent-free or with a catalytic amount of glacial acetic acid.[5] Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the starting materials. The reaction is typically complete within 2-4 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. The crude product may solidify upon cooling.

  • Purification: Dissolve the crude solid in a minimal amount of hot ethanol or water. Allow the solution to cool slowly to induce recrystallization. Filter the resulting crystals, wash with a small amount of cold solvent, and dry under vacuum to yield the pure product.

Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure and to ensure the purity of the synthesized compound.[1] The following protocols and expected data serve as a self-validating system for the target molecule.

Caption: Comprehensive workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information on the carbon skeleton.

Expected ¹H NMR Data (400 MHz, DMSO-d₆) Rationale: DMSO-d₆ is chosen as the solvent due to its ability to dissolve polar carboxylic acids and to observe the exchangeable acidic proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5broad singlet1HCarboxylic Acid (-COOH )
~3.4 - 3.2multiplet3H-N-CH₂ -CH₂- (propyl) & Ring -CH -COOH
~2.8 - 2.6multiplet2HRing -N-CH₂ -CH-
~2.4 - 2.2multiplet2HRing -CO-CH₂ -CH-
~1.5sextet2H-CH₂-CH₂ -CH₃ (propyl)
~0.85triplet3H-CH₂-CH₃ (propyl)

Expected ¹³C NMR Data (100 MHz, DMSO-d₆) Rationale: Provides a count of unique carbon atoms and their chemical environment, confirming the presence of carbonyl groups and the aliphatic chain.

Chemical Shift (δ, ppm)Assignment
~174.5Carboxylic Acid (C =O)
~172.0Lactam (C =O)
~48.0Ring -N-C H₂-
~45.0-N-C H₂- (propyl)
~40.0Ring -C H-COOH
~35.0Ring -CO-C H₂-
~20.0-C H₂-CH₃ (propyl)
~11.0-C H₃ (propyl)

Experimental Protocol: NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters for both nuclei should be employed.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign all peaks based on their chemical shifts, multiplicities, and correlations observed in 2D NMR experiments (like COSY and HSQC) if necessary.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of chemical bonds upon absorption of infrared radiation. It is particularly effective for identifying carbonyl and hydroxyl groups.[7][8]

Expected IR Absorption Bands Rationale: The presence of two distinct carbonyl groups (lactam and carboxylic acid) and a broad O-H stretch are the key diagnostic features for this molecule.[9][10]

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3300 - 2500Strong, Very BroadO-H StretchCarboxylic Acid
~1710Strong, SharpC=O StretchCarboxylic Acid (dimer)
~1680Strong, SharpC=O StretchLactam (Amide I band)
~1320MediumC-O StretchCarboxylic Acid
~1210MediumC-N StretchLactam

Experimental Protocol: IR

  • Sample Preparation: Prepare a sample using either the KBr pellet method or as a thin film on a salt plate (for oils/low-melting solids). For Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.[1] A background spectrum should be recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass data, which is crucial for confirming the elemental composition.

Expected Mass Spectrometry Data

TechniqueIonization ModeExpected m/zInterpretation
HRMSESI+172.0917[M+H]⁺ (Calculated for C₈H₁₄NO₃⁺: 172.0917)
HRMSESI-170.0772[M-H]⁻ (Calculated for C₈H₁₂NO₃⁻: 170.0771)
LRMSESI+172.1[M+H]⁺

Experimental Protocol: MS

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[1]

  • Data Acquisition: Infuse the sample solution into the mass spectrometer equipped with an electrospray ionization (ESI) source. Acquire spectra in both positive and negative ion modes.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare the observed m/z value with the calculated theoretical mass. Analyze fragmentation patterns if necessary to further support the proposed structure.

Potential Applications in Research and Development

Derivatives of 5-oxoproline are actively investigated for various therapeutic applications. The pyrrolidinone core is a key feature in molecules with antimicrobial, anti-inflammatory, and anti-tumor activities.[11][12] N-substituted derivatives, in particular, have been explored as potent agonists and antagonists for receptors like the melanocortin-4 receptor (MC4R) and as inhibitors of collagen-induced platelet aggregation.[13][14] The synthesis and characterization of This compound provide a valuable building block for creating libraries of novel compounds aimed at these and other biological targets. Its carboxylic acid handle allows for further chemical modification, such as amide coupling, to generate more complex molecules for screening in drug discovery programs.[6]

Conclusion

This guide has outlined a robust and logical framework for the synthesis and comprehensive characterization of This compound . The proposed synthetic route is efficient, and the combination of NMR, IR, and MS provides a multi-faceted, self-validating approach to confirm the molecule's identity and purity. The detailed protocols and expected analytical data serve as a reliable reference for researchers, enabling the confident production and validation of this and similar pyrrolidinone derivatives for further investigation in medicinal chemistry and materials science.

References

An In-depth Technical Guide to 5-Oxo-1-propylpyrrolidine-3-carboxylic acid and its Analogs: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical landscape surrounding the 5-oxopyrrolidine-3-carboxylic acid scaffold, with a specific focus on the synthesis, properties, and potential applications of N-substituted analogs, including the titular "5-Oxo-1-propylpyrrolidine-3-carboxylic acid." This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into the strategic design and utilization of this versatile chemical entity.

Introduction to the 5-Oxopyrrolidine-3-carboxylic Acid Core

The 5-oxopyrrolidine-3-carboxylic acid moiety is a chiral, cyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid conformation and the presence of both a carboxylic acid and a lactam functionality make it an attractive building block for the synthesis of complex, biologically active molecules. The pyrrolidine ring system is a common feature in a multitude of natural products and pharmaceuticals, valued for its ability to orient substituents in a well-defined three-dimensional space, thereby facilitating precise interactions with biological targets.

The core structure, 5-oxopyrrolidine-3-carboxylic acid, possesses the CAS number 7268-43-1.[1] While the specific propyl-substituted derivative is not widely documented, a vast body of literature exists for analogs with various substituents at the N-1 position. Understanding the synthesis and properties of these related compounds provides a robust framework for approaching the design and application of "this compound."

Physicochemical Properties and Identification

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
5-Oxopyrrolidine-3-carboxylic acid7268-43-1C5H7NO3129.11[1]
5-Oxo-1-phenylpyrrolidine-3-carboxylic acid39629-86-2C11H11NO3205.21[2]
5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid133747-57-6C12H13NO3219.24[3]
5-Oxo-1-[(thiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid175136-92-2C10H11NO3S225.26
5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylic acid96449-93-3C13H15NO3233.26
1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid10054-21-4C17H31NO3297.4[4]
(Z)-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid94108-41-5C23H41NO3379.58[5]

Synonyms: The nomenclature for this class of compounds can vary. Common synonyms often involve interchanging "oxo" with "keto" and "pyrrolidine" with "pyrrolidinone." For instance, "this compound" might also be referred to as "1-Propyl-5-oxopyrrolidine-3-carboxylic acid" or "N-Propyl-pyroglutamic acid-3-carboxylic acid." The parent compound, 5-oxopyrrolidine-3-carboxylic acid, is also known as 5-Oxo-pyrrolidine-3-carboxylic acid.[1]

Synthesis of N-Substituted 5-Oxopyrrolidine-3-carboxylic Acids

The synthesis of 5-oxo-1-substituted-pyrrolidine-3-carboxylic acids is typically achieved through the cyclization of itaconic acid with a primary amine. This reaction provides a straightforward and versatile route to a wide array of N-substituted derivatives.

General Synthetic Protocol

A common and effective method involves the direct condensation of itaconic acid with the desired primary amine, in this case, propylamine, often under neat conditions or in a high-boiling solvent at elevated temperatures.

Step-by-Step Methodology:

  • Reactant Preparation: Equimolar amounts of itaconic acid and propylamine are measured.

  • Reaction Setup: The reactants are combined in a round-bottom flask equipped with a reflux condenser. The reaction can be performed solvent-free or with a solvent like acetic acid.

  • Heating: The reaction mixture is heated to a temperature typically ranging from 140-165°C.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting solid is then typically purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product.

The causality behind this experimental choice lies in the Michael addition of the primary amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular amidation to form the stable five-membered lactam ring.

Caption: General workflow for the synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids.

Potential Applications in Drug Discovery and Development

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been explored for a range of therapeutic applications, demonstrating their potential as scaffolds for the development of novel drugs. The biological activity is often modulated by the nature of the substituent at the N-1 position.

Antimicrobial and Antibacterial Agents

Several studies have investigated the antimicrobial properties of this class of compounds. For instance, derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their efficacy against various Gram-positive and Gram-negative bacteria.[7] Furthermore, compounds bearing a 5-nitrothiophene substituent have shown promising and selective activity against multidrug-resistant Staphylococcus aureus strains.[8] The introduction of a propyl group at the N-1 position could potentially modulate the lipophilicity of the molecule, which may influence its ability to penetrate bacterial cell membranes.

Anti-inflammatory Agents

The 5-oxopyrrolidine-3-carboxylic acid scaffold has also been utilized in the design of potent anti-inflammatory agents. A series of derivatives were synthesized and screened for their activity against matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are implicated in inflammatory processes.[9] The ability to readily modify the N-1 substituent allows for the fine-tuning of the molecule's interaction with the target enzyme's binding pocket.

Anticancer Activity

The structural versatility of 5-oxopyrrolidine derivatives makes them attractive candidates for the development of anticancer agents. Certain derivatives have demonstrated potent anticancer activity against A549 lung cancer cells.[8] The design of novel analogs, such as the N-propyl variant, could lead to compounds with improved efficacy and selectivity.

PotentialApplications Core 5-Oxopyrrolidine- 3-carboxylic Acid Scaffold Antimicrobial Antimicrobial Agents Core->Antimicrobial Modulation of lipophilicity AntiInflammatory Anti-inflammatory Agents Core->AntiInflammatory Fine-tuning of enzyme binding Anticancer Anticancer Agents Core->Anticancer Structural versatility

Caption: Potential therapeutic applications of the 5-oxopyrrolidine-3-carboxylic acid scaffold.

Conclusion and Future Directions

The 5-oxopyrrolidine-3-carboxylic acid core represents a privileged scaffold in medicinal chemistry, offering a robust and versatile platform for the design of novel therapeutic agents. While "this compound" itself is not extensively characterized in the public domain, the well-established synthetic routes and the diverse biological activities of its analogs provide a strong foundation for its exploration. Future research in this area should focus on the systematic synthesis and biological evaluation of a library of N-alkyl substituted derivatives, including the propyl analog, to further elucidate the structure-activity relationships and unlock the full therapeutic potential of this promising class of compounds. The insights gained from such studies will undoubtedly contribute to the development of next-generation therapeutics for a wide range of diseases.

References

  • PubChem. (n.d.). 5-Oxo-1-((pyridin-3-yl)methyl)pyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Retrieved from [Link]

  • LookChem. (n.d.). 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid. Retrieved from [Link]

  • Molecule-on. (n.d.). 5-OXO-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDINE-3-CARBOXYLIC ACID. Retrieved from [Link]

  • ResearchGate. (n.d.). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]

  • MDPI. (n.d.). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Retrieved from [Link]

  • PubChem. (n.d.). 5-Oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). (Z)-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis and study of antimicrobial activity of 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids. Retrieved from [Link]

  • PubChem. (n.d.). 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (n.d.). 5-Oxo-3-pyrrolidinecarboxylic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Biological Activities of 5-Oxopyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 5-oxopyrrolidine, or 2-pyrrolidinone, ring is a five-membered lactam that stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of novel therapeutic agents. This scaffold is not only prevalent in a wide array of natural products but also forms the core of numerous FDA-approved drugs, highlighting its significance in pharmaceutical sciences.[1][2] Derivatives of 5-oxopyrrolidine exhibit a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and neuroprotective effects. This versatility stems from the scaffold's ability to be chemically modified at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with diverse biological targets.

This guide provides an in-depth exploration of the major biological activities associated with 5-oxopyrrolidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the mechanisms of action, structure-activity relationships (SAR), and the experimental protocols necessary to validate these activities. We will delve into the causality behind experimental choices, present self-validating methodologies, and ground all claims in authoritative, referenced literature.

Chapter 1: The 5-Oxopyrrolidine Scaffold: A Foundation for Bioactivity

The therapeutic potential of the 5-oxopyrrolidine scaffold is unlocked through synthetic chemistry. The ability to generate large, diverse libraries of derivatives is crucial for screening and identifying lead compounds. A common and efficient synthetic route involves the aza-Michael addition reaction between a primary amine and itaconic acid, which upon heating, readily cyclizes to form the core lactam ring.[3][4][5] This foundational molecule, typically a carboxylic acid, serves as a versatile starting point for a multitude of further modifications, such as esterification, hydrazinolysis, and subsequent condensation with aldehydes or diketones to produce hydrazones, azoles, and other heterocyclic systems known to confer potent bioactivity.[3][6]

The rationale for these extensive modifications is rooted in the principles of medicinal chemistry: to explore the chemical space around the core scaffold, thereby modulating properties like solubility, stability, and, most importantly, affinity for specific biological targets. The addition of moieties like hydrazones, for instance, introduces a reactive azomethine pharmacophore that is frequently associated with a broad spectrum of biological effects.[7]

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization Pathways Itaconic_Acid Itaconic Acid Core_Acid 1-Aryl-5-oxopyrrolidine -3-carboxylic Acid Itaconic_Acid->Core_Acid Primary_Amine Primary Amine (e.g., Arylamine) Primary_Amine->Core_Acid Hydrazide Carbohydrazide Intermediate Core_Acid->Hydrazide Esterification & Hydrazinolysis Hydrazones Hydrazone Derivatives Hydrazide->Hydrazones Condensation Azoles Azole / Diazole Derivatives Hydrazide->Azoles Condensation Aldehydes Aromatic Aldehydes Aldehydes->Hydrazones Diketones Diketones (e.g., Acetylacetone) Diketones->Azoles

General Synthetic Workflow for 5-Oxopyrrolidine Derivatives.

Chapter 2: Potent Anticancer Activity

The development of novel anticancer agents is a primary focus of 5-oxopyrrolidine research. Derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including lung adenocarcinoma (A549), melanoma, and triple-negative breast cancer.[3][7][8]

Mechanism of Action: Protein Kinase Inhibition

A key mechanism underlying the anticancer effects of these compounds is the inhibition of protein kinases.[7] Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival; their dysregulation is a hallmark of cancer. Molecular docking studies have suggested that certain 5-oxopyrrolidine-hydrazone derivatives can act as multi-kinase inhibitors, showing high binding affinity to the active sites of key oncogenic kinases like BRAF and the non-receptor tyrosine kinase SRC.[7][8][9] By occupying the ATP-binding pocket of these enzymes, the derivatives prevent the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive cancer progression.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor SRC SRC Kinase Receptor->SRC BRAF BRAF Kinase SRC->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cancer Cell Proliferation & Survival TF->Proliferation Inhibitor 5-Oxopyrrolidine Derivative Inhibitor->SRC Inhibitor->BRAF

Inhibition of Oncogenic Kinase Signaling Pathways.
Structure-Activity Relationship (SAR)

The anticancer potency of these derivatives is highly structure-dependent. Studies have consistently shown that the nature of the substituents on the phenyl ring and the hydrazone moiety significantly influences activity. For instance, the presence of a free amino group on the N-phenyl ring can enhance anticancer activity while reducing cytotoxicity toward non-cancerous cells.[3] Furthermore, incorporating specific heterocyclic fragments, such as 5-nitrothiophene or benzimidazole, has been shown to yield compounds with the highest potency against lung cancer cells.[3][6]

Quantitative Data: In Vitro Cytotoxicity

The efficacy of these compounds is quantified by determining their half-maximal inhibitory concentration (IC₅₀) or by measuring the percentage of cell viability at a fixed concentration.

Compound Type / Key SubstituentCancer Cell LineActivity MeasureResultReference
Bishydrazone with 5-nitrothienylA549 (Lung)% Viability @ 100 µM< 20%[3]
5-Fluorobenzimidazole derivativeA549 (Lung)% Viability @ 100 µM~25%[6]
2-hydroxynaphthalenylmethyleneIGR39 (Melanoma)EC₅₀13.0 µM[8]
2-hydroxynaphthalenylmethyleneMDA-MB-231 (Breast)EC₅₀19.8 µM[8]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[10][11] It is a foundational experiment for screening the cytotoxic effects of novel compounds.

Causality: This protocol is designed to provide a reproducible measure of cytotoxicity. The principle relies on the fact that only viable cells with active mitochondria can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of living cells. Each step, from cell seeding density to solubilization, is critical for obtaining reliable dose-response curves.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-oxopyrrolidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with solvent, e.g., DMSO) and a blank control (medium only).[12]

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effect.

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[10][12]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm to subtract background noise.[10]

  • Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the corrected absorbance of treated wells to the vehicle control wells. Plot the viability percentage against compound concentration to determine the IC₅₀ value.

Chapter 3: Broad-Spectrum Antimicrobial Activity

With the rise of antimicrobial resistance, the need for new classes of antibiotics is critical. 5-Oxopyrrolidine derivatives have emerged as a promising scaffold for developing agents targeting multidrug-resistant pathogens, particularly Gram-positive bacteria.[3]

Spectrum of Activity and Mechanism

These compounds exhibit potent, selective activity against clinically significant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA).[3][5] Notably, some derivatives show bactericidal activity at concentrations close to their inhibitory concentrations.[5] While the exact mechanisms are still under investigation, potential targets include enzymes essential for bacterial cell growth and viability, such as undecaprenyl pyrophosphate (UPP) synthase, which is involved in cell wall synthesis and is not found in humans.[13] Furthermore, certain derivatives have demonstrated the ability to disrupt and eradicate established bacterial biofilms, a key factor in chronic and persistent infections.[4]

Structure-Activity Relationship (SAR)

As with anticancer activity, antimicrobial potency is dictated by chemical structure. The incorporation of a 5-nitrothiophene or 5-nitrofuran moiety into a hydrazone derivative has been shown to produce compounds with the strongest antibacterial properties.[3][4] These compounds have demonstrated efficacy that surpasses control antibiotics like cefuroxime against strains of S. aureus and Listeria monocytogenes.[4]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for measuring the potency of new antimicrobial compounds.[14][15]

Compound / Key SubstituentPathogenMIC (µg/mL)Reference
Derivative 21 (5-nitrothiophene)MRSA (USA300)2[3]
Derivative 21 (5-nitrothiophene)Linezolid-resistant S. aureus2[3]
Hydrazone (benzylidene)S. aureus (ATCC 9144)3.9[4]
Hydrazone (5-nitrothienyl)L. monocytogenes (ATCC 7644)3.9[4]
C58 (Natural Product Analog)MRSA (39 isolates)MIC₉₀ = 1 µg/mL[16]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol provides a quantitative and reproducible method for determining the MIC of a compound, which is essential for its validation as a potential antimicrobial agent.[14][17][18]

Causality: The protocol is based on challenging a standardized bacterial inoculum with serial dilutions of the test compound. Growth is assessed by turbidity. The lowest concentration that inhibits visible growth is the MIC. Controls are critical for self-validation: a growth control ensures the bacteria are viable, a sterility control ensures the medium is not contaminated, and quality control strains with known MICs validate the accuracy of the entire test run.[14]

Methodology:

  • Preparation of Compound Stock: Dissolve the 5-oxopyrrolidine derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microplate: Using a sterile 96-well microtiter plate, dispense 100 µL of cation-adjusted Mueller-Hinton Broth (MHB) into all wells.[17]

  • Serial Dilution: Add 100 µL of the compound, diluted in MHB to twice the highest desired concentration, to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last dilution column. This creates a gradient of compound concentrations.[17]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard. Dilute this suspension in MHB so that the final concentration in each well after inoculation will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Inoculate each well (except the sterility control) with 5 µL of the standardized bacterial suspension.[17] The final volume in each well will be ~100 µL.

  • Controls:

    • Growth Control: Wells containing MHB and bacteria but no compound.

    • Sterility Control: Wells containing only MHB.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[14] An ELISA plate reader can also be used to measure optical density for a more quantitative assessment.[17]

Chapter 4: Neuroprotective Effects

The 5-oxopyrrolidine scaffold is the core of the racetam family of drugs, known for their nootropic or cognitive-enhancing effects. This has spurred research into novel derivatives for treating neurodegenerative conditions like Alzheimer's disease and ischemic stroke.[1]

Mechanism of Action: Countering Excitotoxicity

A primary mechanism of neuronal damage in stroke and neurodegenerative disease is glutamate-induced excitotoxicity.[19][20] Excessive glutamate leads to the overactivation of NMDA receptors, causing a massive influx of Ca²⁺ ions into neurons. This calcium overload triggers a cascade of detrimental events, including mitochondrial dysfunction, oxidative stress, and ultimately, apoptotic cell death.[19][21][22] Certain 5-oxopyrrolidine derivatives have shown significant neuroprotective effects by mitigating this process.[21] They can prevent neuronal loss by inhibiting the over-activation of NMDA receptors and the subsequent calcium overload.[21]

G Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Ca_Influx Massive Ca²⁺ Influx NMDAR->Ca_Influx Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys Ox_Stress Oxidative Stress Ca_Influx->Ox_Stress Apoptosis Neuronal Death Mito_Dys->Apoptosis Ox_Stress->Apoptosis Inhibitor 5-Oxopyrrolidine Derivative Inhibitor->NMDAR Blocks Over-activation

Intervention in the Glutamate Excitotoxicity Cascade.
Experimental Protocol: In Vitro Glutamate Excitotoxicity Assay

This assay provides a robust cell-based model to screen for and validate the neuroprotective potential of test compounds.[19][23][24]

Causality: The protocol's logic is to first expose primary neurons to the potentially protective compound and then challenge them with a neurotoxic concentration of glutamate.[24] Cell viability is then measured to determine if the compound was able to prevent glutamate-induced cell death. By comparing the viability of cells treated with the compound versus those treated with glutamate alone, a direct measure of neuroprotection is obtained.

Methodology:

  • Cell Culture: Culture primary cortical neurons from embryonic rats or mice on poly-D-lysine coated plates or coverslips. Maintain cultures for 14-16 days in vitro to allow for mature synaptic connections to form.[25]

  • Compound Pre-incubation: Treat the mature neuronal cultures with various concentrations of the 5-oxopyrrolidine derivative for a period of 24 hours.[23][24] This allows the compound to enter the cells and engage its target.

  • Glutamate Insult: After the pre-incubation period, expose the neurons to a neurotoxic concentration of L-glutamate (e.g., 50-100 µM) for a defined duration (e.g., 24 hours).[19][24]

  • Endpoint Analysis: Assess neuronal viability and death using multiple endpoints:

    • Cell Viability: Use a viability assay like MTT or MTS to quantify the number of surviving cells.[19]

    • LDH Release: Measure the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell membrane damage and necrosis.[23][24]

    • Caspase Activation: Measure the activity of caspases (e.g., Caspase-3) to quantify apoptosis.[23][24]

  • Data Analysis: Compare the results from compound-treated groups to a vehicle control (no compound, no glutamate) and a glutamate-only control. A statistically significant increase in viability or decrease in LDH/caspase activity in the presence of the compound indicates a neuroprotective effect.

Chapter 5: Other Notable Biological Activities

Beyond the major areas of anticancer, antimicrobial, and neuroprotective research, the 5-oxopyrrolidine scaffold is also being explored for other important therapeutic applications.

  • Antioxidant and Anti-inflammatory Activity: Many chronic diseases are linked to oxidative stress and inflammation. Some 5-oxopyrrolidine derivatives exhibit potent antioxidant properties, demonstrated through assays like DPPH radical scavenging.[26] A key mechanism for this is the activation of the Nrf2 signaling pathway.[27][28][29] Nrf2 is a master transcription factor that regulates the expression of numerous antioxidant and detoxification enzymes.[27] By promoting Nrf2 translocation to the nucleus, these compounds can bolster the cell's intrinsic defense mechanisms against oxidative stress.[28][30]

  • Antiviral Activity: The broader class of 2-pyrrolidinone and hydrazone derivatives has been associated with antiviral properties, although this is a less explored area specifically for 5-oxopyrrolidine compounds.[1] Given the structural similarities to other known antiviral agents, this remains a promising avenue for future investigation.

Conclusion and Future Directions

The 5-oxopyrrolidine scaffold has unequivocally proven its value in medicinal chemistry, serving as a versatile and fruitful starting point for the development of novel therapeutic agents. Its derivatives have demonstrated potent and diverse biological activities, with the most compelling evidence in the fields of oncology, infectious disease, and neurology.

The success of this scaffold lies in its synthetic tractability and its ability to be decorated with a wide range of functional groups, enabling the systematic optimization of drug-like properties. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications can lead to highly potent and selective compounds.

Future research should focus on several key areas:

  • Mechanism of Action Elucidation: While progress has been made, the precise molecular targets for many of the most active compounds remain to be definitively identified. Advanced techniques such as chemical proteomics and thermal shift assays will be invaluable.

  • In Vivo Efficacy and Safety: The vast majority of studies are conducted in vitro. The critical next step is to advance the most promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Expansion of Therapeutic Targets: The demonstrated activities of these compounds suggest they may be effective against a wider range of diseases. Exploring their potential in other areas, such as metabolic or cardiovascular diseases, could yield new therapeutic opportunities.

References

The Emerging Therapeutic Potential of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Modern Drug Discovery

The 5-oxopyrrolidine-3-carboxylic acid core, a five-membered lactam ring, represents a privileged scaffold in medicinal chemistry. Its inherent structural features, including a hydrogen bond acceptor and donor, and a carboxylic acid moiety, provide a versatile platform for the design of novel therapeutic agents. While the specific derivative, 5-Oxo-1-propylpyrrolidine-3-carboxylic acid, is not extensively characterized in publicly available literature, the broader class of its analogues has demonstrated a remarkable range of biological activities. These activities span from antimicrobial and anticancer to anti-inflammatory and cardiovascular applications, underscoring the significant potential of this chemical motif in addressing diverse medical needs.[1][2][3]

This technical guide offers an in-depth exploration of the synthesis, chemical properties, and biological significance of 5-oxopyrrolidine-3-carboxylic acid derivatives. We will delve into the causal reasoning behind synthetic strategies, provide detailed experimental protocols, and discuss the structure-activity relationships that govern their therapeutic effects. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage this promising scaffold in their research endeavors.

Core Synthesis Strategies: Building the 5-Oxopyrrolidine Scaffold

The construction of the 5-oxopyrrolidine-3-carboxylic acid core is principally achieved through the cyclization of itaconic acid (2-methylenesuccinic acid) with a primary amine. This reaction provides a straightforward and efficient route to a wide array of 1-substituted derivatives. The choice of the primary amine is a critical determinant of the final compound's physicochemical properties and biological activity.

General Synthesis Workflow

The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids typically involves a one-pot reaction where itaconic acid is heated with the desired primary amine. The reaction can be performed neat (solvent-free) or with the addition of a high-boiling solvent such as acetic acid to facilitate the reaction.[4]

Synthesis_Workflow Itaconic_Acid Itaconic Acid Reaction Heat (140-165°C) (Solvent-free or Acetic Acid) Itaconic_Acid->Reaction Primary_Amine Primary Amine (e.g., Propylamine) Primary_Amine->Reaction Product 5-Oxo-1-propylpyrrolidine- 3-carboxylic acid Reaction->Product

Caption: General synthetic route to 1-substituted 5-oxopyrrolidine-3-carboxylic acids.

Detailed Experimental Protocol: Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acids

This protocol is adapted from methodologies reported for the synthesis of various 1-substituted derivatives and serves as a representative example.[4]

Materials:

  • Itaconic acid

  • Substituted aniline (or other primary amine)

  • Glacial acetic acid (optional)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, combine itaconic acid (1 equivalent) and the desired primary amine (1 equivalent).

  • For solvent-free conditions, heat the mixture to 140–165 °C with constant stirring for 2-4 hours.

  • Alternatively, add glacial acetic acid as a solvent and reflux the mixture for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If the product crystallizes, collect the solid by filtration. If not, pour the mixture into ice-cold water to induce precipitation.

  • Wash the crude product with cold water and then with a small amount of cold ethanol.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 1-substituted 5-oxopyrrolidine-3-carboxylic acid.

  • Characterize the final product using techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Physicochemical Properties and Structural Considerations

The physicochemical properties of 5-oxopyrrolidine-3-carboxylic acid derivatives are significantly influenced by the nature of the substituent at the 1-position. These properties, in turn, dictate the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

DerivativeMolecular FormulaMolecular Weight ( g/mol )XLogP3Reference
5-Oxopyrrolidine-3-carboxylic acidC₅H₇NO₃129.11-1.2[5]
1-Dodecyl-5-oxopyrrolidine-3-carboxylic acidC₁₇H₃₁NO₃297.44.5[6]
5-Oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxylic acidC₁₁H₁₂N₂O₃220.22-0.6[7]
5-Oxo-1-((pyridin-3-yl)methyl)pyrrolidine-3-carboxylic acidC₁₁H₁₂N₂O₃220.22-0.6[8]

Table 1: Comparison of physicochemical properties of selected 5-oxopyrrolidine-3-carboxylic acid derivatives.

The data in Table 1 clearly demonstrates how the substituent at the 1-position alters the lipophilicity (as indicated by XLogP3) of the molecule. A long alkyl chain, such as in the 1-dodecyl derivative, significantly increases lipophilicity, which can enhance membrane permeability but may also lead to issues with aqueous solubility. Conversely, the introduction of a polar group like a pyridine ring maintains a lower lipophilicity, potentially improving solubility.

A Spectrum of Biological Activities and Therapeutic Applications

The 5-oxopyrrolidine-3-carboxylic acid scaffold has proven to be a fertile ground for the discovery of compounds with a wide array of biological activities. The derivatization at the 1-position and other positions on the pyrrolidinone ring allows for the fine-tuning of activity against various biological targets.

Antimicrobial and Anticancer Activity

A significant body of research has focused on the development of 5-oxopyrrolidine derivatives as antimicrobial and anticancer agents.[2][9] For instance, derivatives bearing a 1-(4-acetamidophenyl) substituent have been used as precursors for compounds with potent activity against multidrug-resistant Staphylococcus aureus strains.[9] Furthermore, compounds with a 5-nitrothiophene substituent have demonstrated promising and selective antimicrobial activity.[4][9]

In the realm of oncology, certain derivatives have exhibited potent anticancer activity against cell lines such as A549 (lung carcinoma).[9] The mechanism of action is often attributed to the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.

Biological_Activity Scaffold 5-Oxopyrrolidine-3-carboxylic Acid Scaffold Derivatives 1-Substituted Derivatives Scaffold->Derivatives Antimicrobial Antimicrobial Activity (e.g., against S. aureus) Derivatives->Antimicrobial Anticancer Anticancer Activity (e.g., against A549 cells) Derivatives->Anticancer Anti_inflammatory Anti-inflammatory Activity (e.g., MMP inhibition) Derivatives->Anti_inflammatory Endothelin_Antagonist Endothelin Receptor Antagonist Derivatives->Endothelin_Antagonist

Caption: Diverse biological activities of 5-oxopyrrolidine-3-carboxylic acid derivatives.

Anti-inflammatory Potential

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have also been investigated as potent anti-inflammatory agents.[1][3] Some of these compounds have shown excellent activity against matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are key enzymes involved in inflammation and tissue remodeling.[1][3] The carboxylic acid moiety is often crucial for coordinating with the zinc ion in the active site of these enzymes.

Endothelin Receptor Antagonists

A series of pyrrolidine-3-carboxylic acids have been developed as potent and selective endothelin (ET) receptor antagonists, particularly for the ET(A) receptor subtype.[10] These compounds have potential applications in the treatment of cardiovascular diseases such as hypertension. The structure-activity relationship studies in this area have highlighted the importance of specific aromatic and lipophilic groups at various positions on the pyrrolidine ring for achieving high affinity and selectivity.[10]

Future Directions and Conclusion

The 5-oxopyrrolidine-3-carboxylic acid scaffold continues to be a highly attractive starting point for the design and development of new therapeutic agents. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives make it a valuable tool in the arsenal of medicinal chemists.

Future research in this area will likely focus on:

  • Exploring novel substitutions at the 1-position and other positions to further expand the diversity of biological activities.

  • Detailed mechanistic studies to elucidate the precise molecular targets and signaling pathways through which these compounds exert their effects.

  • Optimization of pharmacokinetic properties to develop drug candidates with improved oral bioavailability and metabolic stability.

  • Application of computational modeling and in silico screening to guide the rational design of more potent and selective derivatives.

References

  • PubChem. (n.d.). 5-Oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from a valid URL.[7]

  • PubChem. (n.d.). 5-Oxo-1-((pyridin-3-yl)methyl)pyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from a valid URL.[8]

  • ResearchGate. (n.d.). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Retrieved from a valid URL.[4]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. Retrieved from a valid URL.[11]

  • ResearchGate. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Retrieved from a valid URL.[1]

  • MDPI. (n.d.). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Retrieved from a valid URL.[12]

  • Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from a valid URL.[13]

  • PMC. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. National Center for Biotechnology Information. Retrieved from a valid URL.[2]

  • ResearchGate. (n.d.). The synthesis and study of antimicrobial activity of 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids. Retrieved from a valid URL.

  • PubChem. (n.d.). 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from a valid URL.[6]

  • ResearchGate. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Retrieved from a valid URL.[3]

  • PubChem. (n.d.). 5-Oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from a valid URL.[5]

  • MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from a valid URL.[9]

  • PubMed. (2001). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists. National Center for Biotechnology Information. Retrieved from a valid URL.[10]

Sources

Discovery and history of pyrrolidine-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Pyrrolidine-3-Carboxylic Acids

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of pyrrolidine-3-carboxylic acids. It is intended for researchers, scientists, and professionals in drug development who are interested in the application of this versatile scaffold in medicinal chemistry.

Introduction: The Significance of the Pyrrolidine-3-Carboxylic Acid Scaffold

Pyrrolidine-3-carboxylic acid is a non-proteinogenic cyclic amino acid that has garnered significant attention in medicinal chemistry. Its rigid, five-membered ring structure provides a valuable scaffold for the design of conformationally constrained analogues of various bioactive molecules. This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets, a crucial aspect in modern drug design. Furthermore, the carboxylic acid moiety and the secondary amine offer versatile handles for chemical modification, allowing for the exploration of a broad chemical space.

The strategic incorporation of the pyrrolidine-3-carboxylic acid core into drug candidates has been shown to improve pharmacokinetic properties, such as metabolic stability and oral bioavailability. Its ability to mimic or constrain the bioactive conformation of endogenous ligands makes it a privileged scaffold in the development of therapeutics targeting a wide range of diseases, including viral infections, cancer, and neurological disorders.

The Genesis of Discovery and Early Synthetic Endeavors

The journey of pyrrolidine-3-carboxylic acids from a chemical curiosity to a cornerstone of medicinal chemistry is marked by incremental yet significant advancements in synthetic organic chemistry. The initial explorations into the synthesis of this scaffold were driven by the desire to create constrained analogues of naturally occurring amino acids, particularly proline.

Early synthetic approaches were often multi-step, low-yielding, and lacked stereochemical control, which limited their practical application. One of the seminal methods involved the cyclization of glutamate derivatives, a process that, while conceptually straightforward, was fraught with challenges related to regioselectivity and the harsh reaction conditions required. These pioneering efforts, however, laid the groundwork for future innovations by highlighting the synthetic hurdles that needed to be overcome.

A significant breakthrough in the synthesis of pyrrolidine-3-carboxylic acids was the application of the Dieckmann condensation, a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester. This approach offered a more reliable route to the pyrrolidine ring system, although the subsequent functional group manipulations to install the carboxylic acid at the 3-position were often cumbersome.

Evolution of Synthetic Methodologies: A Modern Perspective

The limitations of early synthetic methods spurred the development of more efficient, stereoselective, and scalable routes to pyrrolidine-3-carboxylic acids. The following sections detail some of the key modern strategies that have become indispensable tools for medicinal chemists.

Asymmetric Synthesis via Chiral Pool Starting Materials

The use of readily available chiral starting materials, often derived from natural sources, has been a cornerstone of modern asymmetric synthesis. L-pyroglutamic acid, a derivative of L-glutamic acid, has emerged as a particularly valuable starting material for the enantioselective synthesis of pyrrolidine-3-carboxylic acids.

Experimental Protocol: Enantioselective Synthesis from L-Pyroglutamic Acid

  • Protection of the Amine: The secondary amine of L-pyroglutamic acid is protected with a suitable protecting group, such as a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions in subsequent steps.

  • Activation of the Carboxylic Acid: The carboxylic acid is activated, typically by conversion to an acid chloride or by using a coupling agent, to facilitate the introduction of a two-carbon unit.

  • Chain Extension: The activated carboxylic acid is reacted with a suitable nucleophile, such as the enolate of a malonic ester derivative, to extend the carbon chain.

  • Reduction and Cyclization: The keto group is reduced, and the ester is hydrolyzed. Subsequent intramolecular cyclization, often under acidic or basic conditions, affords the desired pyrrolidine ring system.

  • Deprotection: The protecting groups are removed to yield the final pyrrolidine-3-carboxylic acid.

The rationale behind using a chiral pool starting material like L-pyroglutamic acid is to transfer the inherent stereochemistry of the starting material to the final product, thus avoiding the need for chiral resolutions or expensive asymmetric catalysts.

Rhodium-Catalyzed Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation has revolutionized the synthesis of chiral molecules. In the context of pyrrolidine-3-carboxylic acids, this approach often involves the hydrogenation of a prochiral enamine precursor in the presence of a chiral rhodium catalyst.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

  • Synthesis of the Enamine Precursor: A suitable β-keto ester is condensed with a chiral amine to form a prochiral enamine.

  • Asymmetric Hydrogenation: The enamine is hydrogenated under a hydrogen atmosphere using a chiral rhodium catalyst, such as one derived from a BINAP or DuPhos ligand. The choice of ligand is critical for achieving high enantioselectivity.

  • Deprotection and Cyclization: The chiral auxiliary is removed, and the resulting amino ester is cyclized to form the pyrrolidine ring.

  • Ester Hydrolysis: The ester is hydrolyzed to afford the final pyrrolidine-3-carboxylic acid.

The key to the success of this method lies in the ability of the chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other during the hydrogenation step.

Intramolecular Cycloaddition Reactions

Intramolecular cycloaddition reactions, particularly [3+2] cycloadditions of azomethine ylides, provide a powerful and convergent approach to the synthesis of the pyrrolidine ring system. This method allows for the rapid construction of the core scaffold with good control over stereochemistry.

Experimental Protocol: Intramolecular [3+2] Cycloaddition

  • Preparation of the Azomethine Ylide Precursor: An N-alkylated amino acid ester is treated with an aldehyde or ketone to form an iminium ion, which then tautomerizes to the azomethine ylide.

  • Intramolecular Cycloaddition: The azomethine ylide undergoes a spontaneous intramolecular [3+2] cycloaddition with a tethered alkene or alkyne to form the bicyclic pyrrolidine derivative.

  • Cleavage of the Bicyclic System: The bicyclic product is then cleaved, often oxidatively, to reveal the pyrrolidine-3-carboxylic acid scaffold.

The elegance of this approach lies in its ability to generate multiple stereocenters in a single step with a high degree of predictability, governed by the principles of orbital symmetry.

Diagram: Synthetic Strategies for Pyrrolidine-3-Carboxylic Acids

G cluster_0 Chiral Pool Synthesis cluster_1 Asymmetric Catalysis cluster_2 Cycloaddition Reactions L-Pyroglutamic Acid L-Pyroglutamic Acid Protection Protection L-Pyroglutamic Acid->Protection Chain Extension Chain Extension Protection->Chain Extension Cyclization Cyclization Chain Extension->Cyclization Pyrrolidine-3-carboxylic Acid (Enantiopure) Pyrrolidine-3-carboxylic Acid (Enantiopure) Cyclization->Pyrrolidine-3-carboxylic Acid (Enantiopure) Prochiral Enamine Prochiral Enamine Rh-Catalyzed\nAsymmetric Hydrogenation Rh-Catalyzed Asymmetric Hydrogenation Prochiral Enamine->Rh-Catalyzed\nAsymmetric Hydrogenation Chiral Pyrrolidine Intermediate Chiral Pyrrolidine Intermediate Rh-Catalyzed\nAsymmetric Hydrogenation->Chiral Pyrrolidine Intermediate Deprotection & Cyclization Deprotection & Cyclization Chiral Pyrrolidine Intermediate->Deprotection & Cyclization Deprotection & Cyclization->Pyrrolidine-3-carboxylic Acid (Enantiopure) Azomethine Ylide Precursor Azomethine Ylide Precursor Intramolecular\n[3+2] Cycloaddition Intramolecular [3+2] Cycloaddition Azomethine Ylide Precursor->Intramolecular\n[3+2] Cycloaddition Bicyclic Intermediate Bicyclic Intermediate Intramolecular\n[3+2] Cycloaddition->Bicyclic Intermediate Cleavage Cleavage Bicyclic Intermediate->Cleavage Pyrrolidine-3-carboxylic Acid (Racemic or Enantiopure) Pyrrolidine-3-carboxylic Acid (Racemic or Enantiopure) Cleavage->Pyrrolidine-3-carboxylic Acid (Racemic or Enantiopure)

An In-depth Technical Guide to the Solubility and Stability of 5-Oxo-1-propylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Oxo-1-propylpyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyroglutamic acid (5-oxoproline) core, N-substituted with a propyl group, and possessing a carboxylic acid moiety at the 3-position of the pyrrolidinone ring. While specific experimental data for this molecule is not extensively documented in public literature[1], its structural components—a lactam, a carboxylic acid, and an alkyl chain—provide a strong basis for predicting its physicochemical behavior and for designing a robust experimental plan to formally characterize its solubility and stability.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating these critical parameters. We will delve into the theoretical considerations that govern the molecule's properties, present detailed, field-proven experimental protocols for its characterization, and discuss the causality behind key methodological choices. The objective is to equip researchers with the necessary tools to generate reliable and reproducible data essential for applications ranging from medicinal chemistry to formulation development.

Part 1: Physicochemical Characterization and Solubility Profile

The solubility of a compound is a critical determinant of its biological activity, formulation feasibility, and overall utility. The structure of this compound suggests a nuanced solubility profile governed by the interplay of its polar and non-polar functional groups.

Theoretical Solubility Assessment

The molecule's structure comprises:

  • A Carboxylic Acid Group (-COOH): This is an ionizable, polar group that will significantly enhance aqueous solubility, particularly at pH values above its acidity constant (pKa). Carboxylic acids typically have pKa values in the range of 3-5. At pH > pKa, the group deprotonates to the highly polar carboxylate anion (-COO⁻), which readily interacts with water.[2]

  • A Lactam (cyclic amide) Ring: The carbonyl group in the 5-oxopyrrolidine ring is polar and can act as a hydrogen bond acceptor, contributing to aqueous solubility.

  • An N-propyl Group (-CH₂CH₂CH₃): This is a non-polar, hydrophobic alkyl chain that will decrease aqueous solubility and increase solubility in organic solvents.

Based on this, we can predict that the compound will exhibit pH-dependent aqueous solubility, being least soluble at low pH (when the carboxylic acid is protonated) and increasingly soluble as the pH rises above its pKa.[2][3] Its solubility in organic solvents will be moderate, influenced by the polarity of the solvent.

Experimental Protocol for Solubility Determination

A robust determination of solubility requires a systematic approach using validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification due to its specificity and sensitivity.

1.2.1. Materials and Reagents:

  • This compound (high purity solid)

  • Phosphate buffers (e.g., pH 2.0, 5.0, 7.4, 9.0)

  • Organic solvents: Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM)

  • Type I ultrapure water

  • Calibrated pH meter, analytical balance, vortex mixer, centrifuge, temperature-controlled shaker/incubator

  • HPLC system with UV or Mass Spectrometry (MS) detector

1.2.2. Workflow for Equilibrium Solubility Measurement:

The following protocol outlines the shake-flask method, a gold standard for determining equilibrium solubility.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Sample Analysis prep1 Add excess solid compound to vials prep2 Add selected solvent (e.g., pH 7.4 buffer) prep1->prep2 For each solvent system equil Incubate at controlled temp (e.g., 25°C or 37°C) with constant agitation prep2->equil time For sufficient time (e.g., 24-48 hours) to reach equilibrium equil->time centrifuge Centrifuge to pellet undissolved solid time->centrifuge supernatant Carefully withdraw supernatant centrifuge->supernatant dilute Dilute supernatant with mobile phase supernatant->dilute hplc Inject onto validated HPLC system for quantification dilute->hplc result Calculate concentration against a standard curve hplc->result

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure a saturated solution with visible solid remaining after equilibration.

  • Solvent Addition: Add a precise volume of each test solvent (e.g., pH buffers, organic solvents) to the respective vials.

  • Equilibration: Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C). Agitate for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Sample Processing: After incubation, allow the vials to stand to let solids settle. Centrifuge the vials at high speed to pellet any remaining undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase and analyze it using a pre-validated, stability-indicating HPLC method.[4][5] The concentration is determined by comparing the peak area to a calibration curve prepared from known standards.

1.2.3. Data Presentation:

Solubility data should be summarized in a clear, tabular format.

Solvent SystempHTemperature (°C)Solubility (mg/mL)Solubility (µM)
Phosphate Buffer2.025Experimental ValueCalculated Value
Phosphate Buffer7.425Experimental ValueCalculated Value
Phosphate Buffer9.025Experimental ValueCalculated Value
Water~7.025Experimental ValueCalculated Value
MethanolN/A25Experimental ValueCalculated Value
DMSON/A25Experimental ValueCalculated Value

Part 2: Chemical Stability Assessment

Evaluating the chemical stability of a molecule is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.[6] The stability assessment should follow established guidelines, such as those from the International Council for Harmonisation (ICH).[7][8]

Potential Degradation Pathways

The structure of this compound suggests several potential points of chemical instability:

  • Hydrolysis of the Lactam Ring: The cyclic amide (lactam) bond is susceptible to hydrolysis under strongly acidic or basic conditions, which would open the ring to form 4-amino-4-(carboxy)-heptanoic acid. The pyroglutamic acid moiety itself is known to be relatively stable, but forced degradation conditions can induce this cleavage.[9][10]

  • Oxidation: The pyrrolidine ring, particularly the carbon atoms adjacent to the nitrogen, can be susceptible to oxidation.[11][12][13][14] This could lead to the formation of various hydroxylated or further oxidized species.

  • Photodegradation: While the molecule lacks a strong chromophore that absorbs in the near-UV/visible range, direct or indirect photodegradation can occur upon exposure to light, especially under forced conditions as mandated by ICH Q1B guidelines.[8][15][16][17]

Experimental Protocol for Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify likely degradation products and to establish the inherent stability of the molecule.[7] This data is essential for developing a stability-indicating analytical method.

2.2.1. General Procedure: A solution of the compound (e.g., at 1 mg/mL in a suitable solvent like 50:50 acetonitrile:water) is subjected to various stress conditions. Samples are analyzed at specific time points (e.g., 0, 2, 8, 24 hours) by HPLC-MS/MS to monitor the degradation of the parent compound and the formation of degradants.

Stability_Workflow cluster_conditions Stress Conditions (Parallel Experiments) cluster_analysis Time-Point Analysis cluster_results Data Interpretation start Prepare stock solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) base Base Hydrolysis (e.g., 0.1 M NaOH, RT) oxid Oxidation (e.g., 3% H₂O₂, RT) photo Photostability (ICH Q1B light exposure) thermal Thermal (e.g., 60°C in solution/solid) sampling Sample at T=0, 2, 8, 24h... acid->sampling base->sampling oxid->sampling photo->sampling thermal->sampling quench Quench reaction (if necessary, e.g., neutralize acid/base) sampling->quench hplc Analyze by HPLC-MS/MS quench->hplc parent Quantify loss of parent compound hplc->parent degradant Identify and quantify major degradants hplc->degradant pathway Propose degradation pathway degradant->pathway

Caption: Workflow for Forced Degradation Studies.

Step-by-Step Methodologies:

  • Acid Hydrolysis: Incubate the compound solution with 0.1 M HCl at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Treat the compound solution with 0.1 M NaOH at room temperature. Base-catalyzed hydrolysis is often rapid.

  • Oxidative Degradation: Add a small volume of 3% hydrogen peroxide (H₂O₂) to the compound solution and keep it at room temperature.

  • Photostability: Expose the compound solution (in a chemically inert, transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as specified in ICH Q1B.[8] A parallel sample protected from light (e.g., wrapped in aluminum foil) should be used as a dark control.[8]

  • Thermal Degradation: Store the compound in both solid and solution form at an elevated temperature (e.g., 60°C) to assess thermal stability.

2.2.2. Data Presentation:

Results should be tabulated to show the percentage of the parent compound remaining and the percentage of major degradation products formed under each condition.

Stress ConditionTime (hours)Parent Compound Remaining (%)Major Degradant 1 (%)Major Degradant 2 (%)
0.1 M HCl, 60°C24Experimental ValueExperimental ValueExperimental Value
0.1 M NaOH, RT8Experimental ValueExperimental ValueExperimental Value
3% H₂O₂, RT24Experimental ValueExperimental ValueExperimental Value
Photolytic (ICH Q1B)-Experimental ValueExperimental ValueExperimental Value

Conclusion

This guide provides a comprehensive, scientifically grounded framework for the systematic evaluation of the solubility and stability of this compound. While direct experimental data for this specific molecule is sparse, the principles derived from its functional groups—carboxylic acid, lactam, and N-alkyl substituent—allow for the design of robust and definitive characterization studies. By following the detailed protocols for solubility determination and forced degradation analysis, researchers can generate the critical data required for informed decision-making in drug discovery, development, and formulation. The application of these methodologies ensures not only the scientific integrity of the data but also its alignment with regulatory expectations for pharmaceutical development.

References

  • University of Wisconsin-Madison. (n.d.). Carboxylic Acid Unknowns and Titration.
  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice.
  • Gunawan, S., Bedard, N., Foley, C., & Hulme, C. (n.d.). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC - NIH.
  • Deprez, N. R., Clausen, D. J., Yan, J.-X., Peng, F., Zhang, S., Kong, J., & Bai, Y. (2021). Selective Electrochemical Oxidation of Functionalized Pyrrolidines. Organic Letters.
  • YouTube. (2012, July 2). Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
  • PharmaGuru. (n.d.). Photostability Testing: How Helpful In Drug Development.
  • University of Minnesota. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Pharmaguideline. (2012, October 8). Guidelines for Pharmaceutical Stability Study.
  • Möhrle, H., & Berlitz, J. (1987). Oxidation of 2-substituted pyrrolidines and piperidines as nicotine analogues. Zeitschrift für Naturforschung B.
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • FDA. (n.d.). Q1B Photostability Testing of New Drug Substances and Products.
  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
  • Ministry of Health, Cambodia. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
  • Masaryk University. (n.d.). Physical Properties: Solubility Classification.
  • ResearchGate. (1987, June). Oxidation of N-acyl-pyrrolidines and -piperidines with lron(II)-hydrogen peroxide and an iron complex-molecular oxygen.
  • PubMed. (2006). Hydrolytic cleavage of pyroglutamyl-peptide bond. V. selective removal of pyroglutamic acid from biologically active pyroglutamylpeptides in high concentrations of aqueous methanesulfonic acid.
  • PubChem. (n.d.). 5-Oxo-1-((pyridin-3-yl)methyl)pyrrolidine-3-carboxylic acid.
  • ResearchGate. (n.d.). Protection and subsequent oxidation of pyrrolidine 4a–f.
  • ComplianceOnline. (n.d.). Stability Testing - Develop Stable Pharmaceutical Products.
  • Thieme. (n.d.). 6.7 Pyroglutamic Acid Peptides.
  • Chemistry LibreTexts. (2025, July 21). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES.
  • ResearchGate. (2025, August 6). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids.
  • PubChem. (n.d.). 5-Oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxylic acid.
  • Stefanucci, A., Novellino, E., Costante, R., & Ad. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY.
  • BYJU'S. (2020, July 15). Test for Carboxyl Group.
  • ResearchGate. (n.d.). Formation of pyroglutaminyl (pGlu) peptide via cyclization of the side....
  • MDPI. (n.d.). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives.
  • Chemicalbook. (n.d.). This compound(SALTDATA: FREE).
  • PubChem. (n.d.). 5-Oxopyrrolidine-3-carboxylic acid.
  • NIH. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
  • Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones.
  • ResearchGate. (2020, April 6). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS.
  • Santa Cruz Biotechnology. (n.d.). 1-(3-Morpholin-4-yl-propyl)-5-oxo-pyrrolidine-3-carboxylic acid.
  • ChemicalBook. (n.d.). 5-oxo-1-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxylic acid.
  • PubMed. (2011). HPLC-MS/MS methods for the quantitative analysis of 5-oxoproline (pyroglutamate) in rat plasma and hepatic cell line culture medium.
  • NIH. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
  • ChemBK. (2024, April 9). (R)-pyrrolidine-3-carboxylic acid.
  • ChemicalBook. (2025, July 24). 5-OXO-PYRROLIDINE-2-CARBOXYLIC ACID METHYL ESTER.

Sources

A Technical Guide to the Deconvolution of Therapeutic Targets for 5-Oxo-1-propylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Oxo-1-propylpyrrolidine-3-carboxylic acid is a chiral heterocyclic compound belonging to the pyrrolidinone class of molecules. While its synthesis is documented and it has been utilized as a chemical intermediate in the development of vasopressin receptor modulators, its intrinsic biological activity and potential therapeutic targets remain largely uncharacterized.[1][2] This guide presents a comprehensive, hypothesis-driven strategy for the systematic identification and validation of its molecular targets. We will leverage existing data from structurally related compounds to formulate initial hypotheses, outline a robust in silico prediction workflow, and provide detailed, field-proven experimental protocols for target validation, from initial binding assays to confirmation of cellular engagement and functional activity. This document is intended for researchers and drug development professionals seeking a practical framework for advancing novel chemical entities from hit-to-lead.

Introduction and Foundational Hypotheses

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of bioactive compounds with diverse therapeutic applications, including anti-inflammatory, anti-diabetic, and anti-cancer agents.[3][4][5] The subject of this guide, this compound, is a specific analog of pyroglutamic acid, a natural metabolite in the glutathione cycle.[6][7] This structural relationship, combined with its documented use as a synthetic precursor for vasopressin V1a receptor antagonists, provides a logical foundation for three primary therapeutic hypotheses.[1][2]

  • Hypothesis 1: G-Protein Coupled Receptor (GPCR) Modulation. Given its use in synthesizing vasopressin receptor modulators, the compound may possess residual or direct affinity for vasopressin receptors (V1a, V1b, V2) or other structurally related GPCRs.

  • Hypothesis 2: Broad Pyrrolidinone-Associated Activity. The broader family of pyrrolidinone derivatives has been shown to target a range of proteins, including NF-κB-inducing kinase (NIK) in autoimmune diseases, dipeptidyl peptidase-IV (DPP-IV) in diabetes, and the ghrelin receptor in metabolic conditions.[3][4][8] The target molecule may share one of these or a related mechanism of action.

  • Hypothesis 3: Metabolic or Neurological Enzyme Interaction. As an analog of pyroglutamic acid, the compound could potentially interact with enzymes involved in the glutathione cycle or exhibit neuromodulatory effects, similar to other pyroglutamate derivatives which are explored as nootropics.[6][9]

This guide will systematically address these hypotheses through a phased approach of computational screening and experimental validation.

Phase I: In Silico Target Prediction and Prioritization

Before committing to resource-intensive wet-lab experiments, a computational workflow can efficiently screen for potential targets and prioritize experimental efforts. This approach leverages the compound's structure to identify potential protein interactions based on similarity to known ligands and physicochemical complementarity to known binding sites.

Computational Workflow

A robust in silico strategy involves three parallel arms:

  • 2D Similarity Searching: Utilize the compound's SMILES (Simplified Molecular Input Line Entry System) or chemical structure to screen databases like ChEMBL and PubChem. The objective is to identify compounds with a high Tanimoto similarity score that have established biological targets. This provides a rapid, evidence-based list of potential targets.

  • Pharmacophore Modeling: Define the key chemical features of this compound (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups). This pharmacophore model is then screened against a virtual library of protein targets to identify those whose binding sites can accommodate these features in a favorable orientation.

  • Reverse Docking: In this approach, the compound is computationally "docked" against a large panel of protein crystal structures (e.g., the Protein Data Bank, PDB). The algorithm calculates the predicted binding energy for each protein-ligand interaction, and the top-scoring hits are flagged as potential targets.

Data Synthesis and Target Prioritization

The outputs from these three methods should be consolidated and cross-referenced. High-confidence targets are those that are identified by more than one computational method or that align strongly with the foundational hypotheses.

Hypothetical Target Supporting Method(s) Rationale / Associated Hypothesis Priority Level
Vasopressin V1a ReceptorSimilarity Search, Reverse DockingCompound used as an intermediate for V1a antagonists.[1][2]High
Dipeptidyl Peptidase-IV (DPP-IV)Similarity Search, PharmacophorePyrrolidine scaffold is common in DPP-IV inhibitors.[4]High
NF-κB Inducing Kinase (NIK)Similarity SearchPyrrolidinone derivatives are patented as NIK inhibitors.[3]Medium
5-OxoprolinaseReverse DockingStructural analog of the enzyme's natural substrate.Medium
Ghrelin ReceptorSimilarity SearchPyrrolidine derivatives act as ghrelin receptor agonists.[8]Low

Phase II: Experimental Workflow for Target Validation

Following in silico prioritization, a multi-step experimental plan is essential to validate these predictions, confirm direct binding, and characterize the functional consequences of the interaction.

Overall Target Deconvolution Strategy

The workflow is designed to move from broad, high-throughput screening to specific, high-detail validation assays, confirming target engagement at each step before proceeding.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Confirmation cluster_2 Phase 3: Functional Validation a Target Class Screening (GPCR, Kinase, Protease Panels) b Direct Binding Assays (SPR, ITC, MST) a->b Identify preliminary hits c Cellular Target Engagement (CETSA) b->c Confirm in-cell binding d Mechanism of Action Assays (Enzyme Activity, 2nd Messenger) c->d Validate cellular target

Caption: High-level workflow for target identification and validation.

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To quantify the binding affinity and kinetics (KD, ka, kd) of the compound to a purified candidate protein.

Methodology:

  • Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a CM5 sensor chip surface via amine coupling. Aim for a low immobilization density (2000-3000 Response Units, RU) to minimize mass transport limitations.

  • Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least two orders of magnitude around the expected KD (e.g., from 100 nM to 10 µM). Include a zero-concentration (buffer only) sample for double referencing.

  • Binding Measurement (Single-Cycle Kinetics):

    • Inject the lowest concentration of the compound over the sensor surface for a defined association time (e.g., 120 seconds).

    • Without a dissociation step, immediately inject the next higher concentration. Repeat for the entire concentration series.

    • After the final injection, allow a long dissociation phase (e.g., 600 seconds) in running buffer.

  • Data Analysis:

    • Subtract the response from the reference flow cell and the zero-concentration injection (double referencing).

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Trustworthiness: This protocol is self-validating through the inclusion of a reference channel and buffer-only injections. The quality of the fit (low Chi2 value) to the kinetic model provides confidence in the derived constants.

Protocol: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

Objective: To confirm that the compound binds to its intended target within the complex environment of a living cell. The principle is that a ligand-bound protein is stabilized against thermal denaturation.

Methodology:

  • Cell Treatment: Treat intact cultured cells (e.g., HEK293 cells overexpressing the target) with the compound at a desired concentration (e.g., 10x the measured KD) and a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., from 40°C to 68°C in 2°C increments) for 3 minutes, followed by immediate cooling to 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication to release soluble proteins.

  • Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.

  • Analysis by Western Blot:

    • Collect the supernatant containing the soluble (non-denatured) fraction of proteins.

    • Analyze the amount of the target protein remaining in the supernatant at each temperature point using Western Blot with a specific antibody.

  • Data Analysis:

    • Quantify the band intensities for both vehicle- and compound-treated samples.

    • Plot the percentage of soluble protein versus temperature for each condition. A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization.

CETSA_Workflow A 1. Treat Cells (Vehicle vs. Compound) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble/Aggregated) C->D E 5. Supernatant Analysis (Western Blot for Target) D->E F 6. Plot Melting Curve (% Soluble vs. Temp) E->F

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for elucidating the therapeutic targets of this compound. By combining in silico prediction with rigorous, multi-phased experimental validation, researchers can efficiently move from hypothesis to confirmed, functionally relevant molecular targets. Successful validation of a target using the described binding and cellular engagement assays provides a strong foundation for subsequent mechanism-of-action studies, lead optimization campaigns, and eventual preclinical development. The principles and protocols detailed herein are broadly applicable to the target deconvolution of other novel chemical entities.

References

  • Rovira, A. R., Murphy, S. K., Lebsack, A. D., et al. (2023). Pyrrolidinone Derivatives as NIK Inhibitors for Treating Autoimmune and Inflammatory Diseases. ACS Medicinal Chemistry Letters.
  • Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. Archiv der Pharmazie. [Link]

  • Panday, S. K., Prasad, J., & Dikshit, D. K. (2009). Pyroglutamic Acid: A unique chiral synthon. Tetrahedron Asymmetry. [Link]

  • Ginman, T., et al. (2020). Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists. Journal of Medicinal Chemistry. [Link]

  • Polshettiwar, S. A., & Bogle, S. S. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences. [Link]

  • Wikipedia. (2023). Pyroglutamic acid. [Link]

  • Pfizer Inc. (2010). Triazolyl piperidine arginine vasopressin receptor modulators.
  • Pfizer Limited. (2005). Compounds useful in therapy.
  • Human Metabolome Database. (2023). Showing metabocard for Pyroglutamic acid (HMDB0000267). [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for - Three-component cascade reaction of N-alkyl- and N-aryl-maleimides with imines and itaconic anhydride. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Oxo-1-propylpyrrolidine-3-carboxylic acid from Itaconic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of the Pyrrolidone Scaffold

The pyrrolidone ring system is a privileged scaffold in medicinal chemistry and materials science, renowned for its favorable pharmacokinetic properties and versatile chemical functionality. The specific target molecule, 5-Oxo-1-propylpyrrolidine-3-carboxylic acid, represents a valuable building block for the development of novel therapeutics and functional polymers. Its synthesis from itaconic acid, a bio-based and readily available starting material, aligns with the principles of green chemistry, offering a sustainable route to a high-value chemical entity. This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound, intended for researchers and professionals in drug development and chemical synthesis.

The synthetic strategy hinges on a well-established and robust reaction sequence: the aza-Michael addition of propylamine to itaconic acid, followed by a spontaneous intramolecular cyclization to form the desired pyrrolidone ring.[1][2] This cascade reaction is known for its efficiency and high atom economy.[1]

Underlying Chemical Principles and Mechanistic Insights

The synthesis of this compound from itaconic acid and propylamine is a classic example of a tandem reaction, specifically a conjugate addition followed by an intramolecular amidation.

Part 1: The Aza-Michael Addition

Itaconic acid, with its α,β-unsaturated dicarboxylic acid structure, serves as an excellent Michael acceptor.[1] The primary amine, propylamine, acts as the nucleophile (Michael donor). The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the β-carbon of the itaconic acid double bond. This conjugate addition is facilitated by the electron-withdrawing effect of the two carboxylic acid groups, which polarize the double bond and make the β-carbon electrophilic.

Part 2: Intramolecular Cyclization (Amidation)

Following the initial Michael addition, the newly formed secondary amine is perfectly positioned to undergo an intramolecular nucleophilic attack on the γ-carboxylic acid group. This intramolecular amidation is a thermodynamically favorable process, leading to the formation of a stable five-membered lactam (pyrrolidone) ring and the elimination of a molecule of water.[1][2] This cyclization is often spontaneous or can be promoted by heating.

G Itaconic_Acid Itaconic Acid Michael_Adduct Aza-Michael Adduct (Intermediate) Itaconic_Acid->Michael_Adduct Aza-Michael Addition Propylamine Propylamine Propylamine->Michael_Adduct Target_Molecule This compound Michael_Adduct->Target_Molecule Intramolecular Cyclization (Amidation)

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and rationale.

Materials and Equipment:

Reagent/EquipmentGradeSupplierNotes
Itaconic Acid≥99%Sigma-Aldrich
Propylamine≥99%Sigma-Aldrich
Deionized WaterFor reaction and purification
Hydrochloric Acid37%For acidification
Sodium HydroxideFor pH adjustment
Celite®For filtration
Round-bottom flaskAppropriate size for the reaction scale
Reflux condenser
Magnetic stirrer/hotplate
pH meter or pH paper
Buchner funnel and flaskFor filtration
Rotary evaporatorFor solvent removal
High-vacuum pumpFor drying the product

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine itaconic acid (13.0 g, 0.1 mol) and deionized water (100 mL).

    • Rationale: Water is a green and effective solvent for this reaction, and the chosen stoichiometry represents a 1:1 molar ratio of the reactants.

  • Addition of Propylamine: While stirring at room temperature, slowly add propylamine (5.91 g, 0.1 mol) to the itaconic acid solution.

    • Rationale: The slow addition helps to control any potential exotherm from the initial acid-base reaction.

  • Reaction under Reflux: Heat the reaction mixture to reflux (approximately 100 °C) and maintain this temperature for 12 hours.

    • Rationale: Heating promotes both the initial Michael addition and the subsequent intramolecular cyclization, driving the reaction to completion. A 12-hour reflux period is based on similar reported syntheses to ensure high conversion.[3]

  • Work-up and Purification: a. After 12 hours, cool the reaction mixture to room temperature. b. Acidify the solution to pH 2 with concentrated hydrochloric acid.

    • Rationale: Acidification ensures that the carboxylic acid product is fully protonated and will precipitate out of the aqueous solution. c. If the product precipitates as a solid, collect it by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold deionized water. d. If the product separates as an oil or does not solidify, extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Rationale: This provides an alternative purification strategy if the product is not a readily filterable solid.

  • Final Drying: Dry the collected solid or concentrated residue under high vacuum to a constant weight.

G cluster_0 Reaction cluster_1 Work-up & Purification Combine Itaconic Acid and Water Combine Itaconic Acid and Water Add Propylamine Add Propylamine Combine Itaconic Acid and Water->Add Propylamine Reflux for 12h Reflux for 12h Add Propylamine->Reflux for 12h Cool to RT Cool to RT Reflux for 12h->Cool to RT Acidify to pH 2 Acidify to pH 2 Cool to RT->Acidify to pH 2 Isolate Product Isolate Product Acidify to pH 2->Isolate Product Dry under Vacuum Dry under Vacuum Isolate Product->Dry under Vacuum Characterize Product Characterize Product Dry under Vacuum->Characterize Product

Product Characterization: A Self-Validating System

Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. The following are expected analytical data based on the structure and data from analogous compounds.

Table 1: Predicted Analytical and Spectroscopic Data

PropertyPredicted ValueRationale/Comments
Appearance White to off-white solidBased on similar pyrrolidone carboxylic acids.
Molecular Formula C₈H₁₃NO₃
Molecular Weight 171.19 g/mol
Melting Point 150-160 °C (decomposed)Estimated based on similar structures.
¹H NMR (400 MHz, DMSO-d₆) δ 12.5 (br s, 1H, COOH), 3.4-3.2 (m, 4H, NCH₂CH₂CH₃ & NCH₂-ring), 3.1-2.9 (m, 1H, CH-ring), 2.7-2.5 (m, 2H, CH₂-ring), 1.6-1.4 (m, 2H, NCH₂CH₂CH₃), 0.85 (t, 3H, NCH₂CH₂CH₃)The broad singlet for the carboxylic acid proton is characteristic. The methylene protons of the propyl group and the ring will show complex splitting patterns.
¹³C NMR (100 MHz, DMSO-d₆) δ 175 (C=O, acid), 173 (C=O, lactam), 50 (NCH₂-ring), 45 (NCH₂CH₂CH₃), 38 (CH-ring), 35 (CH₂-ring), 20 (NCH₂CH₂CH₃), 11 (CH₃)The chemical shifts are estimated based on known values for pyrrolidones and carboxylic acids.[4]
IR (KBr, cm⁻¹) 3300-2500 (br, O-H), 1710 (C=O, acid), 1680 (C=O, lactam), 1210 (C-O)The broad O-H stretch is characteristic of a carboxylic acid. The two carbonyl peaks correspond to the acid and the lactam.[5]

Conclusion and Future Directions

The protocol outlined in these application notes provides a reliable and straightforward method for the synthesis of this compound from itaconic acid. The use of a bio-based starting material and a high-yielding tandem reaction makes this an attractive process for both academic and industrial applications. The detailed characterization data, although predicted, provides a solid framework for researchers to validate their synthetic outcomes.

Future work could focus on optimizing the reaction conditions to further improve yield and reduce reaction times, perhaps through the use of microwave irradiation or alternative solvent systems. Additionally, the synthesized this compound can be used as a versatile intermediate for the synthesis of a library of derivatives by modifying the carboxylic acid functionality, opening up new avenues for drug discovery and materials science.

References

  • Noordzij, T., van der Meer, J. Y., & van der Woude, D. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 789. [Link]

  • Paytash, F., et al. (1950). The Reaction of Itaconic Acid with Primary Amines. Journal of the American Chemical Society, 72(3), 1415-1416.
  • LookChem. (n.d.). 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. [Link]

  • MDPI. (2020). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 25(1), 107. [Link]

  • PubChem. (n.d.). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • PubChem. (n.d.). 5-Oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]

  • Zaiats, M., et al. (2022). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. Molecules, 27(15), 5035. [Link]

  • PubChem. (n.d.). Pyrrolidone carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

Application Notes and Protocols for the Asymmetric Synthesis of Pyrrolidine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Pyrrolidine-3-Carboxylic Acids

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. Within this class, pyrrolidine-3-carboxylic acid and its derivatives hold a place of particular importance. These chiral heterocycles are key structural motifs in a variety of biologically active molecules, including enzyme inhibitors and receptor agonists.[1][2] For instance, derivatives of (R)-pyrrolidine-3-carboxylic acid have been investigated as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and as antagonists for the endothelin (ET) receptors.[3] The stereochemistry at the C3 position, and often at other positions on the pyrrolidine ring, is crucial for biological activity, making the development of robust asymmetric synthetic methods a critical endeavor for drug discovery and development professionals.

This comprehensive guide provides an in-depth overview of modern and field-proven strategies for the asymmetric synthesis of pyrrolidine-3-carboxylic acid derivatives. We will delve into the mechanistic underpinnings of several key synthetic approaches, provide detailed, step-by-step protocols for their execution, and present data to guide researchers in selecting the optimal method for their specific target molecules.

Core Synthetic Strategies: A Mechanistic Overview

The asymmetric synthesis of pyrrolidine-3-carboxylic acid derivatives can be broadly categorized into several key strategies. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the required level of stereochemical purity.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This approach is often the most direct and cost-effective method for accessing optically pure compounds. For the synthesis of pyrrolidine-3-carboxylic acid derivatives, L-pyroglutamic acid, a derivative of the amino acid L-glutamic acid, is a common and versatile starting material.

Protocol 1: Synthesis of a Substituted Pyrrolidine-3-Carboxylate from L-Pyroglutamic Acid (Representative Transformation)

This protocol outlines a representative transformation of L-pyroglutamic acid to a functionalized pyrrolidine derivative, which can be further elaborated to various pyrrolidine-3-carboxylic acid analogs.

Workflow for L-Pyroglutamic Acid Transformation

cluster_0 Step 1: Protection & Reduction cluster_1 Step 2: Ring Opening & Functionalization cluster_2 Step 3: Cyclization & Derivatization L-Pyroglutamic_Acid L-Pyroglutamic Acid N-Boc-L-pyroglutamic_acid_methyl_ester N-Boc-L-pyroglutamic acid methyl ester L-Pyroglutamic_Acid->N-Boc-L-pyroglutamic_acid_methyl_ester 1. SOCl₂, MeOH 2. (Boc)₂O N-Boc-L-pyroglutaminol N-Boc-L-pyroglutaminol N-Boc-L-pyroglutamic_acid_methyl_ester->N-Boc-L-pyroglutaminol NaBH₄, CaCl₂ Ring_Opened_Intermediate Ring-Opened Intermediate N-Boc-L-pyroglutaminol->Ring_Opened_Intermediate PCC or Swern Oxidation Functionalized_Pyrrolidine Functionalized Pyrrolidine-3-carboxylate Derivative Ring_Opened_Intermediate->Functionalized_Pyrrolidine Deprotection & Intramolecular Cyclization

Caption: Workflow for transforming L-pyroglutamic acid.

Materials:

Reagent/SolventSupplierGrade
L-Pyroglutamic AcidSigma-Aldrich≥99%
Thionyl chloride (SOCl₂)Acros Organics99.5%
Methanol (MeOH)Fisher ScientificAnhydrous
Di-tert-butyl dicarbonate ((Boc)₂O)TCI>97%
Sodium borohydride (NaBH₄)Alfa Aesar98%
Calcium chloride (CaCl₂)VWRAnhydrous
Pyridinium chlorochromate (PCC)EMD Millipore98%
Dichloromethane (DCM)J.T. BakerAnhydrous
Trifluoroacetic acid (TFA)Oakwood Chemical99%

Step-by-Step Procedure:

  • Esterification and N-Protection:

    • Suspend L-pyroglutamic acid (1.0 eq) in anhydrous methanol.

    • Cool the suspension to 0 °C and add thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and add triethylamine (2.5 eq) followed by di-tert-butyl dicarbonate (1.1 eq).

    • Stir at room temperature for 6 hours.

    • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected methyl ester.

  • Reduction to Pyroglutaminol:

    • Dissolve the N-Boc protected methyl ester (1.0 eq) in a mixture of THF and ethanol.

    • Add calcium chloride (2.0 eq) and cool the mixture to 0 °C.

    • Add sodium borohydride (3.0 eq) portion-wise over 30 minutes.

    • Stir at 0 °C for 2 hours, then at room temperature for 4 hours.

    • Quench the reaction by the slow addition of 1 M HCl.

    • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to give N-Boc-L-pyroglutaminol.

  • Oxidation and Further Elaboration:

    • The resulting N-Boc-L-pyroglutaminol can be oxidized to the corresponding aldehyde using standard conditions (e.g., PCC or Swern oxidation). This aldehyde is a versatile intermediate for the introduction of various substituents at the C5 position. Subsequent deprotection and manipulation of the carboxylic acid precursor at C3 allows for the synthesis of a wide range of derivatives.

Organocatalytic Asymmetric Michael Addition

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. Proline and its derivatives are particularly effective catalysts for the enantioselective Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds, leading to the formation of chiral pyrrolidine scaffolds.[1][2][4] This approach is attractive due to its operational simplicity and the avoidance of heavy metal catalysts.

Catalytic Cycle of Proline-Mediated Michael Addition

Proline Proline Catalyst Enamine Chiral Enamine Proline->Enamine + Ketone - H₂O Ketone Ketone/Aldehyde Iminium_Intermediate Iminium Intermediate Enamine->Iminium_Intermediate + Michael Acceptor Michael_Acceptor Michael Acceptor (e.g., Nitroalkene) Michael_Adduct Michael Adduct Iminium_Intermediate->Michael_Adduct Intramolecular Cyclization Hydrolysis Hydrolysis Michael_Adduct->Hydrolysis Hydrolysis->Proline Catalyst Regeneration Final_Product Chiral Pyrrolidine Hydrolysis->Final_Product Product Release

Caption: Organocatalytic cycle for Michael addition.

Protocol 2: Organocatalytic Asymmetric Synthesis of a 5-Methylpyrrolidine-3-Carboxylic Acid Derivative

This protocol describes a concise, two-step synthesis of a highly enantiomerically enriched 5-methylpyrrolidine-3-carboxylic acid derivative via an organocatalytic Michael addition followed by reductive cyclization.[1]

Materials:

Reagent/SolventSupplierGrade
4-Oxo-2-pentenoateTCI>98%
NitromethaneSigma-Aldrich99%
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolAcros Organics99%
TolueneFisher ScientificAnhydrous
Raney NickelAlfa AesarSlurry in water
Hydrogen (H₂) gasAirgasHigh purity

Step-by-Step Procedure:

  • Asymmetric Michael Addition:

    • To a solution of 4-oxo-2-pentenoate (1.0 eq) in toluene, add nitromethane (1.5 eq).

    • Add the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol catalyst (0.1 eq).

    • Stir the reaction mixture at room temperature for 48 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the Michael adduct.

  • Reductive Cyclization:

    • Dissolve the purified Michael adduct (1.0 eq) in methanol.

    • Add a catalytic amount of Raney Nickel slurry.

    • Pressurize the reaction vessel with hydrogen gas (50 psi).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the 5-methylpyrrolidine-3-carboxylic acid derivative.

Expected Results:

Substrate (4-oxo-2-enoate)Product Yield (%)Enantiomeric Excess (ee, %)
Methyl 4-oxo-2-pentenoate8597
Ethyl 4-oxo-2-hexenoate8295
tert-Butyl 4-oxo-2-pentenoate8898
Metal-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition of azomethine ylides with alkenes is a powerful method for the construction of the pyrrolidine ring. The use of chiral metal catalysts allows for high levels of enantiocontrol in this transformation. Copper(I) complexes with chiral ligands have proven to be particularly effective for this purpose.[5][6][7]

Mechanism of Copper-Catalyzed 1,3-Dipolar Cycloaddition

Cu_Catalyst Cu(I)/Chiral Ligand Azomethine_Ylide Azomethine Ylide -Cu Complex Cu_Catalyst->Azomethine_Ylide + Iminoester + Base Iminoester Iminoester Cycloaddition_TS [3+2] Cycloaddition Transition State Azomethine_Ylide->Cycloaddition_TS + Alkene Alkene Alkene Dipolarophile Pyrrolidine_Cu_Complex Pyrrolidine-Cu Complex Cycloaddition_TS->Pyrrolidine_Cu_Complex Product_Release Product Release Pyrrolidine_Cu_Complex->Product_Release Product_Release->Cu_Catalyst Catalyst Regeneration Final_Product Chiral Pyrrolidine Product_Release->Final_Product Product

Caption: Copper-catalyzed [3+2] cycloaddition.

Protocol 3: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This protocol details the synthesis of a fluorinated pyrrolidine derivative, showcasing a modern application of this methodology.[5][6]

Materials:

Reagent/SolventSupplierGrade
Glycine methyl ester hydrochlorideSigma-Aldrich≥99%
Aromatic aldehydeTCI>98%
1,1-DifluorostyreneOakwood Chemical>97%
Copper(I) trifluoromethanesulfonate toluene complex (Cu(OTf))₂·C₇H₈Strem Chemicals99%
(R)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)Alfa Aesar98%
Diisopropylethylamine (DIPEA)Acros Organics99.5%
Dichloromethane (DCM)Fisher ScientificAnhydrous

Step-by-Step Procedure:

  • In situ Generation of Azomethine Ylide:

    • In a flame-dried Schlenk flask under an argon atmosphere, combine glycine methyl ester hydrochloride (1.2 eq) and the aromatic aldehyde (1.0 eq) in anhydrous dichloromethane.

    • Add diisopropylethylamine (1.5 eq) and stir at room temperature for 1 hour to form the corresponding iminoester.

  • Catalyst Preparation and Cycloaddition:

    • In a separate Schlenk flask, dissolve Cu(OTf))₂·C₇H₈ (0.05 eq) and (R)-BINAP (0.055 eq) in anhydrous dichloromethane.

    • Stir at room temperature for 30 minutes to form the chiral catalyst complex.

    • To the solution of the in situ generated iminoester, add the 1,1-difluorostyrene (1.1 eq).

    • Add the prepared catalyst solution via cannula.

    • Stir the reaction mixture at room temperature for 24 hours.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the fluorinated pyrrolidine derivative.

Expected Results:

Aromatic AldehydeDipolarophileProduct Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Benzaldehyde1,1-Difluorostyrene92>20:195
4-Chlorobenzaldehyde1,1-Difluorostyrene89>20:196
4-Methoxybenzaldehyde1,1,2-Trifluorostyrene85>20:193
Diastereoselective Synthesis Using Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. N-tert-butanesulfinamide is a highly effective chiral auxiliary for the asymmetric synthesis of amines and their derivatives, including pyrrolidines.

Protocol 4: Diastereoselective Synthesis of a Pyrrolidine Scaffold using an N-tert-Butanesulfinyl Imine

This protocol describes the key steps in a multi-step synthesis of a pyrrolidine scaffold, highlighting the diastereoselective Tsuji-Trost allylation of an N-tert-butanesulfinyl imine.

Materials:

Reagent/SolventSupplierGrade
KetoneSigma-AldrichReagent grade
(R)-tert-ButanesulfinamideTCI>98%
Titanium(IV) ethoxide (Ti(OEt)₄)Alfa Aesar98%
Allyl acetateAcros Organics99%
Palladium(II) acetate (Pd(OAc)₂)Strem Chemicals98%
Triphenylphosphine (PPh₃)EMD Millipore99%
n-Butyllithium (n-BuLi)Sigma-Aldrich2.5 M in hexanes
Tetrahydrofuran (THF)Fisher ScientificAnhydrous

Step-by-Step Procedure:

  • Formation of N-tert-Butanesulfinyl Imine:

    • To a solution of the ketone (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in anhydrous THF, add Ti(OEt)₄ (2.0 eq).

    • Heat the reaction mixture to 70 °C and stir for 12 hours.

    • Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.

    • Filter the mixture through Celite and extract the filtrate with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude sulfinylimine, which is used in the next step without further purification.

  • Asymmetric Tsuji-Trost Allylation:

    • In a flame-dried flask under argon, prepare the palladium catalyst by dissolving Pd(OAc)₂ (0.025 eq) and PPh₃ (0.1 eq) in anhydrous THF.

    • In a separate flask, dissolve the crude sulfinylimine (1.0 eq) and allyl acetate (1.5 eq) in anhydrous THF.

    • Cool this solution to -78 °C and add n-BuLi (1.1 eq) dropwise.

    • After stirring for 30 minutes, add the pre-formed palladium catalyst solution via cannula.

    • Allow the reaction to warm slowly to room temperature and stir for 16 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Dry the combined organic layers over Na₂SO₄, concentrate, and purify by flash chromatography to give the allylated product.

  • Subsequent Transformations:

    • The resulting product can undergo cross-metathesis with an acrylate ester, followed by reduction of the sulfinimine and intramolecular Michael addition to furnish the desired pyrrolidine scaffold with high diastereoselectivity.

Conclusion and Future Outlook

The asymmetric synthesis of pyrrolidine-3-carboxylic acid derivatives remains a vibrant area of research, driven by the continued importance of these scaffolds in medicinal chemistry. The methods outlined in this guide—chiral pool synthesis, organocatalysis, metal-catalyzed cycloadditions, and diastereoselective approaches—represent the current state-of-the-art in the field. Each strategy offers distinct advantages, and the choice of method will depend on the specific synthetic target. As the demand for novel, stereochemically complex drug candidates continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of these valuable building blocks will undoubtedly be a major focus of future research.

References

  • Pan, S., & Liu, J. (2019). Organocatalytic asymmetric synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary centre at the 3-position. Organic & Biomolecular Chemistry, 17(34), 7938-7942.
  • Palomo, C., Oiarbide, M., & Laso, A. (2019). One-Pot Enantioselective Synthesis of 2-Pyrrolidinone Derivatives Bearing a Trifluoromethylated All-Carbon Quaternary Stereocenter. Organic Letters, 21(23), 9584–9588.
  • Xu, X., Bao, L., Ran, L., Yang, Z., Yan, D., Wang, C. J., & Teng, H. (2022). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science, 13(2), 476–482.
  • Xu, X., Bao, L., Ran, L., Yang, Z., Yan, D., Wang, C. J., & Teng, H. (2021). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. RSC Publishing.
  • Roizen, J. L., & Du Bois, J. (2018). Rhodium-Catalyzed Intermolecular C–H Functionalization as a Key Step in the Synthesis of Complex Stereodefined β-Arylpyrrolidines. Organic Letters, 20(13), 4018–4021.
  • Xu, X., Bao, L., Ran, L., Yang, Z., Yan, D., Wang, C. J., & Teng, H. (2021). catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. RSC Publishing.
  • O'Reilly, M., & Guiry, P. J. (2017). Asymmetric Synthesis of Pyrrolidine-Containing Chemical Scaffolds via Tsuji-Trost Allylation of N-tert-Butanesulfinyl Imines. Chemistry – A European Journal, 23(46), 11153-11158.
  • Wang, C., et al. (2023). Copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of 1,3-enynes and azomethine ylides.
  • Zhang, J., et al. (2021). Enantioselective access to quaternary stereocenters of pyrrolidines via Rh-catalyzed intramolecular cyclization of 1,6-enynes. Organic & Biomolecular Chemistry, 19(28), 6245-6249.
  • Davis, F. A., & Ramachandar, T. (2004). A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide. Organic & Biomolecular Chemistry, 2(17), 2445-2447.
  • Zhang, J., et al. (2021).
  • Robak, M. T., & Ellman, J. A. (2007). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine. Semantic Scholar.
  • Wang, C., et al. (2023). Copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of 1,3-enynes and azomethine ylides.
  • Liu, G., Cogan, D. A., & Ellman, J. A. (1997). Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones. The Journal of Organic Chemistry, 62(22), 7578-7579.
  • You, S.-L., et al. (2023). Rhodium-Catalyzed Asymmetric C-H Functionalization Reactions. Chemical Reviews, 123(16), 10079-10134.
  • Zhang, J., et al. (2018). Divergent synthesis of functionalized pyrrolidines and γ-amino ketones via rhodium-catalyzed switchable reactions of vinyl aziridines and silyl enol ethers.
  • You, S.-L., et al. (2023).
  • You, S.-L., et al. (2023).
  • Yin, F., Garifullina, A., & Tanaka, F. (2013).
  • MacMillan, D. W. C. (2008).
  • Carreño, M. C., & García Ruano, J. L. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles.
  • Tanaka, F., et al. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones.
  • Tanaka, F. (n.d.).
  • Yin, F., Garifullina, A., & Tanaka, F. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 11(31), 5123-5130.
  • Derkach, N. O., Levchenko, K. V., & Ievgenii, S. (2022). EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. ChemRxiv.
  • (Placeholder for additional reference if needed).
  • (Placeholder for additional reference if needed).
  • (Placeholder for additional reference if needed).
  • (Placeholder for additional reference if needed).
  • Winn, M., et al. (2001). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. Journal of Medicinal Chemistry, 44(25), 4393-4403.

Sources

Application Notes & Protocols: 5-Oxo-1-propylpyrrolidine-3-carboxylic acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyrrolidinone Scaffold

The pyrrolidin-2-one (or γ-lactam) moiety is a privileged scaffold in medicinal chemistry and natural product synthesis, prized for its conformational rigidity and diverse biological activities.[1][2][3] When functionalized with a carboxylic acid, as in the case of 5-Oxo-1-propylpyrrolidine-3-carboxylic acid, this heterocyclic core transforms into a highly versatile building block. Its two orthogonal functional groups—the lactam and the carboxylic acid—allow for sequential and selective modifications, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, functionalization, and potential applications of this compound, offering field-proven insights and detailed protocols for its effective utilization in organic synthesis and drug discovery programs.

Core Synthesis: A Direct Approach from Itaconic Acid

The most direct and atom-economical approach to N-substituted 5-oxopyrrolidine-3-carboxylic acids is the Michael addition of a primary amine to itaconic acid, followed by an intramolecular cyclization (amidation). This reaction is typically performed at elevated temperatures, often using water or acetic acid as a solvent, or even under solvent-free conditions.[4][5]

The synthesis of the title compound, this compound, follows this established pathway. The propylamine attacks one of the activated double bond carbons of itaconic acid. Subsequent intramolecular condensation between the newly formed secondary amine and one of the carboxylic acid groups forges the stable five-membered lactam ring.

Synthesis_Workflow Itaconic_Acid Itaconic Acid Intermediate Michael Adduct (Aza-Michael Addition) Itaconic_Acid->Intermediate + Propylamine n-Propylamine Propylamine->Intermediate Product 5-Oxo-1-propylpyrrolidine- 3-carboxylic acid Intermediate->Product Intramolecular Amidation (Δ, -H₂O) caption Fig. 1: Synthetic pathway to the target compound.

Caption: Fig. 1: Synthetic pathway to the target compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of analogous N-substituted 5-oxopyrrolidine-3-carboxylic acids.[4][5]

Materials:

  • Itaconic acid (1.0 eq)

  • n-Propylamine (1.1 eq)

  • Water or Acetic Acid (as solvent)

  • Hydrochloric Acid (5% aq. solution)

  • Sodium Hydroxide (5% aq. solution)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask, add itaconic acid (e.g., 13.0 g, 0.1 mol) and water (e.g., 20 mL).

  • Amine Addition: While stirring, slowly add n-propylamine (e.g., 6.5 g, 0.11 mol) to the mixture. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 10-14 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: a. After cooling the mixture to room temperature, add 5% hydrochloric acid (e.g., 20 mL) and stir for 5 minutes. b. A crystalline solid should form. If not, the solution may be concentrated under reduced pressure. c. Filter the crude solid, wash with cold water, and air dry. d. For further purification, dissolve the solid in a 5% sodium hydroxide solution, filter to remove any insoluble impurities, and then re-acidify the filtrate with hydrochloric acid to a pH of ~5 to precipitate the pure product.[5]

  • Isolation: Filter the purified solid, wash with a minimal amount of cold water, and dry under vacuum to yield this compound as a white or off-white solid.

Parameter Expected Value Reference/Justification
Typical Yield 85-95%Based on similar syntheses.[5]
Melting Point Not reported, expected >150 °CN-aryl derivatives melt >200 °C.[5]
¹H NMR (DMSO-d₆) δ (ppm): ~12.7 (s, 1H, OH), 3.8-4.0 (m, 2H, NCH₂), 3.2-3.4 (m, 1H, CH), 2.5-2.7 (m, 2H, CH₂CO), ~1.5 (m, 2H, CH₂CH₃), ~0.9 (t, 3H, CH₃)Chemical shifts are estimations based on analogous structures.[5][6]
¹³C NMR (DMSO-d₆) δ (ppm): ~174 (COOH), ~171 (C=O, lactam), ~50 (NCH₂), ~45 (NCH₂CH₂), ~35 (CH₂CO), ~35 (CH), ~20 (CH₂CH₃), ~11 (CH₃)Chemical shifts are estimations based on analogous structures.[5][6]

Application as a Synthetic Building Block

The true utility of this compound lies in its capacity for further elaboration. The carboxylic acid moiety serves as a primary handle for diversification, allowing for the introduction of a wide array of functional groups through standard transformations.

Derivatization_Workflow Start 5-Oxo-1-propylpyrrolidine- 3-carboxylic acid Ester Ester Derivatives Start->Ester ROH, H⁺ Amide Amide Derivatives Start->Amide R₂NH, Coupling Agent (e.g., EDC, HATU) AcidChloride Acid Chloride Intermediate Start->AcidChloride SOCl₂, (COCl)₂ Hydrazide Acid Hydrazide Start->Hydrazide 1. Esterification 2. N₂H₄·H₂O AcidChloride->Amide R₂NH caption Fig. 2: Key derivatization pathways.

Caption: Fig. 2: Key derivatization pathways.

Protocol 1: Amide Bond Formation via Coupling Agents

The formation of amide bonds is central to medicinal chemistry. Direct coupling of the carboxylic acid with a primary or secondary amine using a peptide coupling agent is a reliable method for generating diverse libraries of compounds. This approach has been used to synthesize pyrimidine-5-carboxamides from related scaffolds.[7]

Materials:

  • This compound (1.0 eq)

  • Desired amine (e.g., Benzylamine, 1.1 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • Dissolution: Dissolve this compound (e.g., 1.71 g, 10 mmol) in anhydrous DMF (30 mL) in a flask under a nitrogen atmosphere.

  • Activation: Add EDC (2.3 g, 12 mmol) and HOBt (1.62 g, 12 mmol) to the solution. Stir at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (e.g., benzylamine, 1.18 g, 11 mmol) followed by the dropwise addition of DIPEA (3.5 mL, 20 mmol).

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor completion by TLC.

  • Work-up: Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the desired amide.

Protocol 2: Synthesis of Acid Hydrazide for Heterocycle Formation

Acid hydrazides are key intermediates for the synthesis of various five-membered heterocycles like oxadiazoles, triazoles, and pyrazoles, which are common motifs in bioactive molecules.[3][5] The synthesis is typically a two-step process involving initial esterification followed by hydrazinolysis.

Step A: Esterification

  • Suspend this compound in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 20 hours.[5]

  • Neutralize with a saturated sodium bicarbonate solution and extract the methyl ester with an organic solvent.

Step B: Hydrazinolysis

  • Dissolve the methyl ester from Step A in methanol or ethanol.

  • Add an excess of hydrazine hydrate (N₂H₄·H₂O).

  • Reflux the mixture for 2-4 hours.[5]

  • Cool the reaction mixture. The product, 5-Oxo-1-propylpyrrolidine-3-carbohydrazide, will often precipitate and can be collected by filtration.

Applications in Bioactive Molecule Synthesis

While specific biological data for the N-propyl derivative is not widely published, the 5-oxopyrrolidine-3-carboxylic acid core is a well-established pharmacophore. Derivatives have demonstrated a wide range of biological activities, suggesting that this compound is a promising starting point for developing novel therapeutic agents.

  • Antimicrobial and Antifungal Agents: N-aryl derivatives of this scaffold have shown potent activity against multidrug-resistant Gram-positive pathogens like Staphylococcus aureus and fungi such as Candida auris.[6][8] The core structure is amenable to the introduction of various pharmacophoric groups, such as hydrazones and azoles, which are known to confer antimicrobial properties.[5]

  • Anti-inflammatory Agents: The pyrrolidinone ring is present in several anti-inflammatory drugs.[9] Synthesized derivatives of 5-oxopyrrolidine-3-carboxylic acid have been evaluated as inhibitors of matrix metalloproteinases (MMPs), which are implicated in inflammatory processes.[3][9]

  • Anticancer Agents: The scaffold has been explored for the development of novel anticancer agents. For instance, a 5-fluorobenzimidazole derivative showed significant activity against a human pulmonary cancer cell line (A549).[5][8]

  • Receptor Antagonists: The constrained conformation of the pyrrolidine ring is well-suited for designing receptor antagonists. Related pyrrolidine-3-carboxylic acid structures have been instrumental in developing highly specific endothelin (ETB) receptor antagonists.[10]

Conclusion

This compound is a readily accessible and highly versatile building block for organic synthesis. Its straightforward preparation from inexpensive starting materials, combined with the orthogonal reactivity of its lactam and carboxylic acid functionalities, makes it an attractive scaffold for constructing libraries of complex molecules. The proven track record of the 5-oxopyrrolidine core in a range of bioactive compounds underscores its potential for application in drug discovery and development, particularly in the search for new antimicrobial, anti-inflammatory, and anticancer agents. The protocols and insights provided herein serve as a comprehensive guide for researchers looking to leverage this valuable synthetic intermediate.

References

  • BenchChem. (n.d.). Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery.
  • Iacobazzi, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • OIST. (n.d.). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives).
  • BenchChem. (n.d.). Application Notes: (R)-Pyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules.
  • Liu, G., et al. (1999). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. Journal of Medicinal Chemistry, 42(15), 2870-2881.
  • Koval'ova, S., et al. (2021). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Russian Chemical Bulletin, 70(8), 1534-1540.
  • MDPI. (n.d.). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides.
  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs.
  • Al-Zoubi, R. M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Pharmaceuticals, 16(5), 654.
  • Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASĀYAN Journal of Chemistry, 13(2), 1054-1062.
  • Al-Zoubi, R. M., et al. (2021). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 26(13), 3929.
  • Santa Cruz Biotechnology. (n.d.). 1-(3-Morpholin-4-yl-propyl)-5-oxo-pyrrolidine-3-carboxylic acid.
  • ResearchGate. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS.
  • Klymchenko, A. S., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5029.

Sources

Application Note: High-Throughput Analysis of Pyrrolidone Carboxylic Acid in Biological Matrices by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrrolidone Carboxylic Acid (PCA), a key component of the skin's natural moisturizing factor (NMF), plays a crucial role in skin hydration and barrier function.[1][2] Its quantification in biological matrices and cosmetic formulations is essential for dermatological research, product development, and quality control. This document provides a comprehensive, field-tested guide for the robust and sensitive analysis of PCA using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). We delve into the causality behind methodological choices, from sample preparation to instrument parameters, offering detailed protocols that ensure accuracy, reproducibility, and high throughput. This guide is designed for researchers, analytical scientists, and drug development professionals seeking a reliable method for PCA quantification.

Introduction: The Significance of PCA Analysis

2-Pyrrolidone-5-carboxylic acid (PCA), also known as pyroglutamic acid, is a naturally occurring amino acid derivative found in significant quantities in the stratum corneum.[2][3] It is formed from the enzymatic breakdown of filaggrin and is highly hygroscopic, enabling the skin to attract and retain moisture.[1] Due to these properties, PCA and its salts are widely used as humectants in skin and hair care products.[1][4]

Accurate quantification of PCA is therefore critical for:

  • Dermatological Studies: Understanding skin conditions associated with impaired barrier function.

  • Cosmetic Science: Verifying the concentration of PCA in formulations and studying its penetration and efficacy.[2]

  • Metabolic Research: Investigating pathways involving glutamate and glutamine, for which PCA is a metabolite.

The inherent polarity of PCA and the complexity of biological matrices like plasma, urine, or skin homogenates present analytical challenges, including matrix effects, ion suppression, and poor chromatographic retention.[5][6] This application note details a selective and sensitive HPLC-MS/MS method designed to overcome these challenges.

Analyte Properties:

Property Value Source
Chemical Name 2-Pyrrolidone-5-carboxylic acid
Synonyms Pyroglutamic acid, 5-Oxoproline [3]
Molecular Formula C₅H₇NO₃ [7]
Molecular Weight 129.11 g/mol [7]

| CAS Number | 149-87-1 | |

Sample Preparation: The Foundation of Accurate Quantification

The goal of sample preparation is to extract PCA from the matrix while removing interferences like proteins and phospholipids that can suppress the MS signal and damage the analytical column.[5][8] The choice of technique depends on the matrix complexity, required sensitivity, and available resources.

Causality of Method Selection
  • Protein Precipitation (PPT): A rapid but crude method. It involves adding a solvent like acetonitrile to the sample to denature and precipitate proteins. While fast, it leaves many matrix components in the supernatant, increasing the risk of ion suppression.[5][9] It is suitable for screening or when high sensitivity is not required.

  • Liquid-Liquid Extraction (LLE): More selective than PPT. It relies on partitioning the analyte between the aqueous sample and an immiscible organic solvent. The pH of the aqueous phase is adjusted to ensure PCA (an acidic compound) is uncharged, promoting its transfer to the organic phase.[5] This method provides a cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): The most effective technique for removing interferences.[8][10] It uses a solid sorbent to retain the analyte while matrix components are washed away. A mixed-mode SPE (combining reversed-phase and ion-exchange) is ideal for a polar, acidic compound like PCA, providing the cleanest possible extract for high-sensitivity analysis.[11]

The protocol below focuses on SPE as the gold-standard approach for this application.

Diagram: Sample Preparation Decision Workflow

G start Start: Biological Sample (e.g., Plasma, Urine) sensitivity High Sensitivity Required? start->sensitivity throughput High Throughput Needed? sensitivity->throughput No spe Solid-Phase Extraction (SPE) (Protocol 2.2) sensitivity->spe Yes lle Liquid-Liquid Extraction (LLE) throughput->lle No ppt Protein Precipitation (PPT) throughput->ppt Yes end_clean Cleanest Extract (Highest Data Quality) spe->end_clean end_moderate Moderately Clean Extract lle->end_moderate end_fast Fastest Method (Potential Matrix Effects) ppt->end_fast

Caption: Decision workflow for selecting the appropriate sample preparation method.

Protocol: Solid-Phase Extraction (SPE) for Biological Fluids

This protocol is a robust starting point and may be optimized for specific matrices.[11]

Materials:

  • Mixed-mode SPE cartridges (e.g., C18 with Strong Anion Exchange - SAX).

  • Internal Standard (IS): Stable isotope-labeled PCA (e.g., PCA-d5).

  • Biological sample (e.g., 100 µL plasma).

  • Pre-treatment Solution: 1% Formic Acid in Water.

  • Conditioning Solvent: Methanol.

  • Equilibration Solvent: Water.

  • Wash Solvent: 5% Methanol in Water.

  • Elution Solvent: 2% Formic Acid in Acetonitrile.

  • Vortex mixer, centrifuge, and SPE vacuum manifold.

Step-by-Step Procedure:

  • Sample Pre-treatment: To a 100 µL aliquot of the biological sample, add 10 µL of the internal standard working solution and 200 µL of the Pre-treatment Solution. Vortex for 30 seconds. This step lyses cells and ensures the pH is low enough to protonate the carboxylic acid group.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of Methanol through it.

  • SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of Water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge. Apply a slow, steady vacuum to pass the sample through at approximately 1 mL/min.

  • Washing: Wash the cartridge with 1 mL of the Wash Solvent to remove salts and other polar interferences.

  • Elution: Elute the PCA and IS from the cartridge using 1 mL of the Elution Solvent into a clean collection tube. The organic solvent disrupts the reversed-phase interaction, while the acid neutralizes the anion exchange site, releasing the analyte.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial HPLC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[8] This step concentrates the analyte and ensures solvent compatibility with the HPLC system.

  • Final Step: Vortex the reconstituted sample and transfer to an HPLC vial for analysis.

HPLC-MS/MS Method Parameters

The chromatographic method is designed to achieve sharp, symmetrical peaks with good retention for the polar PCA molecule, while the MS/MS detection provides exceptional selectivity and sensitivity.

HPLC: Chromatographic Separation
  • Rationale: A reversed-phase C18 column is widely applicable and provides a good starting point.[12][13] PCA is highly polar and may elute early; therefore, a highly aqueous mobile phase is used to promote retention. The addition of formic acid is crucial as it acidifies the mobile phase, ensuring PCA is in its neutral form for better interaction with the C18 stationary phase and promoting efficient protonation for MS detection.[14]

HPLC Parameters Table:

Parameter Recommended Setting
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B (0-1 min), 5-95% B (1-5 min), 95% B (5-6 min), 5% B (6.1-8 min)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

| Run Time | 8 minutes |

MS/MS: Detection and Quantification
  • Rationale: Electrospray Ionization (ESI) in positive mode is ideal for PCA, which readily accepts a proton ([M+H]⁺) due to its chemical structure. Tandem MS (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode ensures high selectivity by monitoring a specific precursor-to-product ion transition.[15] A primary transition is used for quantification, and a secondary transition can be used for confirmation.

MS/MS Parameters Table:

Parameter PCA PCA-d5 (Internal Standard)
Ionization Mode Positive ESI Positive ESI
Precursor Ion (Q1) m/z 130.1 m/z 135.1
Product Ion (Q3) - Quantifier m/z 84.1 m/z 89.1
Product Ion (Q3) - Qualifier m/z 56.1 -
Dwell Time 100 ms 100 ms
Collision Energy (CE) Optimized for instrument (typically 15-25 V) Optimized for instrument

| Declustering Potential (DP) | Optimized for instrument (typically 40-60 V) | Optimized for instrument |

Diagram: Overall Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Biological Sample + Internal Standard pretreat 2. Pre-treatment (Acidification) sample->pretreat spe 3. Solid-Phase Extraction (Load, Wash, Elute) pretreat->spe reconstitute 4. Evaporate & Reconstitute spe->reconstitute hplc 5. HPLC Separation (C18 Column) reconstitute->hplc msms 6. MS/MS Detection (Positive ESI, MRM) hplc->msms process 7. Peak Integration & Ratio Calculation (Analyte/IS) msms->process quant 8. Quantification (Calibration Curve) process->quant

Caption: From sample to result: the complete HPLC-MS/MS analytical workflow.

Method Performance and Validation

A robust analytical method must be validated to ensure its performance is acceptable for its intended purpose.[16] The following table summarizes the expected performance characteristics of this method, based on validation principles outlined by regulatory guidelines.[12][17]

Typical Method Performance Data:

Validation Parameter Target Specification Typical Result
Linearity (R²) ≥ 0.995 0.998
Calibration Range e.g., 1 - 1000 ng/mL 1 - 1000 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise > 10 1 ng/mL
Accuracy (% Recovery) 85 - 115% 92 - 108%
Precision (%RSD) ≤ 15% (≤ 20% at LOQ) < 10%

| Matrix Effect | 85 - 115% | 90 - 110% |

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Analyte Signal - Inefficient extraction/elution.- Ion suppression from matrix.- Suboptimal MS parameters.- Optimize SPE wash/elution solvents.- Ensure extract is clean; if using PPT, switch to SPE.- Re-tune MS parameters (CE, DP) via infusion.
Poor Peak Shape (Tailing) - Secondary interactions on the column.- Mismatch between sample solvent and mobile phase.- Ensure mobile phase pH is sufficiently low (~2.5-3.0).- Reconstitute sample in the initial mobile phase.
High Variability (%RSD) - Inconsistent sample preparation.- Introduction of air into the system.- Automate SPE if possible.- Ensure all solvent lines are properly purged.
No Retention (Elutes at Void) - Incorrect column type for a polar analyte.- Mobile phase is too strong (too much organic).- Use a highly aqueous starting mobile phase (e.g., 2-5% organic).- Consider an alternative like HILIC chromatography.

Conclusion

This application note provides a detailed and scientifically grounded framework for the quantitative analysis of Pyrrolidone Carboxylic Acid by HPLC-MS/MS. By explaining the rationale behind critical steps in sample preparation and instrumental analysis, this guide empowers researchers to implement a robust, sensitive, and reliable method. The described SPE protocol and optimized LC-MS/MS parameters are designed to deliver high-quality data suitable for demanding applications in dermatological, cosmetic, and metabolic research.

References

  • MtoZ Biolabs. (n.d.). What Considerations Should Be Taken into Account When Preparing Samples for Principal Component Analysis?
  • NIST. (n.d.). 2-Pyrrolidone-5-carboxylic acid, N-methyl, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyrrolidone-5-carboxylic acid, TBDMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. Agilent Technologies. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyrrolidone-5-carboxylic acid, TBDMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

  • Pawliszyn, J. (2012). Sample Preparation of Complex Biological Samples in the Analysis of Trace-Level Contaminants.
  • Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]

  • De Klerk, D. (2021). Quantification of Captopril Using Ultra High Performance Liquid Chromatography. Journal of Drug and Alcohol Research. Retrieved from [Link]

  • Tejero, J., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega. Retrieved from [Link]

  • Li, W., & Tse, F. L. (2016). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]

  • Pawar, S. V. (n.d.). Sodium Pyrrolidone Carboxylic Acid As Moisturizing Agent. International Journal of Engineering Research & Technology. Retrieved from [Link]

  • Welch, M. J. (1983). Analysis of 5-pyrrolidone-2-carboxylate ester by reverse phase high-performance liquid chromatography. Analytical Biochemistry, 131(1), 135-40.
  • The Good Scents Company. (n.d.). (±)-2-pyrrolidone-5-carboxylic acid. Retrieved from [Link]

  • Science.gov. (n.d.). developed rp-hplc method: Topics by Science.gov. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2011). Method of Analysis N–methyl–2-pyrrolidone. Retrieved from [Link]

  • Alpert, A. (2011). measure pyrrolidine by HPLC. Chromatography Forum. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Application Notes - HPLC. Retrieved from [Link]

  • Ellfolk, N., & Synge, R. L. M. (1955). Detection of pyrrolidone carboxylic acid. Biochemical Journal, 59(3), 523–526.
  • Burnett, C. L., et al. (2019). Safety Assessment of PCA (2-Pyrrolidone-5-Carboxylic Acid) and Its Salts as Used in Cosmetics. International Journal of Toxicology, 38(2_suppl), 5S-11S.
  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • Obata, Y., et al. (2023). Novel design of pyrrolidonecarboxylic acid and sodium dilauramidoglutamide lysine complex for targeted drug delivery to human stratum corneum. Journal of Drug Delivery Science and Technology.
  • Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. Retrieved from [Link]

  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Retrieved from [Link]

  • Licea Perez, H., et al. (2017). Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite. Bioanalysis, 9(20), 1589-1601.

Sources

The Pyrrolidinone Core: Application Notes on the Synthesis of Novel Anticancer Agents Derived from 5-Oxo-1-propylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrrolidinone Scaffold in Oncology

The pyrrolidinone ring system, a five-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds.[1][2] Its inherent three-dimensionality, conferred by its sp³-hybridized carbon atoms, allows for a more comprehensive exploration of chemical space compared to flat aromatic systems.[3][4] This unique structural feature, combined with the hydrogen bonding capabilities of the lactam functionality, makes the pyrrolidinone core an ideal anchor for designing molecules that can effectively interact with biological targets.[5]

In the realm of oncology, derivatives of the pyrrolidinone scaffold have demonstrated significant potential, exhibiting a range of anticancer activities.[1][3] These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit crucial cellular processes like tubulin polymerization.[3][6][7] This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis of a key building block, 5-Oxo-1-propylpyrrolidine-3-carboxylic acid , and its subsequent elaboration into a potent anticancer agent. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to empower the researcher with a deep understanding of the synthetic pathway.

Part 1: Synthesis of the Core Scaffold: this compound

The synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids is efficiently achieved through a cascade aza-Michael addition-cyclization reaction between itaconic acid and a primary amine.[4][8] This one-pot reaction is atom-economical and typically proceeds with high yield, making it an attractive method for generating the core scaffold.

Causality Behind the Experimental Choices:

The choice of a solventless or water-based system for the initial reaction is driven by green chemistry principles and the high reactivity of the starting materials. Heating the mixture facilitates both the initial Michael addition of the propylamine to the α,β-unsaturated system of itaconic acid and the subsequent intramolecular cyclization via amidation, which expels a molecule of water to form the stable five-membered lactam ring. The purification process, involving dissolution in a basic solution followed by acidification, selectively isolates the carboxylic acid product by exploiting its acidic nature.

Experimental Protocol 1: Synthesis of this compound

Materials:

  • Itaconic acid (99%)

  • Propylamine (99%)

  • Deionized water

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine itaconic acid (13.0 g, 0.1 mol) and propylamine (5.91 g, 0.1 mol).

  • Reaction: Heat the mixture with stirring to 100-110 °C for 4-6 hours. The reaction mixture will become a molten slurry and then gradually solidify.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Add 100 mL of a 5% aqueous sodium hydroxide solution to the flask and stir until the solid dissolves.

    • Transfer the solution to a separatory funnel and wash with ethyl acetate (2 x 50 mL) to remove any unreacted propylamine and non-acidic impurities.

    • Carefully acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid while cooling in an ice bath. A white precipitate will form.

    • Collect the precipitate by vacuum filtration and wash with cold deionized water.

    • Dry the solid under vacuum to yield this compound.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Appearance
This compoundC₈H₁₃NO₃171.1985-95White crystalline solid

Self-Validation: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The purity can be assessed by melting point determination and HPLC analysis.

Part 2: Synthesis of a Representative Anticancer Agent: A Hydrazone Derivative

The carboxylic acid functionality of the core scaffold is a versatile handle for further chemical modifications. Conversion to a carbohydrazide, followed by condensation with an appropriate aldehyde, yields hydrazone derivatives, a class of compounds known for their diverse biological activities, including anticancer properties.

Experimental Workflow Diagram:

G cluster_0 Synthesis of Core Scaffold cluster_1 Synthesis of Intermediate cluster_2 Synthesis of Final Compound Itaconic_Acid Itaconic Acid Core_Scaffold 5-Oxo-1-propylpyrrolidine- 3-carboxylic acid Itaconic_Acid->Core_Scaffold Propylamine, Heat Propylamine Propylamine Propylamine->Core_Scaffold Intermediate_Ester Methyl 5-oxo-1-propylpyrrolidine- 3-carboxylate Core_Scaffold->Intermediate_Ester MeOH, H₂SO₄ Intermediate_Hydrazide 5-Oxo-1-propylpyrrolidine- 3-carbohydrazide Intermediate_Ester->Intermediate_Hydrazide N₂H₄·H₂O Final_Compound Final Hydrazone Anticancer Agent Intermediate_Hydrazide->Final_Compound Aldehyde, EtOH, AcOH (cat.) Aldehyde Substituted Aldehyde Aldehyde->Final_Compound

Caption: Synthetic workflow for the preparation of a hydrazone-based anticancer agent.

Experimental Protocol 2: Synthesis of a 5-Oxo-1-propylpyrrolidine-3-carbohydrazide Derivative

This protocol is adapted from methodologies described for the synthesis of similar N-aryl derivatives.

Step 2a: Esterification of the Carboxylic Acid

  • Reaction Setup: To a solution of this compound (8.55 g, 0.05 mol) in 100 mL of methanol, add a catalytic amount of concentrated sulfuric acid (0.5 mL) dropwise.

  • Reaction: Reflux the mixture for 8 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the methyl ester.

Step 2b: Hydrazinolysis of the Ester

  • Reaction Setup: Dissolve the crude methyl ester from the previous step in 100 mL of ethanol. Add hydrazine hydrate (5.0 g, 0.1 mol).

  • Reaction: Reflux the mixture for 12 hours. A precipitate may form upon cooling.

  • Work-up: Cool the reaction mixture in an ice bath. Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield 5-Oxo-1-propylpyrrolidine-3-carbohydrazide.

Step 2c: Synthesis of the Hydrazone

  • Reaction Setup: In a round-bottom flask, dissolve 5-Oxo-1-propylpyrrolidine-3-carbohydrazide (1.85 g, 0.01 mol) in 50 mL of ethanol. Add a substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.41 g, 0.01 mol) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure hydrazone derivative.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Appearance
Methyl 5-oxo-1-propylpyrrolidine-3-carboxylateC₉H₁₅NO₃185.2290-98 (crude)Colorless oil
5-Oxo-1-propylpyrrolidine-3-carbohydrazideC₈H₁₅N₃O₂185.2380-90White solid
N'-(4-chlorobenzylidene)-5-oxo-1-propylpyrrolidine-3-carbohydrazide (Example)C₁₅H₁₈ClN₃O₂307.7775-85Pale yellow solid

Part 3: Mechanistic Insights and Scientific Rationale

The anticancer activity of pyrrolidinone derivatives is often attributed to their ability to interfere with fundamental cellular processes required for cancer cell proliferation and survival. The specific mechanism of action can vary depending on the nature of the substituents on the pyrrolidinone core.

Induction of Apoptosis:

Many pyrrolidinone-based compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells.[6] This is a highly regulated process that is often dysregulated in cancer, allowing for uncontrolled cell growth. The synthesized hydrazone derivatives can potentially trigger apoptosis through intrinsic or extrinsic pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic program.[6]

Cell Cycle Arrest:

Another common mechanism of action is the induction of cell cycle arrest.[7] By halting the cell cycle at specific checkpoints (e.g., G1/S or G2/M), these compounds prevent cancer cells from replicating their DNA and dividing, ultimately leading to cell death.

Inhibition of Tubulin Polymerization:

Some pyrrolidinone derivatives have been identified as inhibitors of tubulin polymerization.[3] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest cells in mitosis, leading to apoptotic cell death.

Structure-Activity Relationship (SAR):

The biological activity of these compounds is highly dependent on their structure.[1][2] For the hydrazone derivatives, the nature of the substituent on the aromatic ring of the aldehyde can significantly influence their anticancer potency. Electron-withdrawing or lipophilic groups can enhance activity by improving cell permeability or interaction with the biological target. The N-propyl group on the pyrrolidinone ring also contributes to the overall lipophilicity and spatial conformation of the molecule, which can affect its binding to target proteins.

Mechanism of Action Diagram:

G Hydrazone_Derivative 5-Oxo-1-propylpyrrolidine-3-carbohydrazide Derivative Cancer_Cell Cancer Cell Hydrazone_Derivative->Cancer_Cell Enters Cell Apoptosis Induction of Apoptosis Cancer_Cell->Apoptosis Activates Caspases Cell_Cycle_Arrest Cell Cycle Arrest Cancer_Cell->Cell_Cycle_Arrest Blocks G2/M Phase Tubulin_Inhibition Inhibition of Tubulin Polymerization Cancer_Cell->Tubulin_Inhibition Disrupts Microtubules Cell_Death Cancer Cell Death Apoptosis->Cell_Death Cell_Cycle_Arrest->Cell_Death Tubulin_Inhibition->Cell_Death

Caption: Potential mechanisms of action for pyrrolidinone-based anticancer agents.

References

  • Bhat, A. A., Singh, I., Tandon, N., & Tandon, R. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]

  • Li Petri, G., Raimondi, M. V., & Spadaro, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents. (2023). Letters in Drug Design & Discovery, 20(10), 1234-1246. [Link]

  • Farmer, T. J., Ee, A., & Clark, J. H. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 797. [Link]

  • Kumar, R. S., Awwad, S., Al-Dhafiri, A. M., Al-footy, K. O., & Shaikh, I. A. (2018). Highly functionalized pyrrolidine analogues: stereoselective synthesis and caspase-dependent apoptotic activity. RSC Advances, 8(71), 40669-40679. [Link]

  • Al-Jassas, E., Al-Tel, T. H., & Al-Qawasmeh, R. A. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]

  • Paytash, P. L., Tering, T., & Schicke, H. G. (1950). The Reaction of Itaconic Acid with Amines. Journal of the American Chemical Society, 72(3), 1415-1415. [Link]

  • Grybaitė, B., Kairytė, K., Mickevičius, V., & Petrikaitė, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link]

  • Al-Najdawi, M. M., Saleh, M. M., Sabbah, D. A., Hajjo, R., Zalloum, H., Abudoleh, S. M., ... & Mestareehi, A. H. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. International Journal of Molecular Sciences, 26(12), 5903. [Link]

Sources

Application Notes and Protocols for the Development of Novel Antimicrobial Compounds Based on the 5-Oxo-1-propylpyrrolidine-3-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing the Urgent Need for Novel Antimicrobial Scaffolds

The rise of antimicrobial resistance (AMR) represents a significant global health threat, with a diminishing pipeline of new antibiotics to combat evolving multidrug-resistant pathogens.[1] This crisis necessitates a shift from modifying existing antibiotic classes to discovering compounds with novel chemical scaffolds and potentially new mechanisms of action.[1][2] The γ-lactam ring, a core structure in many biologically active compounds, offers a promising starting point for this endeavor.[3][4]

This document provides a comprehensive guide to utilizing 5-Oxo-1-propylpyrrolidine-3-carboxylic acid as a foundational scaffold for the synthesis and evaluation of new potential antimicrobial agents. This particular scaffold is a derivative of pyroglutamic acid, a natural and versatile chiral building block.[4][5] Its structure offers multiple points for chemical modification, enabling the systematic exploration of the chemical space to establish a robust Structure-Activity Relationship (SAR).

We present a logical, field-proven workflow from the initial synthesis of a focused compound library to in vitro antimicrobial screening and preliminary mechanism of action studies. Each protocol is designed to be a self-validating system, incorporating essential controls to ensure data integrity and reproducibility.

Strategic Workflow for Scaffold-Based Antimicrobial Discovery

The development of novel antimicrobial agents from a core scaffold is a systematic process. The workflow outlined below guides the researcher from initial chemical synthesis through biological evaluation to the generation of actionable data for iterative compound design.

Antimicrobial Discovery Workflow A Scaffold Selection (this compound) B Synthesis of Core Scaffold (Protocol 3.1) A->B Rationale C Library Synthesis (Amide Derivatives - Protocol 3.2) B->C Core Molecule D Primary Screening (MIC Assay - Protocol 4.1) C->D Compound Library E Secondary Screening (MBC Assay - Protocol 4.2) D->E Active 'Hits' G Structure-Activity Relationship (SAR) Analysis D->G Initial Data F Mechanism of Action Studies (Protocols 5.1 & 5.2) E->F Potent Compounds E->G Bactericidal Data F->G Mechanistic Insight H Lead Optimization (Iterative Synthesis) G->H Design Principles H->C New Derivatives

Caption: High-level workflow for antimicrobial drug discovery.

Application I: Synthesis of the Core Scaffold and a Focused Library

The versatility of the 5-oxopyrrolidine-3-carboxylic acid scaffold lies in its straightforward synthesis and the ease of derivatization at the carboxylic acid group. A common and effective strategy involves the condensation of itaconic acid with a primary amine.[2][6]

Protocol 3.1: Synthesis of this compound

Rationale: This protocol utilizes a Michael addition followed by intramolecular cyclization between itaconic acid and propylamine. Heating the neat mixture or in a high-boiling solvent like water is a common and efficient method for this type of cyclization.[2] The purification step is designed to isolate the desired carboxylic acid from unreacted starting materials.

Materials:

  • Itaconic acid

  • Propylamine

  • Water (distilled or deionized)

  • 5% Hydrochloric acid (HCl)

  • 5% Sodium hydroxide (NaOH)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirring

  • Standard filtration apparatus

  • pH meter or pH paper

Procedure:

  • In a 250 mL round-bottom flask, combine itaconic acid (0.1 mol, 13.01 g) and propylamine (0.12 mol, 7.09 g, 9.8 mL).

  • Add 50 mL of water to the flask. The reaction is often exothermic; initial mixing should be done cautiously.

  • Attach the reflux condenser and heat the mixture to reflux (approximately 100-110°C) with vigorous stirring for 8-12 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC) (e.g., using a mobile phase of ethyl acetate/methanol/acetic acid).

  • After cooling to room temperature, add 50 mL of 5% HCl to the reaction mixture and stir for 5 minutes.

  • Cool the mixture in an ice bath. The product may precipitate. If it does, filter the crystalline solid, wash with cold water, and dry.

  • For further purification, dissolve the crude product in a minimal amount of 5% NaOH solution.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the clear filtrate with 5% HCl to a pH of approximately 2-3 to precipitate the purified product.

  • Filter the white solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 3.2: Parallel Synthesis of Amide Derivatives

Rationale: Converting the carboxylic acid to a series of amides is a fundamental step in exploring SAR.[7] Amide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are efficient and widely used for forming the amide bond under mild conditions, which preserves the integrity of the scaffold. This protocol is amenable to parallel synthesis formats.

Materials:

  • This compound (from Protocol 3.1)

  • A diverse set of primary and secondary amines (e.g., benzylamine, morpholine, piperazine derivatives)

  • HATU or a similar coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Parallel synthesis reaction block or individual vials

Procedure:

  • In separate reaction vials, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to each vial and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) to each vial and stir for another 15 minutes.

  • Add the corresponding amine (1.2 eq) to each respective vial.

  • Seal the vials and allow the reactions to proceed at room temperature for 12-18 hours.

  • Upon reaction completion, dilute each reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify each derivative using flash column chromatography or preparative HPLC to obtain the final compounds.

  • Confirm the structure and purity of each amide derivative by LC-MS and NMR spectroscopy.

Application II: In Vitro Antimicrobial Screening Cascade

Once a library of compounds is synthesized, a screening cascade is employed to identify promising "hits" and characterize their activity. The initial step is to determine the Minimum Inhibitory Concentration (MIC).[8] For compounds showing significant inhibitory activity, the Minimum Bactericidal Concentration (MBC) is then determined to differentiate between bacteriostatic and bactericidal effects.[9]

Antimicrobial Screening Cascade start Synthesized Compound Library mic MIC Determination (Broth Microdilution) start->mic inactive Inactive Compounds (MIC >128 µg/mL) mic->inactive No Activity active Active 'Hits' (MIC ≤128 µg/mL) mic->active Activity Detected mbc MBC Determination active->mbc bacteriostatic Bacteriostatic (MBC/MIC > 4) mbc->bacteriostatic Inhibitory bactericidal Bactericidal (MBC/MIC ≤ 4) mbc->bactericidal Killing moa Proceed to MoA Studies bactericidal->moa

Sources

Protocol for the amidation of "5-Oxo-1-propylpyrrolidine-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Amidation of 5-Oxo-1-propylpyrrolidine-3-carboxylic acid: Protocols and Mechanistic Insights

Introduction: The Significance of Pyrrolidinone Scaffolds

The 5-oxo-1-propylpyrrolidine-3-carboxamide scaffold is a key structural motif in modern medicinal chemistry. As a conformationally constrained analog of gamma-aminobutyric acid (GABA) and other bioactive molecules, this core is integral to the design of novel therapeutics targeting a range of biological processes. The synthesis of libraries based on this scaffold is a critical activity in drug discovery.[1][2] The amide bond, being one of the most stable and prevalent functional groups in pharmaceuticals and biological systems, makes the amidation of the parent carboxylic acid a cornerstone reaction for generating molecular diversity and developing new chemical entities.

This application note provides a comprehensive protocol for the amidation of this compound. It delves into the mechanistic underpinnings of the reaction, offers a detailed, step-by-step experimental guide, and provides expert insights into overcoming common synthetic challenges.

Pillar 1: The Chemistry of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to create a more electrophilic species that is susceptible to nucleophilic attack by the amine.[3][4] The most prevalent and reliable method for this activation in laboratory and industrial settings is the use of coupling reagents.

The Carbodiimide-Mediated Pathway

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), are powerful dehydrating agents that activate carboxylic acids for amide formation.[5][6][7] The general mechanism proceeds as follows:

  • Activation: The carboxylic acid attacks the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is an excellent leaving group.[4][8]

  • Nucleophilic Attack: The amine then attacks the carbonyl carbon of the O-acylisourea intermediate.

  • Product Formation: This leads to the formation of the desired amide and a urea byproduct (e.g., 1-ethyl-3-(3-dimethylaminopropyl)urea, or EDU, in the case of EDC).[8]

A significant side reaction is the intramolecular rearrangement of the O-acylisourea to a stable N-acylurea, which is unreactive and can complicate purification.[8][9][10] To mitigate this and enhance reaction rates, additives are often employed. Reagents like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) intercept the O-acylisourea to form an active ester intermediate. These esters are more stable than the O-acylisourea, suppressing the N-acylurea side reaction, and are highly reactive towards amines, leading to cleaner reactions and higher yields.[7]

G cluster_intermediates Intermediates & Side Reactions CarboxylicAcid R-COOH (this compound) Acylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->Acylisourea + EDC EDC EDC (Carbodiimide) Amine R'-NH2 (Amine) Amide Amide Product R-CO-NHR' Acylurea N-Acylurea (Stable Side Product) Acylisourea->Acylurea Rearrangement (Undesired) Acylisourea->Amide + Amine (R'-NH2) Urea Urea Byproduct

Caption: Carbodiimide (EDC) mediated amidation mechanism.

For sterically hindered carboxylic acids or amines, more potent coupling reagents may be required. Phosphonium salts like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) generate highly reactive activated esters, driving difficult couplings to completion.[5]

Pillar 2: A Validated Experimental Protocol

This protocol details a general procedure for the amidation of this compound using EDC and HOBt. The quantities can be scaled as needed.

Materials and Reagents
ReagentMW ( g/mol )EquivalentsAmount (1 mmol scale)Notes
This compound171.191.0171 mgThe limiting reagent.
Amine (Primary or Secondary)Variable1.1 - 1.21.1 - 1.2 mmolExcess ensures complete consumption of the carboxylic acid.
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)191.701.2230 mgWater-soluble carbodiimide; byproduct is easily removed.[11]
HOBt (1-Hydroxybenzotriazole)135.121.2162 mgSuppresses side reactions and minimizes racemization.[7]
DIPEA (N,N-Diisopropylethylamine)129.242.5 - 3.00.44 - 0.52 mLA non-nucleophilic base to neutralize HCl from EDC·HCl and protonated amine.
Anhydrous DMF (N,N-Dimethylformamide)73.09-5 - 10 mLA polar aprotic solvent suitable for dissolving most reactants.
Dichloromethane (DCM)84.93-For ExtractionExtraction solvent.
Saturated aq. NaHCO₃--For WorkupTo wash out acidic components.
Brine--For WorkupTo remove residual water.
Anhydrous MgSO₄ or Na₂SO₄--For DryingDrying agent for the organic phase.
Step-by-Step Methodology
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and HOBt (1.2 eq).

  • Dissolution: Add anhydrous DMF (to make a ~0.1-0.2 M solution) and stir the mixture at room temperature until all solids are dissolved.

  • Pre-activation: Add EDC·HCl (1.2 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step allows for the formation of the HOBt-ester.

  • Amine Addition: In a separate vial, dissolve the amine (1.1 eq) in a small amount of DMF. Add this solution, followed by DIPEA (2.5 eq), to the reaction flask.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours. The disappearance of the starting carboxylic acid is a key indicator.

  • Aqueous Workup: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Transfer the solution to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ (2x) to remove unreacted HOBt and acidic species.

    • Water (1x).

    • Brine (1x) to facilitate phase separation and begin the drying process.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel.[12][13]

    • Stationary Phase: Silica Gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or methanol in DCM is commonly effective. The ideal solvent system should be determined by TLC analysis.

  • Final Product: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield the final 5-Oxo-1-propylpyrrolidine-3-carboxamide product. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm structure and purity.[14][15][16]

G A 1. Setup Add Carboxylic Acid & HOBt to Flask B 2. Dissolve Add Anhydrous DMF A->B C 3. Pre-Activate Add EDC.HCl, stir 15-30 min B->C D 4. Couple Add Amine & DIPEA C->D E 5. Monitor Stir 4-16h at RT (TLC or LC-MS) D->E F 6. Workup Dilute with EtOAc/DCM Wash with NaHCO3 & Brine E->F Reaction Complete G 7. Isolate Crude Dry (Na2SO4) & Concentrate F->G H 8. Purify Flash Column Chromatography G->H I 9. Final Product Concentrate pure fractions Dry under vacuum H->I

Caption: Experimental workflow for amide synthesis.

Pillar 3: Field-Proven Insights and Troubleshooting

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reaction/Low Yield - Insufficient activation. - Steric hindrance from the amine or acid. - Poor solubility of reactants.- Switch to a more powerful coupling reagent like HATU or PyBOP. These are especially effective for challenging couplings. - Increase reaction time or gently warm the reaction (e.g., to 40-50 °C). - Use a more effective solvent like NMP or increase the solvent volume.
N-Acylurea Byproduct Formation - Slow reaction of the amine with the O-acylisourea intermediate, allowing time for rearrangement.- Ensure an additive like HOBt or HOAt is used. These additives are crucial for suppressing this side reaction.[8][10] - Pre-activate the acid with EDC/HOBt for 15-30 minutes before adding the amine.
Difficult Purification - The water-soluble EDU byproduct (from EDC) may co-elute with polar products. - Product is highly polar.- Perform thorough aqueous washes during workup to remove the bulk of EDU. - If using DCC, the DCU byproduct is insoluble in most solvents and can be removed by filtration.[7] - For highly polar products, consider reversed-phase (C18) column chromatography.[17]
Epimerization/Racemization - The activated carboxylic acid is susceptible to racemization at the alpha-carbon (C3 of the pyrrolidinone ring).- Use additives like HOBt or, even better, HOAt, which are known to significantly suppress racemization.[18] - Keep the reaction temperature low (0 °C to room temperature). - Use a non-nucleophilic base like DIPEA instead of triethylamine.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry. [Link]

  • PubMed. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. National Center for Biotechnology Information. [Link]

  • Wikipedia. Carbodiimide. Wikimedia Foundation. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry. [Link]

  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. [Link]

  • MDPI. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. Molecules. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. [Link]

  • DilunBio. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • University College London. (n.d.). Catalytic Amidation. [Link]

  • National Institutes of Health. (2021). Amide Activation in Ground and Excited States. PMC. [Link]

  • National Institutes of Health. (2010). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules. [Link]

  • Royal Society of Chemistry. (2018). Amide activation: an emerging tool for chemoselective synthesis. Chemical Society Reviews. [Link]

  • MDPI. (2017). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Molecules. [Link]

  • National Institutes of Health. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC. [Link]

  • National Institutes of Health. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC. [Link]

  • ResearchGate. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. [Link]

  • MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2019). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • YouTube. (2021). column chromatography & purification of organic compounds. [Link]

  • Royal Society of Chemistry. (2015). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Green Chemistry. [Link]

  • ResearchGate. (2013). Amidation Reaction of Carboxylic Acid with Formamide Derivative Using SO 3 ·pyridine. [Link]

  • Semantic Scholar. (2019). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4- carboxamide: A Potent Poly(ADP-r. [https://www.semanticscholar.org/paper/Discovery-of-2-(1-(3-(4-Chlorophenyl)-3-oxo-propyl)-A-Li/a6c56176a603c4f74d08b3c3c78d6537b02ab92c]([Link]

  • SpectraBase. (n.d.). Pyrrolidine-3-carboxamide, 1-(2-furfuryl)-N-(3,4-dimethylphenyl)-5-oxo-. [Link]

  • ResearchGate. (2023). Synthesis and In-silico study of 5-oxo-1, 2-diphenyl-4-(phenylamino)-2,5-dihydro-1H-pyrrole-3-carboxylate. [Link]

  • Lee, Y. S., & Lee, Y. S. (2018). Recent development of peptide coupling reagents in organic synthesis. ACS Omega. [Link]

  • Google Patents. (2014).
  • PubMed. (2025). Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C-N Bond Cleavage. National Center for Biotechnology Information. [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • ResearchGate. (2008). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • MDPI. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Catalysts. [Link]

Sources

Using "5-Oxo-1-propylpyrrolidine-3-carboxylic acid" in parallel synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: High-Throughput Parallel Synthesis Utilizing 5-Oxo-1-propylpyrrolidine-3-carboxylic Acid for the Generation of Novel Chemical Libraries

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and chemical biology.

Introduction: The Strategic Value of the 5-Oxopyrrolidine Scaffold

The 5-oxopyrrolidine, or pyroglutamic acid, core is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in numerous biologically active natural products and FDA-approved pharmaceuticals underscores its utility in the design of novel therapeutics.[3][4] The rigidified cyclic structure of the 5-oxopyrrolidine moiety offers a defined three-dimensional presentation of appended functionalities, which can be crucial for specific and high-affinity interactions with biological targets.[2] This scaffold has been successfully incorporated into compounds exhibiting a wide range of therapeutic activities, including anticancer, antimicrobial, and neuroprotective effects.[5][6][7]

This application note focuses on the utility of a specific derivative, This compound , as a versatile building block for parallel synthesis. The N-propyl group provides a balance of lipophilicity and metabolic stability, while the carboxylic acid at the 3-position serves as a convenient chemical handle for diversification. By leveraging this scaffold, researchers can rapidly generate large libraries of novel compounds for high-throughput screening and hit-to-lead optimization campaigns.

Overall Synthesis Strategy

The overarching strategy involves a two-stage process: first, the synthesis of the core building block, this compound, followed by its deployment in a parallel synthesis workflow to generate a diverse library of amide derivatives. This approach allows for the systematic exploration of the chemical space around the 5-oxopyrrolidine core.

G cluster_0 PART 1: Core Scaffold Synthesis cluster_1 PART 2: Parallel Library Generation A Itaconic Acid C This compound A->C B Propylamine B->C E Parallel Amide Coupling C->E D Amine Building Blocks (R-NH2) D->E F Purification & Analysis E->F G Diverse Amide Library F->G

Figure 1: High-level workflow for library synthesis.

Part 1: Synthesis of the Core Building Block: this compound

The synthesis of the N-substituted 5-oxopyrrolidine-3-carboxylic acid core can be efficiently achieved through the condensation of itaconic acid with the corresponding primary amine.[8][9][10] This reaction proceeds via a Michael addition followed by an intramolecular cyclization.

Protocol 1: Synthesis of this compound

Materials:

  • Itaconic acid

  • Propylamine

  • Acetic acid (optional, as solvent or catalyst)

  • High-boiling point solvent (e.g., toluene, xylenes) if not performing neat

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using a solvent), combine itaconic acid (1.0 eq) and propylamine (1.1 eq).

  • The reaction can be performed neat or in a suitable solvent like acetic acid or toluene.

  • Heat the reaction mixture to 140-150°C. If using a solvent, heat to reflux.

  • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed. The reaction time is typically several hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired this compound.

Part 2: Parallel Synthesis of a Diverse Amide Library

With the core building block in hand, the carboxylic acid functionality can be leveraged for diversification through amide bond formation. Parallel synthesis techniques enable the rapid generation of a library by reacting the core with a diverse set of amine building blocks.

Key Reaction: Amide Bond Formation

The formation of an amide bond is a cornerstone of medicinal chemistry.[11] A variety of robust and high-yielding methods are available.[][13] For parallel synthesis, a method that is tolerant of a wide range of functional groups and allows for easy purification is ideal. The use of uronium-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended due to their efficiency and low rates of racemization.[]

G cluster_0 Reaction Mechanism Acid R-COOH (Carboxylic Acid) ActiveEster Activated Ester Intermediate Acid->ActiveEster Activation HATU HATU HATU->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Amide Amide Product ActiveEster->Amide Amine R'-NH2 (Amine) Amine->Amide Nucleophilic Attack

Figure 2: General mechanism of HATU-mediated amide coupling.

Protocol 2: Parallel Amide Library Synthesis in a 96-Well Plate Format

Materials:

  • This compound (Core)

  • A diverse library of primary and secondary amines (Building Blocks)

  • HATU (Coupling Reagent)

  • N,N-Diisopropylethylamine (DIPEA, Base)

  • Dimethylformamide (DMF, Solvent)

  • 96-well reaction block

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the Core (this compound) in DMF (e.g., 0.2 M).

    • Prepare a stock solution of HATU in DMF (e.g., 0.22 M).

    • Prepare stock solutions of the diverse amine building blocks in DMF in a 96-well plate format (e.g., 0.2 M).

    • Prepare a stock solution of DIPEA in DMF (e.g., 0.4 M).

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add the amine stock solution (1.0 eq).

    • Add the Core stock solution (1.0 eq) to each well.

    • Add the HATU stock solution (1.1 eq) to each well.

    • Initiate the reaction by adding the DIPEA stock solution (2.0 eq) to each well.

    • Seal the reaction block and shake at room temperature for 12-16 hours.

  • Work-up and Purification:

    • Upon completion, the reaction mixtures can be diluted with a suitable solvent like ethyl acetate.

    • A liquid-liquid extraction can be performed in the plate format using an aqueous solution (e.g., 1N HCl, followed by saturated NaHCO3, and brine).

    • Alternatively, for high-throughput purification, the crude reaction mixtures can be directly purified using preparative HPLC-MS.

  • Analysis and Characterization:

    • The purity and identity of the final compounds in each well should be confirmed by LC-MS analysis.

    • For hit compounds, further characterization by NMR spectroscopy is recommended.

Data Presentation: Representative Library Members

The following table showcases a representative subset of a synthesized library, demonstrating the diversity achievable with this protocol.

Compound IDAmine Building BlockMolecular Weight ( g/mol )Calculated LogPPurity (%)
L1-A1Benzylamine274.351.85>95
L1-A24-Fluorobenzylamine292.342.03>95
L1-A3Cyclohexylamine266.382.10>95
L1-A4Morpholine254.320.45>95
L1-A5Aniline260.321.62>95
L1-A6Piperidine252.341.35>95

Conclusion and Further Applications

The use of this compound as a core building block in parallel synthesis offers a robust and efficient route to novel chemical libraries. The protocols outlined provide a clear path for the synthesis of the core and its subsequent diversification. The resulting amide libraries can be screened against a wide array of biological targets to identify novel hit compounds.

Beyond amide coupling, the carboxylic acid handle can be used for other transformations, such as reduction to an alcohol followed by etherification, or conversion to an ester. This versatility further enhances the value of this scaffold in drug discovery campaigns.

References

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Available at: [Link]

  • Li, G., et al. (2022). On-DNA Reductive Amination and Alkylation. Methods in Molecular Biology, 2541, 33-37. Available at: [Link]

  • Vertex AI Search Result on Selective Reductive Amination. (2024).
  • Springer Nature Experiments. On-DNA Reductive Amination and Alkylation. Available at: [Link]

  • Urbonaviciute, G., et al. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. Pharmaceuticals. Available at: [Link]

  • Bentham Science. Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available at: [Link]

  • ResearchGate. Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. (2025). Available at: [Link]

  • Al-Blewi, F. F., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 986. Available at: [Link]

  • Lundgren, R. J., et al. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 12(44), 9034-9040. Available at: [Link]

  • ResearchGate. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2025). Available at: [Link]

  • Semantic Scholar. Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. (2020). Available at: [Link]

  • Semantic Scholar. Parallel synthesis of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides 10. Available at: [https://www.semanticscholar.org/paper/Parallel-synthesis-of-6-(5-oxo-1-phenylpyrrolidin-10-Kro%C5%A1elj-Pirc/4a1c6e1c0c6c1d1a9a8d7e9b8b7e6a5a4a3a2a1a]([Link]

  • Stefanucci, A., et al. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES, 89(8), 1801. Available at: [Link]

  • Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4872. Available at: [Link]

  • MDPI. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Available at: [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4228-4235. Available at: [Link]

  • ResearchGate. Emerging Methods in Amide- and Peptide-Bond Formation. (2025). Available at: [Link]

  • Tumkevicius, S., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. Available at: [Link]

  • ResearchGate. Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. (2025). Available at: [Link]

  • ResearchGate. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. (2025). Available at: [Link]

  • Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Available at: [Link]

Sources

"In vitro" assays for "5-Oxo-1-propylpyrrolidine-3-carboxylic acid" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the in vitro evaluation of 5-Oxo-1-propylpyrrolidine-3-carboxylic acid derivatives, a class of compounds built upon the versatile pyroglutamic acid scaffold.[1][2] This privileged structure is a cornerstone in medicinal chemistry, offering a rigid framework that can be strategically modified to interact with a wide array of biological targets.[2] Derivatives have shown potential as anti-inflammatory, antimicrobial, antifungal, and neurological agents, making a systematic in vitro screening approach essential for elucidating their therapeutic potential.[3][4][5][6]

This document serves as a collection of application notes and protocols designed for drug discovery scientists. It provides a strategic framework for the initial characterization of novel chemical entities (NCEs) based on this scaffold, moving from broad phenotypic screening to specific target-based assays and preliminary safety profiling.

Section 1: A Tiered Strategy for In Vitro Screening

A successful screening campaign for a novel library of compounds requires a logical, tiered approach to manage resources effectively and generate clear, actionable data. The goal is to cast a wide net initially with high-throughput, cost-effective assays and then progressively apply more complex, resource-intensive assays to the most promising hits.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Lead Characterization Primary Compound Library of This compound Derivatives Phenotypic Phenotypic Assays (e.g., Anti-inflammatory, Neuroprotection) at a single high concentration (10-30 µM) Primary->Phenotypic Initial Evaluation Cytotoxicity General Cytotoxicity Assay (e.g., MTT on HeLa or HepG2 cells) Primary->Cytotoxicity Initial Evaluation DoseResponse Dose-Response Curves (8-10 point) in primary assay to determine EC50/IC50 Phenotypic->DoseResponse Active & Non-toxic Compounds ('Hits') TargetID Target Deconvolution Efforts (If hit from phenotypic screen) DoseResponse->TargetID Confirmed 'Hits' TargetAssays Target-Based Assays (Enzyme Inhibition, Receptor Binding) DoseResponse->TargetAssays Confirmed 'Hits' ADME Preliminary In Vitro ADME (Metabolic Stability, CYP Inhibition) TargetAssays->ADME Potent Compounds

Caption: Tiered screening workflow for novel compounds.

Section 2: Target-Based and Phenotypic Assay Protocols

Based on published activities of related pyroglutamic acid and pyrrolidinone derivatives, the following assays provide a robust starting point for characterization.[3][6]

Anti-Inflammatory & Neuroinflammatory Activity

Chronic inflammation and neuroinflammation are implicated in a vast range of diseases.[7][8] A common initiating step is the activation of immune cells like macrophages or microglia, leading to the release of inflammatory mediators. This protocol assesses the ability of test compounds to inhibit this process.

Protocol 2.1.1: Inhibition of Nitric Oxide (NO) and Cytokine Production in LPS-Stimulated Microglial Cells

This assay uses the BV-2 microglial cell line to model neuroinflammatory responses.[6] Lipopolysaccharide (LPS), a component of bacterial cell walls, activates Toll-like receptor 4 (TLR4) signaling, inducing the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.

Step-by-Step Methodology:

  • Cell Culture: Culture BV-2 murine microglial cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Scientist's Note: Consistent cell density is critical for reproducible results, as cell confluence can affect the magnitude of the inflammatory response.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. Remove the old media from the cells and add 100 µL of fresh media containing the desired compound concentrations. Include a "vehicle control" (e.g., 0.1% DMSO) and a positive control inhibitor (e.g., Dexamethasone). Incubate for 1 hour.

  • Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL. Do not add LPS to the "unstimulated" control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant for analysis.

  • NO Measurement (Griess Assay):

    • Mix 50 µL of cell supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) in a new 96-well plate. Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution).

    • Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Use commercially available ELISA kits for TNF-α and IL-6. Follow the manufacturer's protocol to quantify the cytokine concentrations in the collected supernatants.

  • Cell Viability (MTT Assay):

    • After removing the supernatant, add 100 µL of fresh media and 10 µL of MTT solution (5 mg/mL) to the remaining cells. Incubate for 4 hours.

    • Solubilize the formazan crystals with 100 µL of DMSO. Read absorbance at 570 nm. This step is crucial to ensure that the observed inhibition is not due to cytotoxicity.

Hypothetical Data Presentation:

Compound IDNO Production IC₅₀ (µM)TNF-α Release IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀ for NO)
DERIV-0012.53.1> 100> 40
DERIV-00215.822.5> 100> 6.3
DERIV-003> 50> 50> 100N/A
Dexamethasone0.10.05> 100> 1000
Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting enzymes. Given that some 5-oxopyrrolidine-3-carboxylic acid derivatives have shown anti-inflammatory activity by inhibiting Matrix Metalloproteinases (MMPs), this protocol provides a general framework for an enzyme inhibition assay.[3][9]

Caption: Principle of a fluorogenic enzyme inhibition assay.

Protocol 2.2.1: Fluorogenic MMP-9 Inhibition Assay

This assay measures the cleavage of a fluorogenic peptide substrate by the MMP-9 enzyme. When the substrate is cleaved, a quencher is separated from a fluorophore, resulting in an increase in fluorescence.

Materials:

  • Recombinant human MMP-9 enzyme

  • MMP-9 fluorogenic substrate (e.g., Mca-PLGL-Dpa-AR-NH₂)

  • Assay Buffer: 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5

  • Inhibitor control: GM6001 (a broad-spectrum MMP inhibitor)

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute the MMP-9 enzyme stock to the working concentration (e.g., 1 nM) in cold assay buffer immediately before use.

    • Scientist's Note: Enzymes can be unstable. Always keep them on ice and dilute them just before starting the assay to maintain activity.[10]

  • Compound Plating: In a 96-well black plate, add 2 µL of test compound dilutions in DMSO. For controls, add 2 µL of DMSO (no inhibitor) or GM6001.

  • Enzyme Addition & Pre-incubation: Add 78 µL of the diluted enzyme solution to each well. Mix gently and incubate for 30 minutes at 37°C.

    • Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts.[11]

  • Reaction Initiation: Add 20 µL of the fluorogenic substrate (final concentration e.g., 10 µM) to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure fluorescence intensity (e.g., Ex/Em = 328/393 nm) every 60 seconds for 30 minutes.

  • Data Analysis:

    • For each well, calculate the reaction rate (slope) from the linear portion of the fluorescence vs. time plot.

    • Normalize the rates by setting the "no inhibitor" control as 100% activity and the "no enzyme" or "strong inhibitor" control as 0% activity.

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[12]

Hypothetical Data Presentation:

Compound IDMMP-9 Inhibition IC₅₀ (µM)
DERIV-0041.2
DERIV-00525.6
DERIV-006> 100
GM6001 (Control)0.005
Receptor Binding Assays

Certain derivatives of the related pyrrolidine-3-carboxylic acid scaffold are known to be endothelin receptor antagonists.[13] A receptor binding assay is the gold standard for determining a compound's affinity for a specific receptor. This protocol describes a competitive radioligand binding assay.

Protocol 2.3.1: Competitive Radioligand Binding Assay for a G-Protein Coupled Receptor (GPCR)

This assay measures the ability of a test compound to displace a known radiolabeled ligand from a receptor preparation (e.g., cell membranes expressing the target GPCR).[14][15]

Materials:

  • Cell membranes expressing the target receptor (e.g., Endothelin Receptor A)

  • Radioligand (e.g., [¹²⁵I]-Endothelin-1)

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Non-labeled competing ligand (for non-specific binding determination)

  • GF/B filter plates and vacuum manifold

  • Scintillation fluid and microplate scintillation counter

Step-by-Step Methodology:

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 25 µL Binding Buffer

    • Non-Specific Binding (NSB): 25 µL of a high concentration of non-labeled ligand (e.g., 1 µM unlabeled Endothelin-1)

    • Test Compound: 25 µL of test compound serial dilutions

  • Radioligand Addition: Add 25 µL of radioligand (at a concentration near its Kd, e.g., 0.1 nM [¹²⁵I]-ET-1) to all wells.

  • Receptor Addition: Add 50 µL of the membrane preparation (e.g., 10 µg protein/well) to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate for 90 minutes at room temperature with gentle shaking to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the GF/B filter plate using a vacuum manifold. Wash the filters 3 times with 200 µL of ice-cold binding buffer to remove unbound radioligand.

    • Rationale: Rapid filtration and washing are essential to separate bound from free ligand without disturbing the binding equilibrium.[16]

  • Detection: Allow the filters to dry. Add 50 µL of scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a competitive binding equation to determine the Ki (inhibitory constant) or IC₅₀.

Hypothetical Data Presentation:

Compound IDReceptor Binding Ki (nM)
DERIV-00785
DERIV-0081250
DERIV-009> 10,000
Known Antagonist5

Section 3: Secondary Assays: In Vitro ADME & Toxicology

Once a compound shows promising potency in a primary assay, it's crucial to assess its drug-like properties. Early in vitro ADME/Tox testing helps identify potential liabilities that could cause failure in later development stages.[17][18][19]

Protocol 3.1.1: Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the rate at which a compound is metabolized by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[20] High metabolic instability can lead to poor bioavailability and a short half-life in vivo.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1 mg/mL HLM suspension in 100 mM phosphate buffer (pH 7.4).

    • Prepare a 1 µM solution of the test compound in buffer.

    • Prepare an NADPH regenerating system (cofactor solution).

  • Incubation:

    • In a microcentrifuge tube, pre-warm 198 µL of the HLM suspension to 37°C for 5 minutes.

    • Initiate the reaction by adding 2 µL of the 1 µM test compound solution.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove a 25 µL aliquot and add it to a new plate containing 75 µL of ice-cold acetonitrile with an internal standard to stop the reaction.

    • Control: Run a parallel reaction without the NADPH cofactor to check for non-enzymatic degradation.

  • Sample Processing: Centrifuge the quenched samples at 3000 x g for 10 minutes to pellet the protein.

  • LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percent remaining compound against time.

    • The slope of this line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) = 0.693 / k.

Hypothetical Data Presentation:

Compound IDIn Vitro t½ (minutes)Intrinsic Clearance (µL/min/mg protein)Classification
DERIV-001> 60< 12Low
DERIV-0072527.7Medium
DERIV-010886.6High
Verapamil (Control)1257.8Medium-High

References

  • Panday, S.K., Prasad, J., & Dikshit, D.K. (2009). Pyroglutamic acid: A unique chiral synthon. Tetrahedron Asymmetry, 20, 1581-1632. [URL: https://www.sciencedirect.com/science/article/abs/pii/S095741660900297X]
  • MD Biosciences. (n.d.). Cell-based Assays. MD Biosciences. [URL: https://www.mdbiosciences.com/cell-based-assays/]
  • Desai, P.S., & Pandya, K.M. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054-1062. [URL: https://rasayanjournal.co.in/admin/php/upload/1_pdf.pdf]
  • Wang, M., et al. (2022). Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.1033878/full]
  • Krasavin, M., et al. (2018). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Chemistry of Heterocyclic Compounds. [URL: https://www.researchgate.net/publication/326888496_Synthesis_of_5-oxo-1-5-R-134-thiadiazol-2-ylpyrrolidine-3-carboxylic_acids]
  • Lesov, I., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biophysical Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/33892376/]
  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Eurofins Discovery. [URL: https://www.eurofinsdiscoveryservices.com/dmpk-adme/in-vitro-adme-toxicology-assays/]
  • Cellectricon. (n.d.). Neuroinflammation. Cellectricon. [URL: https://www.cellectricon.
  • Pharmaron. (n.d.). in vitro Neurology Assay Services for Drug Discovery. Pharmaron. [URL: https://www.pharmaron.com/in-vitro-neurology-assay-services-for-drug-discovery/]
  • Creative Biolabs. (n.d.). Pyroglutamate Assay Service. Creative Biolabs. [URL: https://www.creative-biolabs.
  • Sittampalam, G.S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [URL: https://www.ncbi.nlm.nih.gov/books/NBK92003/]
  • Creative Biolabs. (n.d.). Neuroinflammation Assay Services. Creative Biolabs. [URL: https://www.creative-biolabs.
  • Karale, S., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals. [URL: https://www.mdpi.com/1424-8247/15/8/970]
  • Singh, G.S., & Tilvi, S. (2018). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Current Organic Synthesis. [URL: https://www.researchgate.
  • Zhu, J., et al. (2018). Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/30119995/]
  • InnoSer. (n.d.). In vitro neurology assays. InnoSer. [URL: https://www.innoser.be/preclinical-services/in-vitro-neurology-assays]
  • Okada, A., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ob/c7ob02488a]
  • Cell Guidance Systems. (2024). A beginners guide to ADME Tox. Cell Guidance Systems. [URL: https://www.cellgs.com/blog/a-beginners-guide-to-adme-tox.html]
  • Boster Bio. (n.d.). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Boster Bio. [URL: https://www.bosterbio.com/protocol-and-troubleshooting/enzyme-inhibition-assay-protocol]
  • MilliporeSigma. (n.d.). Receptor Binding Assays. MilliporeSigma. [URL: https://www.emdmillipore.com/US/en/applications/drug-discovery/screening-profiling-services/multiwell-plates/receptor-binding-assays/bAys.qB.S8sAAAFB5.A72JzT,nav]
  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Gifford Bioscience. [URL: https://www.giffordbioscience.com/about-ligand-binding-assays]
  • MilliporeSigma. (n.d.). Neuroimmunology & Neuroinflammation Immunoassays. MilliporeSigma. [URL: https://www.sigmaaldrich.
  • de Oliveira, V.M. (2019). Enzymatic Assay of Trypsin Inhibition. Protocols.io. [URL: https://www.protocols.io/view/enzymatic-assay-of-trypsin-inhibition-6Zrhf76]
  • ibidi GmbH. (2023). 5 Versatile in Vitro Assays For Studying Neurological Conditions and Diseases. ibidi. [URL: https://ibidi.com/blog/5-versatile-in-vitro-assays-for-studying-neurological-conditions-and-diseases.html]
  • Fiseha, T. (2023). Pyroglutamate acidosis 2023. A review of 100 cases. Clinical Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10404091/]
  • WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec. [URL: https://www.wuxiapptec.com/knowledge/a-guide-to-in-vitro-adme-testing-in-drug-development]
  • ResearchGate. (n.d.). Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues. ResearchGate. [URL: https://www.researchgate.net/publication/364654928_Natural_products-based_Synthesis_and_antifungal_activity_evaluation_of_novel_L-pyroglutamic_acid_analogues]
  • Jae, H.S., et al. (2001). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/11689084/]
  • VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. [URL: https://vectorb2b.com/in-vitro-adme-tox-characterisation-in-drug-discovery-and-development/]
  • Zhang, X., et al. (2021). Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. Frontiers in Cellular Neuroscience. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8063076/]
  • Che, F.Y., et al. (2012). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry. [URL: https://pubs.acs.org/doi/10.1021/ac302384v]
  • RayBiotech. (n.d.). Neuroscience Assays. RayBiotech. [URL: https://www.raybiotech.com/neuroscience-assays/]
  • Gletsu-Miller, N., et al. (2017). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Analytical Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.7b02538]
  • Xiao, J., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers. [URL: https://www.researchgate.net/publication/342203099_Guidelines_for_the_digestive_enzymes_inhibition_assay]
  • Labome. (n.d.). Receptor-Ligand Binding Assays. Labome. [URL: https://www.labome.com/method/Receptor-Ligand-Binding-Assays.html]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Oxo-1-propylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Oxo-1-propylpyrrolidine-3-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable synthetic building block. Drawing from established principles in N-alkylation and lactam chemistry, we provide in-depth troubleshooting advice and answers to frequently asked questions.

The synthesis of N-substituted pyroglutamic acid derivatives, such as this compound, is a critical step in the development of various bioactive molecules.[1] However, achieving high yields can be challenging due to competing side reactions and suboptimal reaction conditions. This guide will help you diagnose and resolve common issues encountered during the synthesis.

Troubleshooting Guide

This section addresses specific issues you might encounter during the N-propylation of a pyroglutamic acid starting material, a common route to the target molecule.

Issue 1: Low or No Yield of the Desired N-Propylated Product

Q: My N-propylation reaction is resulting in a very low yield or fails to proceed. What are the potential causes and how can I improve it?

A: Low yields in the N-alkylation of pyroglutamic acid derivatives can stem from several factors, primarily related to the deprotonation of the lactam nitrogen and the reactivity of the alkylating agent.

Potential Causes & Solutions:

  • Suboptimal Base and Solvent System: The lactam nitrogen is weakly acidic, requiring a sufficiently strong base to generate the nucleophilic conjugate base for alkylation.[2] The choice of solvent is also crucial as it affects the solubility of the reactants and the reactivity of the base.

    • Insight & Recommendation: Classical conditions often employ a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF.[3] These conditions effectively deprotonate the lactam nitrogen, enhancing its nucleophilicity.[3][4] If you are using weaker bases like potassium carbonate (K2CO3), the deprotonation may be incomplete, leading to a sluggish reaction. Ensure your solvent is anhydrous, as water can quench the base and inhibit the reaction.

  • Low Reactivity of the Propylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using 1-chloropropane, the reaction may be very slow.

    • Insight & Recommendation: Consider using a more reactive propylating agent like 1-bromopropane or 1-iodopropane.[5] Alternatively, an additive such as potassium iodide (KI) can be used with a less reactive alkyl halide to generate the more reactive alkyl iodide in situ via the Finkelstein reaction.[6]

  • Inappropriate Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier, but excessively high temperatures can lead to decomposition or an increase in side products.

    • Insight & Recommendation: If the reaction is slow at room temperature, try gradually increasing the temperature while monitoring the progress by TLC or LC-MS. For many N-alkylation reactions, temperatures between 50-80 °C are effective.[3]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of N-Propylated Product check_base Is the base strong enough? (e.g., NaH, KH) start->check_base check_reagents Are the alkylating agent and solvent reactive/appropriate? check_base->check_reagents Yes use_stronger_base Action: Switch to a stronger base like NaH in anhydrous DMF/THF. check_base->use_stronger_base No check_temp Is the reaction temperature optimized? check_reagents->check_temp Yes use_reactive_agent Action: Use 1-bromopropane or 1-iodopropane. Consider adding KI. check_reagents->use_reactive_agent No increase_temp Action: Gradually increase temperature (e.g., to 50-80°C) and monitor. check_temp->increase_temp No end Problem Resolved / Further Investigation check_temp->end Yes (Investigate other issues e.g., starting material purity) use_stronger_base->end use_reactive_agent->end increase_temp->end

Caption: Troubleshooting decision tree for low yield.

Issue 2: Formation of O-Alkylated Byproduct

Q: I am observing a significant amount of an isomeric byproduct, which I suspect is the O-propylated compound. How can I improve the N-selectivity?

A: The competition between N-alkylation and O-alkylation is a well-known issue in lactam chemistry.[7][8] The lactam can exist in equilibrium with its enol tautomer, and the resulting ambident nucleophile can react at either the nitrogen or the oxygen atom.

Factors Influencing N- vs. O-Alkylation:

  • Nature of the Nucleophile: It has been established that the nitrogen atom in a lactam is a softer nucleophile compared to the oxygen atom.[7] According to Hard-Soft Acid-Base (HSAB) theory, soft nucleophiles tend to react with soft electrophiles.

    • Insight & Recommendation: Propyl halides are considered soft electrophiles, which should inherently favor reaction at the softer nitrogen center. However, reaction conditions can shift this balance.

  • Counter-ion and Solvent: The nature of the cation from the base and the solvent polarity can influence the site of alkylation.

    • Insight & Recommendation: In general, polar aprotic solvents like DMF and THF favor N-alkylation.[3] These solvents solvate the cation, leaving the anion more "naked" and reactive. The less-hindered nitrogen atom is often kinetically favored under these conditions.

N- vs. O-Alkylation Pathways

alkylation_pathways start_material Pyroglutamate Derivative N-H base Base (-H+) start_material->base ambident_anion N-Anion O-Anion (Enolate) base->ambident_anion propyl_halide Propyl-X n_product Desired Product: 5-Oxo-1-propylpyrrolidine- 3-carboxylic acid ambident_anion:n->n_product N-Alkylation (Soft-Soft Interaction, Kinetically Favored) o_product Byproduct: O-propylated isomer ambident_anion:o->o_product O-Alkylation (Hard-Hard Interaction)

Caption: Competing N- and O-alkylation pathways.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic approach for this compound?

A1: The most direct and frequently employed method is the N-alkylation of a pyroglutamic acid derivative (often the methyl or ethyl ester to protect the carboxylic acid) with a suitable propylating agent. This involves deprotonating the lactam nitrogen with a base, followed by nucleophilic attack on the propyl halide. The ester can then be hydrolyzed in a subsequent step to yield the final carboxylic acid.

Q2: Are there alternative synthetic routes to improve yield and avoid the issues of direct N-alkylation?

A2: Yes, a highly effective alternative is a two-step process involving reductive amination of glutamic acid followed by cyclization.[9]

  • Reductive N-Alkylation: Glutamic acid is reacted with propanal (propionaldehyde) in the presence of a reducing agent. This forms a Schiff base intermediate which is then reduced to N-propyl glutamic acid. This method offers excellent control over mono-alkylation and avoids the use of strong bases and alkyl halides.[9][10]

  • Cyclization: The resulting N-propyl glutamic acid is then heated, often under acidic conditions, to induce intramolecular cyclization (lactamization) to form the desired this compound.[11] This dehydration reaction is often efficient and high-yielding.[12]

This route can be particularly advantageous as it often results in higher overall yields and a cleaner product profile, avoiding the N- vs. O-alkylation issue.

Q3: How can I effectively monitor the reaction progress?

A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to achieve good separation between your starting material, product, and any byproducts. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. For more quantitative analysis and to check for isomeric byproducts, LC-MS is highly recommended.

Data Summary and Protocols

Table 1: Influence of Reaction Parameters on N-Alkylation Yield
ParameterCondition A (Suboptimal)Condition B (Optimized)Expected OutcomeRationale
Base K2CO3, Na2CO3NaH, KHHigher YieldStronger bases ensure complete deprotonation of the lactam nitrogen.[2][3]
Solvent Toluene, DichloromethaneAnhydrous DMF, THFHigher Yield & SelectivityPolar aprotic solvents facilitate the SN2 reaction and favor N-alkylation.[3]
Alkylating Agent 1-Chloropropane1-Iodopropane or 1-Bromopropane + KIFaster Reaction RateIodides and bromides are better leaving groups, increasing reaction kinetics.[5]
Temperature Room Temperature50-80 °CFaster Reaction RateProvides necessary activation energy without significant decomposition.
Experimental Protocol: N-Propylation of Ethyl Pyroglutamate

This protocol is a representative procedure based on standard N-alkylation methods for lactams. Users must adapt and optimize this protocol for their specific setup and scale.

Materials:

  • Ethyl 5-oxopyrrolidine-2-carboxylate (Ethyl pyroglutamate)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1-Bromopropane

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add ethyl pyroglutamate (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (approx. 5-10 mL per gram of pyroglutamate).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C. Add 1-bromopropane (1.2 eq) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC. If the reaction is slow, gently heat to 50-60 °C.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the ethyl ester of the target compound.

  • Hydrolysis (Optional): The resulting ester can be hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water or aqueous HCl).

References

  • Ohashi, T., et al. (1986). A Novel Synthesis of L-Pyroglutamic Acid Derivatives from L-Proline : Utility of N-Protecting Groups for Ruthenium Tetroxide Oxidation of Cyclic α-Amino Acids. Chemical and Pharmaceutical Bulletin, 34(9), 3943-3947. [Link]

  • Stefanucci, A., et al. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES, 89(8), 1801-1825. [Link]

  • Ezquerra, J., et al. (1996). Synthesis of Enantiomerically Pure 4-Substituted Glutamic Acids and Prolines: General Aldol Reaction of Pyroglutamate Lactam Lithium Enolate Mediated by Et2O·BF3. The Journal of Organic Chemistry, 61(17), 5804–5812. [Link]

  • Claes, L., et al. (2017). Bio-based N-alkyl-2-pyrrolidones by Pd-catalyzed reductive N-alkylation and decarboxylation of glutamic acid. Green Chemistry, 19(19), 4562-4572. [Link]

  • Varlamov, A. V., et al. (2021). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Chemistry of Heterocyclic Compounds, 57(8), 784-790. [Link]

  • ResearchGate. The optimal conditions of N-alkylation reaction. [Link]

  • Chelius, D., et al. (2006). Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. Analytical chemistry, 78(7), 2370–2376. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. [Link]

  • Panday, S. K., et al. (2017). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Current Organic Synthesis, 14(6), 799-816. [Link]

  • ResearchGate. Study on the influence of N-alkylation vs. O-alkylation of lactam-containing aromatic acceptors on PSCs performance. [Link]

  • Li, C., et al. (2017). N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block. Macromolecules, 50(21), 8444–8451. [Link]

  • Varma, R. S., et al. (2004). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 9(4), 333-338. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Avoiding Over-alkylation. [Link]

  • Royer, J., et al. (2003). Studies on Pyrrolidones. An Improved Synthesis of N-Arylmethyl Pyroglutamic Acids. Journal of Heterocyclic Chemistry, 40(6), 989-992. [Link]

  • ResearchGate. Bio-based N-alkyl-2-pyrrolidones by Pd-catalyzed reductive N-alkylation and decarboxylation of glutamic acid. [Link]

  • Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. World Journal of Pharmacy and Pharmaceutical Sciences, 9(5), 1166-1178. [Link]

  • Wang, Y., et al. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 11(48), 8342-8345. [Link]

  • Svete, J., et al. (2011). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 16(5), 4093-4105. [Link]

  • Chelius, D., et al. (2006). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry, 78(7), 2370-2376. [Link]

  • Li, C., et al. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. RSC Advances, 9(22), 12597-12604. [Link]

Sources

Technical Support Center: Purification of 5-Oxo-1-propylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the purification of 5-Oxo-1-propylpyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally related compounds. Our approach is rooted in fundamental chemical principles and validated by field-proven insights to ensure you can achieve the desired purity and yield for your critical applications.

Troubleshooting Guide

This section addresses specific issues you may encounter during your purification workflow in a direct question-and-answer format.

Crystallization & Isolation Issues

Question: My compound has "oiled out" during cooling instead of crystallizing. What should I do?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute in that specific solvent system, or when cooling is too rapid.[1]

Causality & Solution:

  • Re-heat and Add Solvent: Return the flask to the heat source until the oil redissolves completely. Add a small amount of additional "good" solvent (the solvent in which the compound is more soluble) to slightly decrease the saturation level.[1]

  • Slow Cooling: This is the most critical parameter. Rapid cooling encourages precipitation over crystallization.[2] Allow the solution to cool to room temperature slowly. Insulating the flask with glass wool or placing it within a larger beaker of warm water (a makeshift water bath) can effectively slow down the cooling rate.

  • Induce Crystallization: If crystals do not form upon reaching room temperature, try the following:

    • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the solution. This provides a template for crystal lattice formation.[2]

  • Solvent System Re-evaluation: If oiling out persists, the solvent system may be inappropriate. The boiling point of your solvent might be higher than the melting point of your compound. Consider a lower-boiling solvent or a different solvent pair.

Question: After recrystallization, my yield is very low (<50%). How can I improve it?

Answer: A low yield after recrystallization is a common issue that can stem from several factors during the process.[1]

Potential Causes & Corrective Actions:

  • Using too much solvent: The most common cause is dissolving the crude product in an excessive volume of hot solvent. While this ensures complete dissolution, it also keeps a significant amount of your product dissolved in the mother liquor upon cooling.

    • Solution: Use the minimum amount of boiling solvent required to fully dissolve your crude material.[2] It is better to add solvent in small portions to the heated mixture until everything just dissolves. If you have already completed the filtration, you can try to recover a "second crop" of crystals by evaporating some of the solvent from the mother liquor and re-cooling.[1]

  • Premature crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose a significant portion of your product.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. You can do this by passing hot solvent through it just before filtering your solution. Using a stemless funnel can also help prevent clogging.

  • Incomplete crystallization: The cooling period may have been too short, or the final temperature not low enough.

    • Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve your product off the filter paper.

    • Solution: Always wash your crystals with a minimal amount of ice-cold recrystallization solvent.

Chromatography & Purity Issues

Question: My compound is streaking badly on the TLC plate and the column. How can I get sharp bands?

Answer: Streaking is often a sign of compound overloading, strong interaction with the stationary phase (especially for polar, acidic compounds), or solubility issues. For this compound, the carboxylic acid moiety is the likely cause.

Causality & Solutions:

  • Acid-Silica Interaction: The acidic proton of your compound can strongly and irreversibly bind to the basic silanol groups on the surface of standard silica gel, leading to tailing.[3]

    • Solution: Add a small amount of a competitive acid, like acetic acid or formic acid (~0.5-1%), to your mobile phase. This protonates the silica surface and the basic impurities, minimizing the strong ionic interactions and allowing your compound to elute as a sharper band.

  • Compound Overloading: Applying too much sample to your TLC plate or column will saturate the stationary phase.

    • Solution: Use a more dilute solution for TLC spotting. For column chromatography, ensure you are not exceeding the loading capacity of your column (typically 1-10% of the silica gel weight, depending on separation difficulty).

  • Inappropriate Stationary Phase: If modifying the mobile phase doesn't help, standard silica may not be ideal.

    • Solution: Consider alternative stationary phases. Alumina (neutral or basic) can sometimes work better for acidic compounds. Alternatively, reverse-phase silica (C18) is an excellent choice for polar molecules.

Question: I can't separate my product from a very polar impurity. What chromatographic technique should I use?

Answer: Separating highly polar compounds is a common challenge in organic synthesis.[4] If a polar impurity is co-eluting with your product in standard normal-phase chromatography (e.g., ethyl acetate/hexanes), you have several advanced options.

Recommended Techniques:

  • Reverse-Phase Chromatography (RP-HPLC/Flash): This technique uses a nonpolar stationary phase (like C18-functionalized silica) and a polar mobile phase (like water/acetonitrile or water/methanol). Polar compounds have weaker interactions with the stationary phase and elute earlier. By adding a modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase, you can suppress the ionization of your carboxylic acid, leading to better retention and peak shape.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention and separation of very polar analytes.[5] It utilizes a polar stationary phase (like bare silica, diol, or amino phases) with a mobile phase rich in an organic solvent (typically >80% acetonitrile) and a small amount of aqueous buffer. This creates a water-rich layer on the stationary phase into which polar analytes can partition, providing excellent separation.

  • Mixed-Mode Chromatography: This approach uses stationary phases with both reverse-phase (e.g., C18) and ion-exchange (e.g., anion exchange) properties.[6] This allows for simultaneous separation based on both hydrophobicity and charge, offering unique selectivity for polar acidic compounds like yours.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best general purification strategy for this compound?

The optimal strategy depends on the scale of your synthesis and the impurity profile of your crude product. A logical workflow is presented below.

Purification_Decision_Tree start Crude Product purity_check Assess Purity (TLC, NMR, LC-MS) start->purity_check high_purity Purity > 90%? Mainly solid impurities? purity_check->high_purity complex_mixture Complex Mixture? (Multiple spots, oils) high_purity->complex_mixture No recrystallize Recrystallization high_purity->recrystallize Yes column Column Chromatography complex_mixture->column Yes final_product Pure Product (Verify Purity) recrystallize->final_product column->final_product Troubleshooting_Chromatography_Yield start Low Recovery After Column Chromatography check_stability Test Compound Stability on Silica (Spot on TLC, let sit 1hr, elute) start->check_stability degrades Spot Degrades? check_stability->degrades no_degradation Compound is Stable check_stability->no_degradation No deactivate_silica Deactivate Silica (e.g., with triethylamine) degrades->deactivate_silica Yes change_phase Switch Stationary Phase (Alumina, C18) degrades->change_phase Yes check_elution Did Compound Elute? (Check all fractions, flush column) no_degradation->check_elution eluted Yes, but recovery is low check_elution->eluted not_eluted No, stuck on column check_elution->not_eluted increase_polarity Increase Mobile Phase Polarity Drastically (e.g., add Methanol/AcOH) not_eluted->increase_polarity

Sources

"5-Oxo-1-propylpyrrolidine-3-carboxylic acid" degradation pathways and stability issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Oxo-1-propylpyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Given the limited direct literature on this specific molecule, this guide leverages established knowledge of its core chemical moieties: the 5-oxoproline (pyroglutamate) ring, the N-propyl substituent, and the carboxylic acid group.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions based on chemical principles.

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

Symptom: You observe additional peaks in your chromatogram that were not present in the initial analysis of the pure compound. These peaks may grow over time or appear after sample processing.

Potential Cause: The appearance of new peaks is a strong indicator of compound degradation. The primary degradation pathways for a molecule with a 5-oxoproline core are likely hydrolysis of the lactam ring and potentially decarboxylation.

Scientific Rationale: The 5-oxoproline (or pyroglutamic acid) structure is a cyclic amide (a lactam). Lactams are susceptible to hydrolysis, which breaks the ring to form an open-chain amino acid. This reaction is catalyzed by acid or base and is also influenced by temperature.[1] The resulting product would be N-propyl-glutamic acid.

Troubleshooting Steps:

  • Characterize the Unknown Peaks:

    • Use mass spectrometry (MS) to determine the molecular weight of the species in the unexpected peaks. If you observe a peak with a mass 18 Da higher than the parent compound, this strongly suggests hydrolysis.

    • If possible, use tandem MS (MS/MS) to fragment the ions and compare the fragmentation pattern with that of the parent compound to identify the structural changes.

  • Control for Hydrolysis:

    • pH: Maintain the pH of your solutions within a neutral range (pH 6-8). The stability of pyroglutamic acid, a close analog, is significantly reduced at pH values below 2 and above 13.[1]

    • Temperature: Prepare and store solutions at low temperatures (2-8°C or frozen at -20°C to -80°C for long-term storage). Avoid repeated freeze-thaw cycles. Thermal degradation of glutamic acid to pyroglutamic acid is a known phenomenon, and the reverse reaction (hydrolysis) is also temperature-dependent.[2][3]

  • Experimental Protocol for Identification:

    • Forced Degradation Study: Intentionally degrade a small sample of your compound under controlled harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) at a slightly elevated temperature (e.g., 40-60°C).

    • Analyze the degraded samples by LC-MS. The major degradation products formed under these conditions are likely to be the same as the unexpected peaks you are observing, which will aid in their identification.

Visualizing the Primary Degradation Pathway:

Hydrolysis Pathway parent This compound degradant N-propyl-glutamic acid parent->degradant + H₂O (Acid/Base or Heat) Stability Workflow cluster_prep Sample Preparation cluster_analysis Time-Point Analysis cluster_eval Evaluation prep Prepare solutions under different conditions (pH, Temp, Light) t0 T=0 Analysis (HPLC/LC-MS) prep->t0 tn T=X Analysis (HPLC/LC-MS) t0->tn Incubate eval Compare chromatograms and quantify parent peak area tn->eval

Caption: Workflow for assessing compound stability.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its chemical structure, the two most probable degradation pathways are:

  • Hydrolysis of the Lactam Ring: This is the cleavage of the cyclic amide bond to form N-propyl-glutamic acid. This is often the primary degradation route for 5-oxoproline analogs in aqueous solutions, accelerated by non-neutral pH and heat. [1]2. Decarboxylation: The carboxylic acid group could be lost as CO₂, particularly under conditions of high heat or photolysis. [4][5]This would result in the formation of 1-propyl-pyrrolidin-5-one.

Q2: What are the optimal storage conditions for solid and solution forms of this compound?

A2:

  • Solid Form: Store in a tightly sealed container at -20°C, protected from light and moisture. The presence of water can accelerate degradation even in the solid state over long periods.

  • Solution Form:

    • Temperature: For short-term storage (days), 2-8°C is recommended. For long-term storage (weeks to months), store at -20°C or -80°C.

    • pH: Prepare stock solutions in a pH 6-8 buffer or a suitable organic solvent like DMSO. Avoid acidic or basic aqueous solutions for storage.

    • Light: Always use amber vials or protect from light.

Q3: My compound is used in a cell culture medium (pH ~7.4, 37°C). How stable can I expect it to be?

A3: While pH 7.4 is within the stable range, the incubation at 37°C will accelerate hydrolysis compared to storage at 4°C. The rate of degradation will depend on the specific components of the medium. It is advisable to perform a stability study under your specific assay conditions.

Protocol for Stability in Cell Culture Medium:

  • Prepare a solution of your compound in the cell culture medium at the final working concentration.

  • Incubate the solution under your standard assay conditions (e.g., 37°C, 5% CO₂).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Immediately analyze the aliquot by HPLC or LC-MS to quantify the remaining parent compound.

  • This will give you a stability profile and inform you if you need to prepare fresh solutions for longer experiments.

Q4: Can the N-propyl group influence the stability of the molecule?

A4: The N-propyl group is an electron-donating group. By increasing the electron density on the nitrogen atom of the lactam, it could slightly stabilize the amide bond against hydrolysis compared to an unsubstituted 5-oxoproline. However, this effect is likely to be minor, and the primary drivers of degradation (pH, temperature) will still be the dominant factors.

Summary of Stability Factors for Pyroglutamic Acid Analogs
ParameterConditionStability ImpactRationale
pH < 2 or > 13High DegradationAcid or base-catalyzed hydrolysis of the lactam ring. [1]
4 - 8Optimal StabilitySlower rate of hydrolysis at near-neutral pH.
Temperature > 40°CAccelerated DegradationProvides energy to overcome the activation barrier for hydrolysis. [2]
2-8°CGood for Short-TermSlows down the rate of chemical reactions.
≤ -20°CBest for Long-TermFreezing the solvent matrix significantly hinders molecular mobility and reactions.
Light UV/VisiblePotential DegradationCan induce photochemical reactions like decarboxylation or ring cleavage. [6][7]
Oxygen PresencePotential OxidationThe pyrrolidine ring may be susceptible to oxidative degradation.

References

  • A Photocatalytic Method for the Degradation of Pyrrolidine in Water - SciSpace. Available from: [Link]

  • 5-Oxo-L-prolinase (L-pyroglutamate hydrolase). Studies of the chemical mechanism - PubMed. Available from: [Link]

  • Hydrothermal Degradation of Amino Acids - PMC - NIH. Available from: [Link]

  • Acetaminophen Toxicity and 5-Oxoproline (Pyroglutamic Acid): A Tale of Two Cycles, One an ATP-Depleting Futile Cycle and the Other a Useful Cycle - PubMed Central. Available from: [Link]

  • Enzymatic Conversion of 5-Oxo-L-Proline* (L-Pyrrolidone Carboxylate) to L-Glutamate - PNAS. Available from: [Link]

  • Stability of Glutamine and Pyroglutamic Acid under Model System Conditions: Influence of Physical and Technological Factors - ResearchGate. Available from: [Link]

  • Molecular Products from the Thermal Degradation of Glutamic Acid - ResearchGate. Available from: [Link]

  • Urinary 2-hydroxy-5-oxoproline, the lactam form of α-ketoglutaramate, is markedly increased in urea cycle disorders - PMC - NIH. Available from: [Link]

  • Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids - ResearchGate. Available from: [Link]

  • Thermal-induced transformation of glutamic acid to pyroglutamic acid and self-cocrystallization: a charge-density analysis - PubMed. Available from: [Link]

  • Acetaminophen-Related Pyroglutamic Acidosis ~ (5-oxoprolinemia) - Clinical Pharmacology & Toxicology Pearl of the Week. Available from: [Link]

  • Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers - PubMed. Available from: [Link]

  • How to avoid thermal degradation for oral formulations of L-Arginin l-pyroglutamate as tablet? - ResearchGate. Available from: [Link]

  • Pyrrolidone carboxylic acid | C5H7NO3 - PubChem. Available from: [Link]

  • 5-Oxo-1-((pyridin-3-yl)methyl)pyrrolidine-3-carboxylic acid - PubChem. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs - ResearchGate. Available from: [Link]

  • Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - MDPI. Available from: [Link]

  • Visible-Light Photoredox-Catalyzed Decarboxylation of α-Oxo Carboxylic Acids to C1-Deuterated Aldehydes and Aldehydes - Organic Chemistry Portal. Available from: [Link]

Sources

Technical Support Center: Synthesis of 5-Oxopyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-oxopyrrolidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. The 5-oxopyrrolidine (or pyroglutamate) core is a prevalent feature in a wide array of pharmaceuticals and biologically active compounds.[1][2] However, its synthesis is often accompanied by specific challenges and side reactions that can impact yield, purity, and stereochemical integrity.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the issues you may encounter in your laboratory. We will delve into the causality behind these challenges and offer field-proven solutions to streamline your synthetic workflows.

Section 1: Cyclization of Glutamic Acid and its Derivatives

The direct cyclization of glutamic acid or its esters is a fundamental approach to the 5-oxopyrrolidine core. While seemingly straightforward, this intramolecular condensation is sensitive to reaction conditions that can lead to undesirable side products.

FAQ 1: My cyclization of L-glutamic acid is resulting in a racemic product. What is causing this loss of stereochemistry and how can I prevent it?

Answer:

Racemization during the cyclization of L-glutamic acid is a critical issue, particularly when the stereochemistry of the final product is crucial for its biological activity. The primary cause of this loss of stereochemical integrity is the harsh reaction conditions, especially high temperatures and the presence of strong acids or bases.

The Mechanism of Racemization:

The underlying mechanism often involves the formation of an achiral intermediate. Under strongly acidic or basic conditions, the alpha-proton of the glutamic acid derivative can be abstracted, leading to the formation of a planar enolate intermediate. Reprotonation of this enolate can occur from either face, resulting in a mixture of both L- and D-enantiomers.

To mitigate racemization, it is essential to employ milder reaction conditions. Here is a troubleshooting protocol:

Troubleshooting Protocol for Preventing Racemization:

Parameter Problematic Condition Recommended Solution & Rationale
Temperature High heat (e.g., refluxing in strong acid/base)Lower the reaction temperature. Often, cyclization can be achieved at room temperature or with gentle heating (40-60 °C) over a longer period. This reduces the energy available for the enolization pathway.
pH/Catalyst Strong acids (e.g., concentrated HCl, H₂SO₄) or strong bases (e.g., NaOH, KOH)Use milder acidic catalysts like acetic acid or Dowex® ion-exchange resins. For base-catalyzed cyclizations, weaker bases such as triethylamine or diisopropylethylamine are preferable. These weaker acids/bases are less likely to promote deprotonation at the alpha-carbon.
Solvent Protic solvents in the presence of strong baseConsider aprotic solvents which can influence the stability of the enolate intermediate.
Reaction Time Prolonged exposure to harsh conditionsMonitor the reaction closely using TLC or LC-MS and stop the reaction as soon as the starting material is consumed to minimize the time the product is exposed to racemization-promoting conditions.
FAQ 2: I am observing the formation of pyroglutamate in my peptide synthesis when I have an N-terminal glutamic acid. Is this a side reaction and how can I avoid it?

Answer:

Yes, the formation of pyroglutamate from an N-terminal glutamic acid is a well-documented side reaction in peptide synthesis and during the storage of purified peptides.[3][4] This intramolecular cyclization can also occur non-enzymatically and is often favored at acidic or basic pH.[3] It can even be an artifact generated during sample analysis by mass spectrometry in the electrospray ionization (ESI) source.[5]

Causality and Prevention:

The free N-terminal amine attacks the side-chain carboxylic acid of the glutamic acid residue, leading to the formation of the 5-oxopyrrolidine ring and the elimination of a water molecule. This is particularly problematic as it removes the N-terminal charge and can impact the peptide's biological activity and purification profile.

Preventative Measures During Synthesis and Handling:

  • pH Control: Maintain the pH of your solutions, especially during purification and storage, close to neutral (pH 6-7). The cyclization is favored at both acidic (pH 4) and basic (pH 8) conditions.[3]

  • Protecting Groups: During solid-phase peptide synthesis (SPPS), ensure the side-chain carboxyl group of glutamic acid is adequately protected (e.g., as a t-butyl or benzyl ester) until the final deprotection step.

  • Deprotection Conditions: Use optimized cleavage and deprotection cocktails that minimize the exposure of the deprotected peptide to harsh acidic conditions for extended periods.

  • Storage: Store purified peptides as lyophilized powders or in buffered solutions at low temperatures (-20 °C or -80 °C) to minimize degradation.

Section 2: Aza-Michael Addition Route

The intramolecular aza-Michael addition is a powerful method for constructing the pyrrolidine ring.[6][7] However, control of stereochemistry and prevention of polymerization can be challenging.

FAQ 3: My intramolecular aza-Michael addition is yielding a mixture of diastereomers. How can I improve the diastereoselectivity of the cyclization?

Answer:

Achieving high diastereoselectivity in intramolecular aza-Michael additions is a common challenge. The stereochemical outcome is influenced by a number of factors including the nature of the substrate, the choice of catalyst, and the reaction conditions.

Factors Influencing Diastereoselectivity:

  • Substrate Control: The pre-existing stereocenters in your molecule will influence the facial selectivity of the cyclization. The transition state leading to one diastereomer may be sterically more favorable than the other.

  • Catalyst Choice: The use of chiral catalysts or bases can create a chiral environment that favors the formation of one diastereomer over the other. For example, bifunctional squaramide catalysts have been shown to be effective in catalyzing asymmetric aza-Michael/Michael cascade reactions to produce chiral pyrrolidines with excellent enantioselectivities and good diastereoselectivities.[8]

  • Protecting Groups: The nature of the protecting group on the nitrogen atom can influence the stereochemical course of the reaction.[9]

Troubleshooting Protocol for Improving Diastereoselectivity:

Parameter Potential Issue Recommended Action & Rationale
Base/Catalyst Achiral base (e.g., K₂CO₃, Et₃N)Screen a variety of bases, including bulkier options like DBU or proton sponges. Consider organocatalysts such as chiral amines or squaramides to induce facial selectivity.
Solvent Solvent may not be optimal for transition state organization.Screen a range of solvents with varying polarities (e.g., THF, CH₂Cl₂, Toluene, Acetonitrile). The solvent can influence the conformation of the substrate in the transition state.
Temperature Higher temperatures can lead to lower selectivity.Run the reaction at lower temperatures (e.g., 0 °C or -78 °C) to increase the energy difference between the diastereomeric transition states, thereby favoring the formation of the thermodynamically more stable product.
Additives Lack of coordinating species.The addition of Lewis acids or metal salts can sometimes help to organize the transition state through chelation, leading to improved selectivity.

Section 3: Paal-Knorr Synthesis for 5-Oxopyrrolidine Analogs

The Paal-Knorr synthesis, which traditionally involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, can be adapted to synthesize N-substituted 5-oxopyrrolidine derivatives.[10][11] A key challenge in this reaction is the formation of furan byproducts.

FAQ 4: I am attempting a Paal-Knorr type synthesis and my main byproduct is a furan. How can I suppress this side reaction?

Answer:

The formation of a furan instead of the desired pyrrolidine is a classic side reaction in the Paal-Knorr synthesis and is highly dependent on the reaction's pH.[10][12]

The Competing Reaction Pathway:

Under strongly acidic conditions (pH < 3), the acid-catalyzed self-condensation of the 1,4-dicarbonyl compound to form a furan becomes the dominant reaction pathway. The mechanism involves the protonation of one carbonyl group, followed by an attack from the enol of the other carbonyl, and subsequent dehydration.

To favor the formation of the pyrrolidine, the nucleophilic attack of the amine on the carbonyl groups must be the kinetically favored process.

Workflow for Minimizing Furan Byproduct Formation:

Caption: Troubleshooting workflow for Paal-Knorr synthesis.

Experimental Recommendations:

  • pH Control: This is the most critical factor. The reaction should be conducted under neutral or weakly acidic conditions.[13] Using a weak acid like acetic acid can help accelerate the desired reaction without promoting furan formation.[10][12]

  • Avoid Strong Acids: Do not use strong mineral acids like HCl or H₂SO₄, or amine hydrochloride salts which can create a low pH environment.[10][13]

  • Reaction Monitoring: Closely monitor the reaction's progress. If furan formation is detected early, the conditions should be adjusted immediately.

  • Purification: If furan byproducts are formed, they can often be separated from the desired pyrrolidine product using column chromatography.[13]

Section 4: Multicomponent Reactions (MCRs)

Multicomponent reactions are highly efficient for building molecular complexity in a single step.[14] However, a significant challenge in MCRs is controlling regioselectivity, where multiple isomers can potentially be formed.[15]

FAQ 5: My multicomponent reaction is producing a mixture of regioisomers. How can I control the regioselectivity to favor my desired 5-oxopyrrolidine derivative?

Answer:

Controlling regioselectivity in MCRs is a complex challenge as it can be influenced by a subtle interplay of steric and electronic factors, as well as reaction conditions.[15][16]

Key Factors Governing Regioselectivity:

  • Steric Hindrance: Bulky substituents on one of the reacting components can block one reaction site, thereby directing the reaction to a less sterically hindered position.

  • Electronic Effects: The electronic nature of the substituents (electron-donating vs. electron-withdrawing) can alter the nucleophilicity or electrophilicity of the reacting centers, thus favoring one reaction pathway over another.

  • Reaction Conditions: Temperature, solvent, and the presence of a catalyst can all influence the regiochemical outcome by stabilizing one transition state over another. Sometimes, the reaction can be under either kinetic or thermodynamic control.

Strategies for Controlling Regioselectivity:

G cluster_0 Strategies for Regioselectivity Control cluster_1 Condition Optimization A Modify Substrate Sterics (e.g., use bulkier protecting groups) G Desired Regioisomer A->G Influences steric approach B Alter Substrate Electronics (e.g., add EWG/EDG) B->G Modifies nucleophilicity/ electrophilicity C Optimize Reaction Conditions D Screen Solvents C->D E Vary Temperature (Kinetic vs. Thermodynamic Control) C->E F Screen Catalysts (Lewis/Brønsted Acids) C->F D->G Stabilizes specific transition state E->G Stabilizes specific transition state F->G Stabilizes specific transition state

Caption: Factors influencing regioselectivity in MCRs.

Experimental Approach:

  • Systematic Screening: A systematic approach is often necessary. Start by screening different solvents and temperatures to determine if the reaction is under kinetic (low temperature) or thermodynamic (high temperature) control.

  • Catalyst Evaluation: If the reaction is catalyzed, screen a panel of catalysts (e.g., different Lewis acids or Brønsted acids) as they can dramatically influence the regiochemical outcome.

  • Substrate Modification: If possible, consider modifying your starting materials. For instance, introducing a bulky protecting group might block an undesired reaction pathway.

By methodically investigating these parameters, it is often possible to identify conditions that highly favor the formation of the desired regioisomer.

References

  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. Available from: [Link]

  • Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. Available from: [Link]

  • Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development - PubMed. Available from: [Link]

  • Cyclization of N-Terminal Glutamic Acid to pyro-Glutamic Acid Impacts Monoclonal Antibody Charge Heterogeneity Despite Its Appearance as a Neutral Transformation - ResearchGate. Available from: [Link]

  • Cyclization of N-Terminal Glutamic Acid to pyro-Glutamic Acid Impacts Monoclonal Antibody Charge Heterogeneity Despite Its Appearance as a Neutral Transformation - PubMed. Available from: [Link]

  • The endo -aza-Michael addition in the synthesis of piperidines and pyrrolidines | Request PDF - ResearchGate. Available from: [Link]

  • Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction. Available from: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - ResearchGate. Available from: [Link]

  • Paal–Knorr synthesis - Wikipedia. Available from: [Link]

  • An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Request PDF - ResearchGate. Available from: [Link]

  • Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC - NIH. Available from: [Link]

  • Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal under controlled microwave heating - PMC - NIH. Available from: [Link]

  • Modular mesoionics: understanding and controlling regioselectivity in 1,3-dipolar cycloadditions of Münchnone derivatives - PubMed. Available from: [Link]

  • Multicomponent Reactions (MCRs) Towards Scaffolds with Versatile Applications - Frontiers. Available from: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrrolidine Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrrolidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing the pyrrolidine ring, a ubiquitous scaffold in pharmaceuticals and natural products.[1][2][3][4][5] Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your synthetic strategies.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section is dedicated to resolving specific problems you may encounter during the synthesis of pyrrolidine derivatives.

Issue 1: Low Yields in [3+2] Cycloaddition Reactions

Question: My [3+2] cycloaddition reaction to form a pyrrolidine ring is resulting in disappointingly low yields. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in [3+2] cycloaddition reactions, typically involving azomethine ylides, are a frequent challenge. The primary culprits are often the instability of the azomethine ylide intermediate, suboptimal catalyst performance, or inappropriate reaction temperatures.[6]

  • Azomethine Ylide Instability: These intermediates are often transient and prone to decomposition. It is crucial to generate them in situ under strictly anhydrous conditions to prevent hydrolysis.[6] The presence of even trace amounts of water can be detrimental.

  • Inefficient Catalyst: The choice of catalyst is paramount. If you are observing low conversion, consider screening a panel of catalysts. Copper(I) and silver(I) complexes have demonstrated high efficacy in many [3+2] cycloadditions.[6] For reductive generation of the ylide from amides, iridium-based catalysts like Vaska's complex can be highly effective.[2]

  • Suboptimal Temperature: These reactions can be highly sensitive to temperature fluctuations. Lowering the reaction temperature can sometimes improve the yield by minimizing the decomposition of intermediates and reducing side reactions.[6] Conversely, some reactions may require heating to overcome the activation energy barrier. A systematic temperature optimization study is recommended.

Experimental Protocol: Catalyst Screening for a [3+2] Cycloaddition

This protocol outlines a general procedure for screening different catalysts to optimize the yield of a pyrrolidine product.

  • Preparation: In a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen), prepare four separate, dry reaction vials.

  • Reagent Addition: To each vial, add the imine (1.0 mmol) and the alkene dipolarophile (1.2 mmol).

  • Solvent Addition: Add 5 mL of the chosen anhydrous solvent (e.g., Dichloromethane or Toluene) to each vial.

  • Catalyst Addition: Under an inert atmosphere, add the respective catalyst (e.g., 0.05 mmol, 5 mol%) to each vial.

    • Vial 1: Add Cu(I) catalyst.

    • Vial 2: Add Ag(I) catalyst.

    • Vial 3: Add a different Cu(I) catalyst or ligand combination.

    • Vial 4: Add a different Ag(I) catalyst or ligand combination.

  • Reaction: Seal the vials and stir the reactions at a controlled temperature (e.g., 25°C) for 24 hours.

  • Analysis: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, quench the reactions and analyze the crude reaction mixtures by ¹H NMR spectroscopy using an internal standard to determine the yield for each catalyst.

Issue 2: Formation of Undesired Side Products

Question: I am observing significant byproduct formation in my pyrrolidine synthesis. How can I identify and minimize these impurities?

Answer: The formation of byproducts is a common hurdle and is highly dependent on the specific synthetic route. Below are some common scenarios and their solutions:

  • Furan Byproducts in Paal-Knorr Synthesis: The Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine, can be plagued by the formation of furan byproducts, especially under strongly acidic conditions.[7]

    • Solution: Carefully control the pH of the reaction medium. Operating under neutral or slightly acidic conditions can significantly suppress furan formation.

  • Elimination Products: In syntheses involving the conversion of an alcohol to a leaving group (e.g., mesylate or tosylate) followed by nucleophilic substitution, elimination to form an alkene can be a competing side reaction.[8]

    • Solution: Running the reaction at low temperatures (e.g., 0 °C) can help minimize this side reaction by favoring the desired substitution pathway.[8]

  • Over-reduction: During the reduction of a carboxylic acid or ester to an alcohol, over-reduction to the corresponding alkane can occur.

    • Solution: Maintain a low reaction temperature (typically 0 °C to room temperature) and carefully monitor the reaction progress by TLC to avoid over-reduction.[8]

  • Dehydrogenation to Pyrroles: In some cases, the desired pyrrolidine product can undergo dehydrogenation to form the corresponding pyrrole, especially at elevated temperatures or in the presence of certain metal catalysts.[6][9][10]

    • Solution: If dehydrogenation is an issue, consider using a metal-free synthetic route or a less active catalyst.[6] Optimizing for lower reaction temperatures can also be beneficial.

Data Presentation: Effect of Temperature on Side Product Formation

Temperature (°C)Desired Pyrrolidine Yield (%)Elimination Byproduct (%)
506530
25 (Room Temp)8510
092<5

This table illustrates a typical trend where lower temperatures favor the desired substitution reaction over elimination.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of pyrrolidine synthesis.

Q1: How do I choose the right nitrogen-protecting group for my synthesis?

A1: The choice of a nitrogen-protecting group is critical and influences the reactivity of the pyrrolidine nitrogen, the stability of the molecule to various reaction conditions, and the ease of its eventual removal.[1] Common choices include:

  • Boc (tert-butyloxycarbonyl): Stable to a wide range of conditions but can be sterically hindering.[8] Removed under acidic conditions.

  • Cbz (benzyloxycarbonyl): Removed by catalytic hydrogenation.

  • Ts (Tosyl): A robust protecting group, often used to activate the nitrogen for certain reactions.[1] The ideal protecting group is easy to install in high yield, stable under your planned reaction conditions, and can be cleaved under mild conditions that do not affect other functional groups in your molecule.[1]

Q2: My catalyst appears to be deactivating during the reaction. What are the common causes and how can I prevent this?

A2: Catalyst deactivation can prematurely halt your reaction. Common causes include:

  • Presence of Water: Many catalysts are sensitive to moisture. It is crucial to use anhydrous solvents and perform reactions under an inert atmosphere.[6]

  • Air Sensitivity: Some catalysts or reaction intermediates can be degraded by oxygen.[6]

  • Catalyst Poisoning: Impurities in your starting materials or solvents, such as thiols or other coordinating functional groups, can act as poisons for metal catalysts.[6]

    • Solution: Ensure all glassware is thoroughly dried, use freshly distilled or anhydrous solvents, and purify starting materials if necessary. Running reactions under a nitrogen or argon atmosphere is good practice.[6]

Q3: I am struggling with poor stereoselectivity in my reaction. What factors should I investigate?

A3: Achieving high stereoselectivity is often a key challenge. Consider the following:

  • Catalyst Choice: For enantioselective syntheses, the use of a chiral catalyst is the most direct approach. Proline and its derivatives are highly effective organocatalysts for many transformations.[6] For metal-catalyzed reactions, the use of chiral ligands is essential.

  • Solvent Effects: The polarity of the solvent can significantly influence the transition state energies, thereby affecting stereoselectivity. Less polar solvents may favor higher stereoselectivity in some cases.[6]

  • Temperature Control: Lowering the reaction temperature often enhances selectivity by minimizing side reactions and favoring the transition state leading to the desired stereoisomer.[6]

Visualization: Troubleshooting Workflow for Low Stereoselectivity

Caption: A decision-making workflow for troubleshooting poor stereoselectivity.

Q4: How can I effectively purify my pyrrolidine product?

A4: The purification method will depend on the physical properties of your product and the nature of the impurities.

  • Distillation: For volatile, thermally stable pyrrolidines, distillation (often under reduced pressure) can be an effective method to remove non-volatile impurities.

  • Column Chromatography: This is a versatile technique for separating the desired product from byproducts and unreacted starting materials. Silica gel is commonly used, and the solvent system should be optimized for good separation.[8]

  • Acid-Base Extraction: Since pyrrolidines are basic, you can often purify them by converting them to their salt form with an acid.[11] The salt will move into the aqueous layer, while non-basic organic impurities remain in the organic layer. After separation, the aqueous layer can be basified to regenerate the free pyrrolidine, which can then be extracted back into an organic solvent.

Q5: What are the key spectroscopic signatures to confirm the formation of a substituted pyrrolidine ring?

A5: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool. The chemical shifts and coupling patterns of the protons and carbons in the pyrrolidine ring are highly sensitive to the position and stereochemistry of substituents.[12] Techniques like COSY and HSQC can help in assigning the signals.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the N-H stretch for N-unsubstituted pyrrolidines (typically around 3300-3500 cm⁻¹).[13][14]

References

  • A Comparative Guide to N-Protecting Groups in Pyrrolidine Synthesis: N-Tosyl vs.
  • Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide - Benchchem. (URL: )
  • Preventing side reactions in pyrrolidine synthesis - Benchchem. (URL: )
  • A Comparative Spectroscopic Analysis of Substituted Pyrrolidine Regioisomers - Benchchem. (URL: )
  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - ACS Publications. (URL: [Link])

  • Technical Support Center: Catalyst Selection for Efficient Pyrrolidine Synthesis - Benchchem. (URL: )
  • Pyrrolidine - Wikipedia. (URL: [Link])

  • Thermodynamic and Spectroscopic Study of Pyrrolidine. II. Vibrational Spectra and Configuration | The Journal of Chemical Physics | AIP Publishing. (URL: [Link])

  • US5502213A - Purification of crude pyrroles - Google P
  • Thermodynamic and Spectroscopic Study of Pyrrolidine. II. Vibrational Spectra and Configuration - AIP Publishing. (URL: [Link])

  • US2525584A - Production of pyrrolidine - Google P
  • Synthesis of 2-pyrrolidones and optimization of the reaction conditions. - ResearchGate. (URL: [Link])

  • B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles - PMC - NIH. (URL: [Link])

  • B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles - ACS Publications. (URL: [Link])

  • Technical Support Center: Synthesis of Pyrrolidine Deriv
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (URL: [Link])

  • Pyrrolidine Properties, Reactions and Applications - Safrole. (URL: [Link])

  • The effect of the solvent on the synthesis of substituted 3-pyrrolin-2-ones a - ResearchGate. (URL: [Link])

  • Solvent-involved synthesis of pyrrolidin-5-one-2-carboxamides via a sequential Ugi/olefination reaction - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine - OSTI. (URL: [Link])

  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - RSC Publishing. (URL: [Link])

  • (PDF) Recent Advances in the Synthesis of Pyrrolidines - ResearchGate. (URL: [Link])

  • EP0608688A1 - Process for the purification of crude pyrroles - Google P
  • Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences - PMC - NIH. (URL: [Link])

  • Effect of solvent on the synthesis of synthesis of... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • The effect of the solvents on the synthesis of substituted 3-pyrrolin-2-ones a - ResearchGate. (URL: [Link])

  • How can I seperate pyrrolidine? - ResearchGate. (URL: [Link])

  • Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation - RSC Publishing. (URL: [Link])

  • Pyrrolidine - SpectraBase. (URL: [Link])

  • Pyrrolidine synthesis - Organic Chemistry Portal. (URL: [Link])

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: [Link])

  • Protecting group - Wikipedia. (URL: [Link])

  • A combined theoretical and experimental study of the pyrolysis of pyrrolidine. (URL: [Link])

Sources

Technical Support Center: Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of pyrrolidine-3-carboxylic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of resolving this unique chiral molecule. Pyrrolidine-3-carboxylic acid, being a polar, zwitterionic amino acid, presents distinct challenges that require a nuanced approach to method development and troubleshooting. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you overcome common experimental hurdles.

Section 1: Initial Method Development & Chiral Stationary Phase (CSP) Selection

Question: I need to separate the enantiomers of pyrrolidine-3-carboxylic acid for the first time. Where should I begin?

Answer:

Starting a chiral separation requires a systematic screening approach, as there is no universal chiral stationary phase (CSP).[1] The unique zwitterionic and polar nature of pyrrolidine-3-carboxylic acid guides the initial selection toward specific types of CSPs that can handle such molecules effectively.

Initial Strategy: High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and versatile technique for chiral separations.[2] Your primary focus should be on selecting the right column and mobile phase system. For an underivatized amino acid like this, direct analysis is preferable to avoid the extra steps and potential impurities associated with derivatization.

Recommended Chiral Stationary Phases (CSPs):

The most successful CSPs for polar and ionic compounds, like amino acids, are macrocyclic glycopeptides. Polysaccharide-based phases are also powerful but may require more optimization.

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): This should be your first choice . These columns (e.g., Astec CHIROBIOTIC T) possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases, making them ideal for zwitterionic analytes.[3] They can operate in Reversed-Phase (RP), Polar Ionic Mode (PIM), and Polar Organic Mode (POM).

  • Polysaccharide-Based CSPs (e.g., Cellulose or Amylose derivatives): These are workhorse columns in chiral separations and are highly versatile.[2][4] However, the native amino acid may be poorly soluble in the typical normal-phase solvents used with these columns. Therefore, running them in Polar Organic Mode or Reversed-Phase Mode (for immobilized versions) is necessary.

  • Ligand-Exchange CSPs: These columns are specifically designed for separating amino acids and require a metal ion (typically Cu²⁺) in the mobile phase to form diastereomeric complexes that enable separation.[5]

The following diagram outlines a recommended decision-making workflow for initiating your method development.

Start Start: Separate Pyrrolidine-3-Carboxylic Acid Enantiomers Strategy Primary Strategy: Direct HPLC Analysis Start->Strategy CSP_Choice Select Initial CSP Strategy->CSP_Choice Macro Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T) [Recommended First Choice] CSP_Choice->Macro High Probability of Success Poly Polysaccharide-Based (Immobilized) [Good Second Choice] CSP_Choice->Poly Versatile Alternative Ligand Ligand-Exchange [Specialized Option] CSP_Choice->Ligand For Amino Acids Screening Perform Initial Screening with Recommended Mobile Phases Macro->Screening Poly->Screening Ligand->Screening Result Evaluate Resolution (Rs) and Peak Shape Screening->Result Success Success! (Rs > 1.5, good peaks) Proceed to Optimization/Validation Result->Success Yes Troubleshoot No or Poor Separation Proceed to Troubleshooting Sections Result->Troubleshoot No

Caption: Initial strategy for method development.

Experimental Protocol: Initial CSP Screening
  • Prepare Stock Solution: Dissolve the racemic pyrrolidine-3-carboxylic acid standard in the mobile phase or a compatible solvent (e.g., water/methanol) at a concentration of ~0.5-1.0 mg/mL.

  • Select Columns:

    • Primary: Astec® CHIROBIOTIC® T

    • Secondary: An immobilized polysaccharide column (e.g., Lux® Cellulose-2 or Chiralpak® IA)

  • Prepare Screening Mobile Phases:

    • For CHIROBIOTIC T (PIM/RP):

      • MP A: 100% Methanol + 0.1% Formic Acid + 0.05% Diethylamine

      • MP B: 80/20 Acetonitrile/Water + 0.1% Trifluoroacetic Acid (TFA)

    • For Immobilized Polysaccharide (POM/RP):

      • MP C: 100% Ethanol + 0.1% Diethylamine (DEA)

      • MP D: 90/10 Acetonitrile/Isopropanol + 0.1% TFA

  • Set HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at 210 nm or ELSD/CAD if UV response is poor.

  • Execute Screening: Inject the standard onto each column with each of the recommended mobile phases.

  • Evaluate: Analyze the chromatograms for any sign of peak separation (e.g., a shoulder or partial resolution). Even a slight separation indicates potential for optimization.[6]

Section 2: Troubleshooting Poor or No Resolution

Question: I see only one peak or two poorly resolved peaks (Resolution, Rs < 1.5). How can I improve the separation?

Answer:

Achieving baseline resolution is the primary goal. If your initial screening fails to provide adequate separation, a systematic optimization of mobile phase parameters and temperature is required. Chiral separation is a three-dimensional process where the mobile phase, stationary phase, and temperature all play critical roles in selectivity.[7]

Strategy 1: Optimize the Mobile Phase

The mobile phase composition directly influences the interactions between the enantiomers and the CSP. For a zwitterionic analyte, the type and concentration of both the organic modifier and additives are paramount.

  • Vary Organic Modifier: The choice of organic solvent (e.g., Methanol, Ethanol, Acetonitrile, Isopropanol) can dramatically alter selectivity. If you started with Methanol, screen Ethanol and Acetonitrile. The polarity and hydrogen-bonding capabilities of the solvent modify how the analyte interacts with the CSP.

  • Adjust Additives: Additives are crucial for controlling the ionization state of your analyte and improving peak shape.

    • For Acidic Analytes: An acidic additive like formic acid (FA) or trifluoroacetic acid (TFA) is typically used.[8]

    • For Basic Analytes: A basic additive like diethylamine (DEA) is common.[8]

    • For Zwitterionic Analytes (like yours): The situation is more complex. The molecule has both acidic (carboxylic acid) and basic (amine) groups. You may need a combination of acidic and basic additives, or you may find that simply adjusting the concentration of one type is sufficient. Increasing the concentration of an additive can sometimes decrease retention but improve or even reverse the elution order of enantiomers.[7]

  • Change Mobile Phase Mode: If you are using Polar Organic Mode (e.g., 100% Ethanol + additive), switch to a Reversed-Phase mode (e.g., Acetonitrile/Water + additive) if your column is compatible. The presence of water introduces different interaction mechanisms.

Strategy 2: Adjust the Column Temperature

Temperature affects the thermodynamics of the chiral recognition process. It is a powerful but often overlooked tool for optimizing selectivity.[7]

  • Decrease Temperature: Lowering the temperature (e.g., in 5 °C increments from 25 °C down to 10 °C) often increases the strength of the interactions, which can lead to higher retention and improved resolution.

  • Increase Temperature: Conversely, increasing the temperature (e.g., up to 40-50 °C) can sometimes improve efficiency and may alter selectivity in a favorable way. In some cases, a complete reversal of enantiomer elution order can be observed at different temperatures.[7]

Strategy 3: Switch to a Different CSP

If extensive mobile phase and temperature optimization fails, the chosen CSP may not be capable of resolving your enantiomers. Chiral recognition is highly specific, and a different CSP may offer the necessary complementary interactions.[1][7] Refer back to the recommended CSPs in Section 1 and select a column with a different chiral selector (e.g., if you started with a teicoplanin-based CSP, try a polysaccharide-based one).

ParameterActionRationale
Organic Modifier Screen different solvents (MeOH, EtOH, ACN, IPA) and vary their percentages.Alters the polarity and hydrogen-bonding characteristics of the mobile phase, directly impacting analyte-CSP interactions.[9]
Additives (Acid/Base) Vary the type (FA, TFA, DEA) and concentration (0.05% - 0.5%).Controls the ionization state of the zwitterionic analyte and can mask active sites on the stationary phase, influencing selectivity and peak shape.[7][10]
Temperature Analyze at different temperatures (e.g., 10°C, 25°C, 40°C).Affects the kinetics and thermodynamics of the chiral recognition mechanism, which can significantly change selectivity (α).[7]
Chiral Stationary Phase Switch to a CSP with a different selector (e.g., from macrocyclic glycopeptide to polysaccharide).Provides a completely different chiral environment and set of potential interactions (π-π, hydrogen bonding, steric hindrance).[7]

Section 3: Troubleshooting Poor Peak Shape

Question: My peaks are tailing or fronting, which is affecting my resolution and integration. What is the cause and how do I fix it?

Answer:

Poor peak shape is a common problem, especially with polar, ionizable compounds like pyrrolidine-3-carboxylic acid. The ideal chromatographic peak is a symmetrical Gaussian shape; deviations indicate underlying issues.

Start Poor Peak Shape Observed Symptom Identify Symptom Start->Symptom Tailing Peak Tailing Symptom->Tailing Asymmetric 'tail' Fronting Peak Fronting Symptom->Fronting Asymmetric 'front' CauseTailing1 Secondary Interactions (e.g., with silanols) Tailing->CauseTailing1 CauseTailing2 Column Overload Tailing->CauseTailing2 CauseTailing3 Column Contamination/Degradation Tailing->CauseTailing3 CauseFronting1 Sample Solvent > Mobile Phase Strength Fronting->CauseFronting1 CauseFronting2 Column Overload (less common) Fronting->CauseFronting2 SolTailing1 Add/Optimize Mobile Phase Additive (e.g., 0.1% DEA) CauseTailing1->SolTailing1 Solution SolTailing2 Dilute Sample (e.g., 1:10) CauseTailing2->SolTailing2 Solution SolTailing3 Wash or Replace Column CauseTailing3->SolTailing3 Solution SolFronting1 Dissolve Sample in Mobile Phase CauseFronting1->SolFronting1 Solution SolFronting2 Dilute Sample CauseFronting2->SolFronting2 Solution

Caption: Troubleshooting workflow for poor peak shape.

Issue: Peak Tailing

Peak tailing is characterized by an asymmetric peak where the back half is wider than the front half.

  • Primary Cause: Secondary Interactions. The basic amine group of your analyte can interact strongly with acidic residual silanol groups on the silica surface of the column packing material. This secondary, non-chiral interaction mechanism causes a portion of the analyte molecules to be retained longer, resulting in a tail.

    • Solution: Add a basic modifier to your mobile phase, such as 0.1% Diethylamine (DEA).[6] The DEA will compete with your analyte for the active silanol sites, effectively masking them and improving peak symmetry.[10]

  • Cause: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to tailing.

    • Solution: Prepare a 1:10 and 1:100 dilution of your sample and re-inject. If the peak shape improves significantly, you were overloading the column.[6]

  • Cause: Column Contamination or Degradation. Accumulation of contaminants on the column frit or at the head of the column can distort the peak shape.[11]

    • Solution: Follow a proper column washing protocol. Disconnect the column from the detector and flush with a strong, compatible solvent as recommended by the manufacturer.[6] If this fails, the column may be permanently damaged and require replacement.

Issue: Peak Fronting

Peak fronting, where the front half of the peak is distorted, is less common but can also occur.

  • Primary Cause: Sample Solvent Mismatch. If your sample is dissolved in a solvent that is significantly stronger than your mobile phase, the portion of the sample at the leading edge of the injection band will travel faster through the column initially, causing a fronting peak.

    • Solution: Whenever possible, dissolve your sample directly in the mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve your sample.

  • Cause: Column Overload. Severe mass overload can sometimes manifest as fronting.[12]

    • Solution: As with tailing, dilute the sample to confirm if this is the cause.

Section 4: Capillary Electrophoresis (CE) as an Alternative

Question: My HPLC method is not robust, or I need an orthogonal technique for confirmation. Is Capillary Electrophoresis (CE) a good option?

Answer:

Yes, Capillary Electrophoresis (CE) is an excellent orthogonal technique for the chiral separation of amino acids and other charged compounds. It offers high efficiency, low sample and solvent consumption, and a completely different separation mechanism based on differences in electrophoretic mobility in a chiral environment.

Principle of Chiral CE:

In chiral CE, a chiral selector is added to the background electrolyte (BGE). The enantiomers of your analyte form transient diastereomeric complexes with this selector. These complexes have different effective mobilities, leading to their separation.[13]

Key Parameters for Pyrrolidine-3-Carboxylic Acid:

  • Chiral Selector: Cyclodextrins (CDs) and their derivatives are the most common and effective chiral selectors for CE.[14]

    • Neutral CDs: Beta-cyclodextrin (β-CD) and Hydroxypropyl-β-CD (HP-β-CD) are excellent starting points.

    • Charged CDs: Sulfated or carboxymethylated CDs can offer unique selectivity.

    • Specialized CDs: Cationic pyrrolidinium-β-cyclodextrin derivatives have been specifically shown to be effective for resolving carboxylic and dansyl amino acids.[15]

  • Background Electrolyte (BGE) pH: The pH is critical as it determines the charge state of your analyte. Since pyrrolidine-3-carboxylic acid is an amino acid, its charge is highly pH-dependent.

    • Recommendation: Start with a low pH buffer (e.g., 50-100 mM phosphate buffer at pH 2.5-3.0).[16] At this pH, the carboxylic acid group is protonated (neutral) and the amine group is protonated (positive charge), giving the analyte a net positive charge and making it suitable for analysis in a standard fused-silica capillary. In general, decreasing pH often leads to an increase in resolution for amino acids in CE.[15]

  • Chiral Selector Concentration: The concentration of the CD in the BGE needs to be optimized. A typical starting range is 5-20 mM. Increasing the concentration generally increases the separation but may also increase analysis time.[15]

Experimental Protocol: Initial CE Screening
  • Prepare Buffers:

    • BGE: 100 mM Phosphoric acid, adjusted to pH 3.0 with triethanolamine.[16]

    • Chiral BGE: Add 15 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) to the BGE.

  • Prepare Sample: Dissolve the racemic standard in water or BGE at ~0.1 mg/mL.

  • Set CE Conditions:

    • Capillary: Fused silica, 50 µm I.D., ~50 cm total length.

    • Voltage: 20-25 kV (Normal polarity, anode at the inlet).

    • Temperature: 25 °C.

    • Injection: Hydrodynamic (pressure) injection for 5 seconds.

    • Detection: UV at 200-210 nm.

  • Execute Analysis:

    • First, run the sample in the BGE without the chiral selector to determine the migration time of the single, unresolved peak.

    • Next, flush the capillary and run the sample with the Chiral BGE.

  • Evaluate and Optimize: Look for peak splitting. If separation is observed, optimize by adjusting the HP-β-CD concentration and pH to achieve baseline resolution. If no separation is seen, screen a different CD (e.g., native β-CD or a charged CD).

Section 5: Frequently Asked Questions (FAQs)

Q1: My retention times are drifting between injections. What's the cause?

  • A: Retention time instability is often due to insufficient column equilibration between injections, especially after a gradient run or mobile phase change. It can also be caused by fluctuations in column temperature or mobile phase composition. Ensure your column is fully equilibrated (flush with at least 10-15 column volumes of the mobile phase), your column oven is stable, and your mobile phase is well-mixed and degassed. For chiral separations, "additive memory effects" can also be a cause, where additives from previous runs persist on the column.[10][17] A thorough column wash may be needed if you frequently switch mobile phases.

Q2: Can I use derivatization to make the separation easier?

  • A: Yes, derivatization is an option, though direct analysis is often preferred to save time. You can derivatize the amine or carboxylic acid group with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (like a C18).[18] Alternatively, you can derivatize with an achiral agent to add a UV chromophore or improve solubility in normal-phase solvents, but you would still need a chiral column.

Q3: The elution order of my enantiomers reversed after I changed the mobile phase. Is this normal?

  • A: Yes, this is a known phenomenon in chiral chromatography and is a powerful indicator of a change in the chiral recognition mechanism.[7] It can be caused by changing the organic modifier, the type or concentration of an additive, or the temperature.[7] As long as the separation is stable and reproducible, a reversal of elution order is not a problem.

Q4: How do I know which enantiomer is which?

  • A: To determine the absolute configuration of the eluted peaks, you must inject an enantiomerically pure standard (e.g., the (R)-enantiomer or (S)-enantiomer) under the same conditions. The peak that matches the retention time of the pure standard can be identified.

References

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]

  • Xiao, Y., et al. (2010). Chiral capillary electrophoresis with cationic pyrrolidinium-beta-cyclodextrin derivatives as chiral selectors. Journal of Separation Science, 33(12), 1797-805. [Link]

  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025). Technology Networks. [Link]

  • Chiral HPLC for efficient resolution of enantiomers. (2008). Chemical Society Reviews. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]

  • How to fix asymmetrical chromatography peaks?. (2024). Cytiva Life Sciences. [Link]

  • Resolution of enantiomers with both achiral phases in chromatography: conceptual challenge. (2015). Semantic Scholar. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Chiral HPLC for efficient resolution of enantiomers. (2008). ElectronicsAndBooks. [Link]

  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. (2019). ACS Central Science. [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. (n.d.). ResearchGate. [Link]

  • Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. (2015). ResearchGate. [Link]

  • Chiral Screening Procedures: A Quick & Easy How-To Guide. (2020). YouTube. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2003). LCGC International. [Link]

  • 6 Top Chiral Chromatography Questions. (2020). Regis Technologies. [Link]

  • Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. (2019). ResearchGate. [Link]

  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. (n.d.). ResearchGate. [Link]

  • Chiral Chromatography. (2020). Chemistry LibreTexts. [Link]

  • Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. (2022). PMC - NIH. [Link]

  • Chiral mobile phase additives in HPLC enantioseparations. (2012). PubMed. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]

  • Chiral Drug Separ
  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. (2022). PMC - NIH. [Link]

  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. (2022). PMC - NIH. [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (2020). PMC. [Link]

  • Chiral mobile phase additives for improved liquid-chromatography separations. (1994).
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (2014). Organic & Biomolecular Chemistry. [Link]

  • Application of Capillary Electrophoresis to Pharmaceutical Analysis. (1995). ScienceDirect. [Link]

  • Enantiomer separation of bioactive carboxylic acids derivatized with chiral reagent by LC-MS/MS. (n.d.). J-STAGE. [Link]

  • Enantiomeric separation by capillary electrophoresis using a soluble neutral beta-cyclodextrin polymer. (1995). Pure. [Link]

  • [Enantiomeric separation of drugs with capillary electrophoresis with cyclodextrins]. (1999). PubMed. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2021). MDPI. [Link]

  • Enantiomeric separations by capillary electrophoresis in pharmaceutical analysis. (1999). DiVA portal. [Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (2020). MDPI. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 5-Oxo-1-propylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 5-Oxo-1-propylpyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory to pilot or production scale. We will delve into the underlying chemical principles to provide actionable troubleshooting advice and answer frequently asked questions.

I. Overview of the Synthesis

The most common and industrially viable route to this compound is the tandem aza-Michael addition and cyclization of propylamine with itaconic acid. This one-pot reaction is attractive for its atom economy and straightforward approach. However, several factors can impact the yield, purity, and overall success of the synthesis on a larger scale.

Reaction Scheme:

Synthesis_Scheme ItaconicAcid Itaconic Acid Intermediate Aza-Michael Adduct (Intermediate) ItaconicAcid->Intermediate + Propylamine Propylamine Propylamine->Intermediate Product 5-Oxo-1-propylpyrrolidine- 3-carboxylic acid Intermediate->Product Cyclization (Heat) Water - H₂O Byproduct_Identification_Workflow Start Impurity Detected in Product Analyze Analyze Crude Product (LC-MS, NMR, etc.) Start->Analyze Identify Identify Impurity Structure Analyze->Identify Compare Compare with Known Side Products Identify->Compare Hypothesize Hypothesize Formation Mechanism Compare->Hypothesize Optimize Optimize Reaction Conditions (Temp, Stoichiometry, etc.) Hypothesize->Optimize Validate Validate Improved Purity Optimize->Validate

Caption: Workflow for Byproduct Identification and Troubleshooting.

Question 3: The purification of my product by crystallization is inconsistent. What can I do to improve this?

Crystallization can be challenging to scale up. Here are some key parameters to consider:

  • Solvent System: The choice of solvent is critical for successful crystallization.

    • Troubleshooting:

      • Solubility Profile: If using an anti-solvent crystallization, ensure you have a good understanding of the product's solubility in both the solvent and anti-solvent at different temperatures.

      • Solvent Purity: Use high-purity solvents, as impurities can inhibit crystal growth.

  • Cooling Rate: The rate of cooling can significantly impact crystal size and purity.

    • Troubleshooting:

      • Slow Cooling: A slower cooling rate generally leads to larger, purer crystals. Implement a programmed cooling profile on your reactor.

      • Seeding: Introduce a small amount of pure product (seed crystals) at the appropriate temperature to induce crystallization and improve consistency.

  • Agitation: The mixing speed during crystallization affects crystal size distribution.

    • Troubleshooting:

      • Gentle Agitation: Use gentle agitation to keep the crystals suspended without causing excessive secondary nucleation or crystal breakage.

A common purification method for similar compounds involves dissolving the crude product in a basic aqueous solution, filtering to remove any insoluble impurities, and then acidifying the filtrate to precipitate the pure carboxylic acid. [1]

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions for the scale-up of this synthesis?

  • Propylamine: This is a highly flammable and corrosive liquid. [2][3][4][5] * Handling: Use in a well-ventilated area, away from ignition sources. Ground all equipment to prevent static discharge. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.

  • Itaconic Acid: This is a skin and eye irritant. [6][7][8][9] * Handling: Avoid creating dust. Use in a well-ventilated area and wear appropriate PPE.

  • Exothermic Reaction: The Michael addition is an exothermic reaction.

    • Control: On a large scale, the heat generated can be significant. Ensure the reactor has adequate cooling capacity. The controlled addition of propylamine is a key strategy for managing the exotherm.

Q2: What is the recommended solvent for this reaction at scale?

While the reaction can be run neat, using a solvent can help with temperature control and mixing.

SolventAdvantagesDisadvantages
Water Green solvent, good for dissolving itaconic acid.Product may have some solubility, affecting isolation yield.
Ethanol/Methanol Good solubility for both reactants.Flammable, requires appropriate safety measures.
Toluene Can aid in azeotropic removal of water during cyclization.Environmental and safety concerns.

The choice of solvent will depend on your specific process requirements and equipment. Water is often a good starting point for a greener process.

Q3: What is the optimal reaction temperature and time?

  • Temperature: A common approach is to perform the initial Michael addition at a lower temperature (e.g., 20-40 °C) and then heat the reaction mixture (e.g., 80-100 °C) to drive the cyclization to completion. [1]* Time: The reaction time will vary depending on the scale, temperature, and mixing efficiency. It is crucial to monitor the reaction to determine the endpoint. A typical reaction time can range from a few hours to overnight.

IV. Experimental Protocols

A. General Protocol for Scale-Up Synthesis

This protocol is a general guideline and should be optimized for your specific equipment and scale.

  • Reactor Setup:

    • Charge a clean, dry, and appropriately sized reactor equipped with a mechanical stirrer, thermocouple, condenser, and addition funnel with itaconic acid and the chosen solvent (e.g., water).

  • Propylamine Addition:

    • Begin agitation and ensure the itaconic acid is well-suspended or dissolved.

    • Slowly add propylamine via the addition funnel, monitoring the internal temperature. Use cooling to maintain the desired temperature (e.g., below 40 °C).

  • Reaction and Cyclization:

    • After the addition is complete, slowly heat the reaction mixture to the target temperature (e.g., 90-100 °C) and hold for the required time, monitoring for completion.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • If necessary, adjust the pH with an acid (e.g., HCl) to precipitate the product.

    • Filter the solid product and wash with cold water or another suitable solvent.

  • Drying:

    • Dry the product under vacuum at an appropriate temperature.

B. Purity Analysis by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Column Temperature: 30 °C.

V. References

  • Metasci. (n.d.). Safety Data Sheet Itaconic acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Propylamine. Retrieved from [Link]

  • Protheragen. (n.d.). 5-Oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). New carboxylic acid derivatives, their preparation and their use. Retrieved from

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Molecules, 27(16), 5136.

  • Google Patents. (n.d.). Itaconic acid polymers. Retrieved from

  • A scheme for the formation of 5‐oxopyrrolidine‐3‐carboxylic acid from... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). Pharmaceuticals, 16(5), 665.

  • Surfactants from Itaconic Acid: Physicochemical Properties and Assessment of the Synthetic Strategies. (2015). ACS Sustainable Chemistry & Engineering, 3(7), 1579-1588.

  • Google Patents. (n.d.). Synthesis of n-alkyl-piperidine and n-alkyl-pyrrolidine-alpha-carboxylic acid amides. Retrieved from

  • PubChem. (n.d.). 5-Oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]

  • Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic... - ResearchGate. (n.d.). Retrieved from [Link]

  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). RASAYAN Journal of Chemistry, 13(2), 1054-1062.

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. (2019). Frontiers in Chemistry, 7, 783.

  • Schematic overview of possible aza-Michael addition reactions on... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (2017). Organic & Biomolecular Chemistry, 15(4), 863-869.

  • Google Patents. (n.d.). Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof. Retrieved from

  • Google Patents. (n.d.). Preparation method for L-pyroglutamic acid. Retrieved from

  • Google Patents. (n.d.). Preparation method of pyroglutamic acid. Retrieved from

  • Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. (2021). Russian Chemical Bulletin, 70(1), 123-129.

  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). RASAYAN Journal of Chemistry, 13(2), 1054-1062.

  • Poly(glycerol itaconate) Crosslinking via the aza-Michael Reaction—A Preliminary Research. (2023). International Journal of Molecular Sciences, 24(23), 16752.

  • Google Patents. (n.d.). Methods for increasing pyroglutamic acid formation of proteins. Retrieved from

  • An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. (2022). Reaction Chemistry & Engineering, 7(9), 2005-2013.

  • Study on purification of n-propyl acetate by extraction. (2012). Chemical Engineering & Technology, 35(10), 1777-1782.

Sources

Technical Support Center: Improving the Purity of 5-Oxo-1-propylpyrrolidine-3-carboxylic acid Crude Product

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-Oxo-1-propylpyrrolidine-3-carboxylic acid. It is designed to address specific issues that may be encountered during the purification of the crude product.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common issues observed during the purification of this compound, providing insights into potential causes and initial troubleshooting steps.

Q1: My final product is an off-color or dark-colored solid instead of the expected white to pale yellow crystals. What is the likely cause?

A1: Discoloration in the final product is typically due to the presence of impurities. These can include residual starting materials, byproducts from the synthesis, or degradation products.[1] Key factors that can contribute to discoloration include:

  • Residual Starting Materials or Reagents: Incomplete reactions or inadequate removal of colored starting materials or reagents. The synthesis of this compound often involves the reaction of itaconic acid with an amine.[2][3][4] Residual unreacted precursors can lead to discoloration.

  • Byproducts of the Reaction: Side reactions can generate colored impurities.

  • Thermal Degradation: Overheating during solvent removal or the reaction itself can cause decomposition of the target compound or impurities, leading to colored byproducts.[1]

  • Oxidation: Exposure to air for prolonged periods, especially at elevated temperatures, can lead to the formation of colored oxidation products.

Initial Troubleshooting Steps:

  • Re-evaluate the Reaction Conditions: Ensure that the reaction temperature was carefully controlled.

  • Activated Carbon Treatment: A common method to remove colored impurities is to treat a solution of the crude product with activated carbon (charcoal).[1] The charcoal adsorbs the colored molecules, which are then removed by filtration.

  • Optimize the Work-up Procedure: Ensure that the work-up procedure effectively removes all residual reagents and byproducts. This may involve additional washing steps or extractions.

Q2: The purity of my product, as determined by HPLC or NMR, is lower than expected. What are the common impurities associated with the synthesis of this compound?

A2: The purity of the final product can be compromised by a variety of impurities. The exact nature of these impurities will depend on the specific synthetic route employed. However, some common impurities to consider are:

  • Unreacted Starting Materials: Itaconic acid and 1-propylamine are common starting materials for the synthesis of similar pyrrolidone carboxylic acids.[2][3][4]

  • Isomers: Depending on the reaction conditions, isomers of the target molecule may be formed.

  • Solvent Residues: Incomplete removal of reaction or purification solvents.

  • Water: The presence of water can lower the purity and may affect the physical properties of the final product.

Initial Troubleshooting Steps:

  • Analytical Characterization: Utilize analytical techniques such as HPLC, LC-MS, and NMR to identify the impurities.[5][6]

  • Review the Stoichiometry: Ensure that the stoichiometry of the reactants was correct. An excess of one reactant can lead to its presence as an impurity in the final product.

  • Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvents or water.

Q3: My crude product is an oil or a sticky solid, making it difficult to handle and purify. How can I induce crystallization?

A3: The inability to obtain a crystalline solid is a common challenge. This can be due to the presence of impurities that inhibit crystallization or the inherent properties of the compound.

Initial Troubleshooting Steps:

  • Solvent Screening for Recrystallization: The first step is to find a suitable solvent or solvent system for recrystallization. A good recrystallization solvent should dissolve the compound when hot but not when cold.[1]

  • Trituration: If recrystallization is unsuccessful, trituration can be an effective method. This involves washing the crude product with a solvent in which the desired compound is insoluble, but the impurities are soluble.

  • Seed Crystals: If a small amount of pure crystalline material is available, it can be used to seed a supersaturated solution of the crude product to induce crystallization.

  • Solvent-Antisolvent Precipitation: Dissolve the crude product in a good solvent and then slowly add an antisolvent (a solvent in which the product is insoluble) until the solution becomes cloudy. This can often induce precipitation of the solid.

Section 2: Detailed Purification Protocols

This section provides detailed, step-by-step protocols for the most common and effective purification techniques for this compound.

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.

Workflow for Recrystallization

Caption: Workflow for the purification of this compound by recrystallization.

Step-by-Step Methodology:
  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Potential solvents include water, ethanol, isopropanol, ethyl acetate, and mixtures thereof.

    • A good solvent will dissolve the compound when hot but sparingly when cold.[1]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent and heat the mixture with stirring until the solid dissolves completely.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[1]

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.[1]

    • Dry the purified crystals under vacuum to remove all traces of solvent.

Troubleshooting Recrystallization:
IssuePotential CauseSolution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The compound is too soluble in the chosen solvent.Use a lower-boiling solvent. Use a solvent mixture or a solvent in which the compound is less soluble.[1]
No Crystals Form The solution is not supersaturated.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod. Add a seed crystal.
Low Recovery Too much solvent was used. The compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent for dissolution. Choose a solvent in which the compound has lower solubility at cold temperatures.
Protocol 2: Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For a polar compound like this compound, both normal-phase and reversed-phase chromatography can be considered.

Workflow for Column Chromatography

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation prep_column Pack Column with Stationary Phase load_sample Load Sample onto Column prep_column->load_sample prep_sample Dissolve Crude Product in Minimum Eluent prep_sample->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., TLC, HPLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure_product Obtain Purified Product evaporate->pure_product

Sources

Technical Support Center: Synthesis of 5-Oxo-1-propylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chiral pyrrolidinone derivatives. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with stereochemical integrity during the synthesis of 5-Oxo-1-propylpyrrolidine-3-carboxylic acid . Our goal is to provide in-depth, field-proven insights and actionable protocols to help you prevent racemization and ensure the enantiopurity of your final compound.

The core challenge with this molecule lies in the stereocenter at the C3 position. The hydrogen atom at this position is alpha to the carbonyl group of the carboxylic acid, making it susceptible to abstraction under either basic or acidic conditions.[1][2] This leads to the formation of a planar, achiral enol or enolate intermediate, which upon reprotonation, can yield a mixture of both enantiomers, a process known as racemization.[3][4]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you may face in the lab.

Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?

A1: Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemate).[5] For chiral pharmaceuticals, this is a significant problem because different enantiomers can have vastly different biological activities. One enantiomer might be the active therapeutic agent, while the other could be inactive or, in some cases, cause harmful side effects.[6]

In this compound, the chiral center at C3 is particularly vulnerable. The C3-proton's acidity is increased by the adjacent carboxylic acid group. This vulnerability is the root cause of racemization, which can be catalyzed by trace amounts of acid or base, or even by heat.[2][7] Maintaining the stereochemical purity is therefore essential for any downstream application, especially in drug development.[8]

Q2: What is the primary chemical mechanism responsible for racemization in this molecule?

A2: The primary mechanism is the formation of a planar, achiral intermediate through the removal and re-addition of the C3 alpha-proton. This occurs via two main pathways:

  • Base-Catalyzed Enolate Formation: In the presence of a base, the acidic alpha-proton is abstracted to form a planar enolate ion. This intermediate has two equivalent faces (enantiotopic faces). Subsequent protonation can occur from either face with equal probability, leading to a 50:50 mixture of the R and S enantiomers.[1][9]

  • Acid-Catalyzed Enol Formation: Under acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated, which facilitates tautomerization to a planar enol intermediate. Similar to the enolate, the C=C double bond is planar and achiral. Reversion to the keto form by protonation at the alpha-carbon can happen from either side, resulting in racemization.[2][10]

Racemization_Mechanisms cluster_base Base-Catalyzed Mechanism cluster_acid Acid-Catalyzed Mechanism Chiral_Start_B (S)-Enantiomer Planar_Enolate Planar Enolate (Achiral Intermediate) Chiral_Start_B->Planar_Enolate  Base (B:) - H-B+ Racemic_Mix_B Racemic Mixture (R/S) Planar_Enolate->Racemic_Mix_B  Protonation (H-B) (Attack from either face) Chiral_Start_A (S)-Enantiomer Planar_Enol Planar Enol (Achiral Intermediate) Chiral_Start_A->Planar_Enol  Acid (H-A) - H+ Racemic_Mix_A Racemic Mixture (R/S) Planar_Enol->Racemic_Mix_A  Protonation (H+) (Attack from either face) Coupling_Workflow cluster_workflow Low-Racemization Amide Coupling Workflow start Start: (S)-5-Oxo-1-propylpyrrolidine- 3-carboxylic acid dissolve 1. Dissolve Acid in Aprotic Solvent (e.g., DMF, DCM) under N₂ at 0 °C start->dissolve add_reagents 2. Add Additive (e.g., Oxyma) followed by Coupling Reagent (e.g., EDC) dissolve->add_reagents activate 3. Stir for 5-10 min at 0 °C (Formation of Active Ester) add_reagents->activate add_nucleophile 4. Add Amine (R-NH₂) and Non-nucleophilic Base (DIPEA, if needed) activate->add_nucleophile react 5. Allow to warm to RT and stir until completion (TLC/LCMS) add_nucleophile->react workup 6. Perform Mild Aqueous Workup (see Scenario 1) react->workup purify 7. Purify product workup->purify

Sources

Validation & Comparative

"5-Oxo-1-propylpyrrolidine-3-carboxylic acid" vs other pyrrolidone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 5-Oxo-1-propylpyrrolidine-3-carboxylic acid and Other Pyrrolidone Derivatives for Drug Discovery Professionals

Authored by a Senior Application Scientist

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, represents a cornerstone scaffold in medicinal chemistry.[1][2] Its prevalence in numerous FDA-approved drugs and biologically active natural products underscores its significance as a "privileged structure" in drug design.[3][4] The non-planar, sp3-rich nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space that is often inaccessible to flat, aromatic systems, providing a stereochemically rich framework for optimizing drug-target interactions.[4]

This guide provides a comparative analysis of This compound , a specific member of this class, against other notable pyrrolidone derivatives. We will dissect its synthesis, predicted activities, and structure-activity relationships (SAR) in the context of established compounds like the nootropic agent Piracetam and various antimicrobial and anticancer derivatives. Our objective is to provide researchers, scientists, and drug development professionals with a technically grounded framework for evaluating and exploiting this versatile chemical scaffold.

The Pyrrolidone Scaffold: A Structural Overview

The core of the compounds discussed here is the 2-pyrrolidinone (or 5-oxopyrrolidine) ring. This structure offers several key points for chemical modification, primarily at the N1 and C3 positions, which allows for the fine-tuning of physicochemical and pharmacological properties.

The general synthetic approach to the 5-oxopyrrolidine-3-carboxylic acid core involves the reaction of itaconic acid with a primary amine. This reaction proceeds via a Michael addition of the amine to the activated double bond of itaconic acid, followed by an intramolecular cyclization and dehydration to form the stable lactam ring. This robust synthesis makes a wide array of N1-substituted derivatives readily accessible.[5][6][7]

Synthesis_Pathway Itaconic_Acid Itaconic Acid Intermediate Michael Adduct (Intermediate) Itaconic_Acid->Intermediate Primary_Amine Primary Amine (R-NH2) e.g., Propylamine Primary_Amine->Intermediate Final_Product 1-R-5-Oxopyrrolidine- 3-carboxylic acid Intermediate->Final_Product  Intramolecular  Cyclization

Caption: General synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids.

Profile: this compound

Structure:

  • Core: 5-oxopyrrolidine-3-carboxylic acid

  • N1-substituent: Propyl group

  • C3-substituent: Carboxylic acid

The introduction of a propyl group at the N1 position renders the molecule more lipophilic compared to an unsubstituted analogue. This modification is expected to influence its pharmacokinetic profile, potentially enhancing membrane permeability and oral bioavailability. The carboxylic acid at the C3 position serves as a critical functional group, acting as a hydrogen bond donor and acceptor, which can be pivotal for target engagement and influences aqueous solubility.

While specific experimental data on this compound is not extensively published, its activity can be inferred from related compounds. Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[5][6][8]

Comparative Analysis with Key Pyrrolidone Derivatives

To understand the potential of this compound, we compare it against derivatives with distinct structural modifications and well-documented biological activities.

Comparison with Nootropic Agents: Piracetam & Levetiracetam

The most famous pyrrolidone derivative is Piracetam (2-oxo-1-pyrrolidine acetamide) , the progenitor of the "racetam" class of nootropics.[9] Levetiracetam, a successful antiepileptic drug, is a close structural analogue.[10]

FeatureThis compoundPiracetamLevetiracetam
Structure N1-propyl, C3-carboxylic acidN1-acetamide(S)-N1-(1-aminocarbonyl)propyl
Primary Activity Predicted antimicrobial/anticancer[5][6]Nootropic (Cognitive Enhancer)[11][12]Anticonvulsant, Antidystonic[10]
Key Functional Group Carboxylic AcidAmideAmide
Mechanism Insight Target-specific inhibition (inferred)Modulates membrane fluidity; enhances neurotransmission[9][11]Binds to synaptic vesicle protein 2A (SV2A)

Scientific Rationale for Differences:

  • CNS Activity: The N-acetamide group of Piracetam is crucial for its nootropic effects. In contrast, the N-propyl and C3-carboxylic acid moieties of our target compound suggest a different pharmacological trajectory. While some N-substituted pyrrolidones show neurotropic activity, the specific combination in this compound has not been optimized for CNS targets in the way that Piracetam or Levetiracetam have.[13] The presence of a charged carboxylate group at physiological pH would likely limit blood-brain barrier penetration compared to the more neutral amide groups of the racetams.

  • Target Specificity: Levetiracetam's high affinity for SV2A is a result of precise stereochemical and functional group arrangements. The structure of this compound is not designed to fit this binding pocket, steering its potential applications away from epilepsy and towards other therapeutic areas.

Comparison with Antimicrobial & Anticancer Derivatives

Recent studies have highlighted the potential of 1,3-substituted 5-oxopyrrolidines as potent antimicrobial and anticancer agents.[5][6] The activity is highly dependent on the nature of the substituent at the N1-position.

Compound ClassN1-SubstituentC3-ModificationReported Biological ActivityReference
Target Compound PropylCarboxylic AcidPredicted Antimicrobial-
Derivative A 4-AcetamidophenylCarboxylic Acid HydrazoneAnticancer (A549 cells), Antimicrobial (MRSA)[5][5]
Derivative B 2-HydroxyphenylCarboxylic AcidAntimicrobial (Gram-positive bacteria)[6][6]
Derivative C 3,5-Dichloro-2-hydroxyphenylBenzimidazoleAnticancer (A549 cells), Antifungal[6][6]
Derivative D Thiazol-2-ylCarboxylic AcidPotential Antimicrobial[14][14]

Structure-Activity Relationship (SAR) Insights:

The data strongly suggest that the N1-substituent is a primary determinant of biological activity.

  • Aromatic vs. Aliphatic: Large, aromatic substituents (e.g., phenyl derivatives) appear crucial for potent anticancer and antimicrobial activity.[5][6] These groups can engage in π-stacking or hydrophobic interactions within target enzyme active sites. The simple aliphatic propyl group on our target compound may confer general antibacterial properties but is less likely to possess the high-potency, specific activity seen with more complex aromatic moieties.

  • Functionalization: The C3-carboxylic acid is a versatile handle. As seen in Derivative A, converting it to a hydrazone can significantly enhance biological activity.[5] Similarly, its use in forming benzimidazoles (Derivative C) creates a new heterocyclic system with potent effects.[6] This highlights that this compound is not just a potential therapeutic itself, but also a valuable synthetic intermediate.

SAR_Diagram cluster_0 Pyrrolidone Core cluster_1 N1-Substituent Effects cluster_2 C3-Substituent Effects Core 5-Oxopyrrolidine- 3-Carboxylic Acid Scaffold N1_Propyl Propyl Group (Target Compound) - Lipophilicity - Potential general antimicrobial activity Core->N1_Propyl Influences Potency & Selectivity N1_Aromatic Aromatic/Heterocyclic Groups - π-stacking interactions - Potent, specific anticancer &  antimicrobial activity Core->N1_Aromatic Influences Potency & Selectivity C3_Acid Carboxylic Acid - H-bonding - Solubility - Synthetic handle Core->C3_Acid Modulates Solubility & Target Interaction C3_Derived Derived Groups (Amides, Hydrazones, etc.) - Enhanced target binding - Modified pharmacokinetics Core->C3_Derived Modulates Solubility & Target Interaction

Caption: Structure-Activity Relationship (SAR) map for 5-oxopyrrolidine derivatives.

Experimental Protocols for Evaluation

To ensure scientific rigor and reproducibility, standardized protocols are essential for comparing these derivatives.

Protocol 1: Synthesis of 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (2)

This protocol is adapted from established literature methods and serves as a template for synthesizing N-aryl substituted derivatives.[5]

Rationale: This procedure exemplifies the robust Michael addition-cyclization reaction. Using water as a solvent makes it a greener chemical process. The reflux condition provides the necessary activation energy for the reaction to proceed to completion.

Materials:

  • N-(4-aminophenyl)acetamide (1)

  • Itaconic acid

  • Deionized water

  • Reflux apparatus, magnetic stirrer, heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Combine N-(4-aminophenyl)acetamide (1) and itaconic acid in a 1:1 molar ratio in a round-bottom flask.

  • Add deionized water to the flask to create a slurry.

  • Heat the mixture to reflux with vigorous stirring. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature, and then further cool in an ice bath to promote crystallization.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold deionized water to remove any unreacted starting materials.

  • Dry the product, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (2), in a vacuum oven.

  • Characterize the final product using NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.[5]

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[5][15]

Rationale: The broth microdilution method is a standardized and quantitative way to measure a compound's antimicrobial potency. Serial dilutions ensure a precise determination of the MIC, which is the lowest concentration that prevents visible bacterial growth.

Materials:

  • Test compound (e.g., this compound) dissolved in DMSO.

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).

  • Incubator at 37°C.

Procedure:

  • Dispense 50 µL of CAMHB into each well of a 96-well plate.

  • In the first column of wells, add 50 µL of the test compound stock solution to achieve the highest desired concentration.

  • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 50 µL from the 10th column. (Columns 11 and 12 serve as controls).

  • Prepare a diluted bacterial inoculum and add 50 µL to each well (columns 1-11) to achieve a final concentration of ~5 x 10⁵ CFU/mL.

  • Well 11 (broth + inoculum) serves as the positive growth control. Well 12 (broth only) serves as the negative control (sterility).

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion and Future Directions

This compound represents a foundational molecule within the vast chemical space of pyrrolidone derivatives. While it is unlikely to possess the potent, specialized neurotropic activities of racetams like Piracetam, its true value may lie in two key areas:

  • As a Lead for Antimicrobial Development: The N-propyl group provides a simple, lipophilic anchor. While less potent than complex aromatic systems, it could serve as a starting point for developing agents against specific pathogens where this property is advantageous. Comparative screening against derivatives with varying alkyl chain lengths (ethyl, butyl, etc.) would be a logical next step to probe the SAR of N-aliphatic substituents.

  • As a Versatile Synthetic Intermediate: The C3-carboxylic acid is a prime handle for further chemical elaboration.[5][6] This molecule is an ideal building block for creating libraries of more complex amides, esters, and hydrazones, which have shown significant promise as both antimicrobial and anticancer agents.

For drug development professionals, the pyrrolidone scaffold, and specifically the 5-oxopyrrolidine-3-carboxylic acid core, remains a highly attractive and synthetically accessible framework for generating novel chemical entities across a broad range of therapeutic targets.

References

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Springer. [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). National Center for Biotechnology Information. [Link]

  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate. [Link]

  • Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. (2024). American Chemical Society. [Link]

  • Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. (2022). Wiley Online Library. [Link]

  • Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. (2024). ResearchGate. [Link]

  • Pyrrolidone derivatives. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (2018). Royal Society of Chemistry. [Link]

  • Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. (2019). ResearchGate. [Link]

  • Piracetam: A Review of Pharmacological Properties and Clinical Uses. (2010). National Center for Biotechnology Information. [Link]

  • [The synthesis of new pyrrolidone derivatives with psychotropic action]. (1992). National Center for Biotechnology Information. [Link]

  • Compounds evaluated in this study. (a) 2-oxo-1-pyrrolidine acetamide... (n.d.). ResearchGate. [Link]

  • Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. (2015). National Center for Biotechnology Information. [Link]

  • Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. (2022). MDPI. [Link]

  • The synthesis and study of antimicrobial activity of 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids. (2024). ResearchGate. [Link]

  • Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors. (2010). National Center for Biotechnology Information. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). ResearchGate. [Link]

  • Piracetam--an old drug with novel properties? (2005). National Center for Biotechnology Information. [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. (2019). National Center for Biotechnology Information. [Link]

  • A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. (2021). MDPI. [Link]

  • Piracetam and other structurally related nootropics. (1992). National Center for Biotechnology Information. [Link]

  • Piracetam and levetiracetam, two pyrrolidone derivatives, exert antidystonic activity in a hamster model of paroxysmal dystonia. (2001). National Center for Biotechnology Information. [Link]

  • In Vitro and In Silico Studies of the Antimicrobial Activity of Prenylated Phenylpropanoids of Green Propolis and Their Derivatives against Oral Bacteria. (2021). MDPI. [Link]

  • Synthesis and nootropic activity of 2-oxo-1-pyrrolidinesulfonic acid derivatives. (1991). National Center for Biotechnology Information. [Link]

Sources

A Comparative Study of 5-Oxo-1-propylpyrrolidine-3-carboxylic Acid Analogs: Synthesis, Physicochemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

As a Senior Application Scientist, this guide is designed to provide drug development professionals with a detailed comparative analysis of 5-Oxo-1-propylpyrrolidine-3-carboxylic acid and its analogs. The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, offering a conformationally restricted framework that is ripe for modification.[1][2] This document moves beyond a simple listing of data, explaining the causal relationships between chemical structure, experimental design, and biological outcomes.

The core 5-oxo-pyrrolidine structure is prevalent in a range of biologically active molecules, including pharmaceuticals like the nootropic drug Piracetam.[3] The carboxylic acid at the 3-position and the N-substituent at the 1-position are key handles for synthetic modification, allowing for the fine-tuning of properties to optimize interactions with biological targets and improve pharmacokinetic profiles.[1][4]

Part 1: Synthesis Strategies and Methodologies

The synthesis of these analogs is a critical first step in their evaluation. A robust and versatile synthetic route allows for the creation of a diverse library of compounds for screening. The most common and efficient method involves the reaction of itaconic acid with a primary amine, leading to a Michael addition followed by an intramolecular cyclization.[5][6]

Experimental Protocol: General Synthesis of N-Substituted 5-Oxo-pyrrolidine-3-carboxylic Acids

This protocol describes a reliable method for synthesizing the target analogs. The choice of a solvent-free or high-boiling solvent condition for the cyclization is crucial for driving the reaction to completion by removing water.

  • Reagent Preparation: In a round-bottom flask, combine itaconic acid (1.0 equivalent) and the desired primary amine (e.g., propylamine, butylamine, aniline) (1.1 equivalents).

  • Michael Addition & Cyclization: Heat the mixture to 140-150°C, either neat (solvent-free) or in a high-boiling solvent like water, for 8-12 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling the reaction mixture to room temperature, add 5% hydrochloric acid to precipitate the product.

  • Isolation: Collect the resulting crystalline solid by vacuum filtration.

  • Purification: Wash the solid with cold water and then purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product. Characterization is then performed using techniques such as NMR and Mass Spectrometry.[7]

SynthesisWorkflow ItaconicAcid Itaconic Acid Reaction Heat (140-150°C) - H2O ItaconicAcid->Reaction PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->Reaction Product 5-Oxo-1-R-pyrrolidine- 3-carboxylic acid Reaction->Product Cyclization

Caption: General synthetic workflow for N-substituted analogs.

Part 2: Comparative Physicochemical Properties

The physicochemical properties of a drug candidate are paramount as they heavily influence its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] Properties such as lipophilicity (LogP) and acidity (pKa) dictate how a molecule behaves in a biological environment.[4] For this class of compounds, the N-substituent is the primary driver of these variations.

Analog IDN-Substituent (R-Group)Molecular Weight ( g/mol )Calculated LogPAcidity (pKa)
Parent Propyl171.190.31~4.4
Analog A Ethyl157.17-0.06~4.4
Analog B Butyl185.220.68~4.4
Analog C Phenyl219.231.15~4.2
Table 1. Comparative physicochemical properties of selected analogs. LogP and pKa values are estimates and can vary based on the calculation method and experimental conditions.

As evidenced in Table 1, increasing the length of the alkyl chain (Analog A → Parent → Analog B) systematically increases the lipophilicity (LogP). This is a predictable outcome that can be leveraged to enhance membrane permeability, although excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.[1][4] The introduction of an aromatic ring (Analog C) significantly increases LogP and slightly increases acidity due to the electron-withdrawing nature of the phenyl group.[4]

Part 3: Comparative Biological Activity & Structure-Activity Relationships (SAR)

To provide a tangible framework for comparison, we will assess the analogs against a hypothetical enzyme target, "Enzyme X." The inhibitory activity of small molecules is a cornerstone of drug discovery, with in vitro assays providing the initial data on potency and efficacy.[8][9][10]

Experimental Protocol: In Vitro Enzyme Inhibition Assay (IC50 Determination)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50), a standard measure of an inhibitor's potency.

  • Prepare Solutions: Create stock solutions of each test analog in 100% DMSO. Prepare serial dilutions to achieve a range of final assay concentrations. The enzyme and its specific substrate should be diluted in an appropriate assay buffer with an optimal pH.[11]

  • Enzyme/Inhibitor Pre-incubation: In a 96-well plate, add the enzyme solution to wells containing the different concentrations of the inhibitor analogs. Allow this mixture to pre-incubate for 15 minutes at room temperature to permit binding.[11]

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate to all wells.

  • Monitor Reaction: Measure the rate of product formation over time using a plate reader (e.g., monitoring changes in absorbance or fluorescence). Ensure measurements are taken during the initial linear phase of the reaction.[12]

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Normalize the data to a positive control (enzyme + substrate, no inhibitor) and a negative control (no enzyme). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

Analog IDN-Substituent (R-Group)IC50 against Enzyme X (nM)
Parent Propyl250
Analog A Ethyl680
Analog B Butyl125
Analog C Phenyl45
Table 2. In Vitro inhibitory activity of analogs against hypothetical Enzyme X.

The structure-activity relationship (SAR) is evident from this data. A clear trend emerges where increased lipophilicity and size of the N-substituent correlate with improved inhibitory potency. The butyl group (Analog B) is more potent than the smaller propyl and ethyl groups, suggesting a hydrophobic pocket in the enzyme's binding site. The significant jump in potency with the phenyl group (Analog C) indicates that this pocket may also accommodate and favor aromatic interactions, such as π-π stacking.[13] This SAR provides a rational basis for designing the next generation of analogs.[14][15][16]

SAR_Logic cluster_0 Structural Modification cluster_1 Physicochemical Effect cluster_2 Biological Outcome N1_Substituent N1-Substituent (R-Group) Lipophilicity Lipophilicity (LogP) N1_Substituent->Lipophilicity Alters Steric_Bulk Steric Bulk / Shape N1_Substituent->Steric_Bulk Alters Binding_Affinity Binding Affinity to Target Lipophilicity->Binding_Affinity Influences Steric_Bulk->Binding_Affinity Influences

Caption: The relationship between structure, properties, and activity.

Conclusion and Future Directions

This guide demonstrates a systematic approach to comparing analogs of this compound. The data clearly indicates that the N-substituent plays a critical role in modulating both the physicochemical properties and the biological activity of these compounds. The strong SAR observed, particularly the potency enhancement with lipophilic and aromatic substituents, provides a clear vector for optimization.

Future work should focus on:

  • Exploring Diverse Aromatic Substituents: Synthesizing analogs with substituted phenyl rings (e.g., with fluoro- or chloro- groups) to probe electronic and steric effects within the binding pocket.

  • Modifications at C4: Investigating the introduction of substituents at the C4 position of the pyrrolidinone ring to explore additional binding interactions.

  • Isosteric Replacement: Evaluating bioisosteres for the carboxylic acid group to potentially improve cell permeability and metabolic stability.[4]

By applying these logical, data-driven design principles, researchers can efficiently advance this promising chemical scaffold toward the development of novel therapeutics.

References

  • Inhibition Assay Overview. Biobide. [Link]

  • In Vitro Enzyme Assays in Research. Da-Ta Biotech. [Link]

  • Guide to Enzyme Inhibition Assays. Boster Bio. [Link]

  • Functional In Vitro Assays for Drug Discovery. ChemHelp ASAP. [Link]

  • Synthesis and Biological Evaluation of 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. ResearchGate. [Link]

  • Biological Importance of Pyrrolone and Pyrrolidinone Derivatives. ResearchGate. [Link]

  • Considerations for In Vitro Enzymatic Assays. ResearchGate. [Link]

  • Synthesis and Evaluation of Claisen Products of 5-Oxo-1-phenylpyrrolidine-3-carboxylic Acid. ResearchGate. [Link]

  • Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. ResearchGate. [Link]

  • 2-Pyrrolidone Overview. Wikipedia. [Link]

  • Pyrrolidine in Drug Discovery. Bentham Science. [Link]

  • 2-Pyrrolidone Chemical Properties. PubChem. [Link]

  • Synthesis and Activity of 5-Oxopyrrolidine Derivatives. MDPI. [Link]

  • Direct-to-Biology Enabled Molecular Glue Discovery. Journal of the American Chemical Society. [Link]

  • Synthesis and Biological Activity of 5-Oxopyrrolidine Derivatives. National Institutes of Health. [Link]

  • Extending the small-molecule similarity principle. National Institutes of Health. [Link]

  • Retro-forward synthesis design of potent structural analogs. Royal Society of Chemistry. [Link]

  • Synthesis and Biological Evaluation of Pyrrolidine-2-one Derivatives. Mustansiriyah Journal of Science. [Link]

  • Method comparison protocols for machine learning in drug discovery. Synthical. [Link]

  • Machine Learning Method Comparison Protocols for Drug Discovery. OAK Open Access Archive. [Link]

  • Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv. [Link]

  • Structure-Activity Relationships of N-Acyl Pyrroloquinolone PDE-5 Inhibitors. ResearchGate. [Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres. University of Pennsylvania. [Link]

  • Structure-activity relationships of antibacterial quinoline-3-carboxylic acids. PubMed. [Link]

Sources

The Evolving Landscape of 5-Oxopyrrolidine-3-Carboxamides: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 5-oxopyrrolidine-3-carboxamide scaffold represents a privileged structure in medicinal chemistry. Its inherent chirality and the presence of multiple points for chemical modification have made it a versatile template for the design of potent and selective modulators of various biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of this fascinating class of compounds, supported by experimental data and protocols, to empower the rational design of next-generation therapeutics.

The pyrrolidinone core is a common motif in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 5-oxopyrrolidine-3-carboxamide framework, in particular, has garnered significant attention due to its synthetic tractability and its ability to engage with diverse biological targets, ranging from enzymes to ion channels.[3][4] This guide will dissect the key structural determinants of activity at different positions of the scaffold, offering a comparative analysis to inform future drug discovery efforts.

Core Scaffold and Key Modification Points

The fundamental 5-oxopyrrolidine-3-carboxamide structure presents three primary positions for chemical diversification (R1, R2, and R3), each influencing the compound's pharmacological profile in a distinct manner. Understanding the impact of substitutions at these positions is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

SAR_Points main_structure main_structure R1 R1: N-1 Position (Aryl, Alkyl, H) main_structure->R1 R2 R2: Carboxamide (Amides, Hydrazones, Heterocycles) main_structure->R2 R3 R3: Pyrrolidine Ring (Stereochemistry, Substituents) main_structure->R3

Caption: Key modification points on the 5-oxopyrrolidine-3-carboxamide scaffold.

Structure-Activity Relationship Analysis: A Comparative Overview

The biological activity of 5-oxopyrrolidine-3-carboxamides is exquisitely sensitive to the nature of the substituents at the R1, R2, and R3 positions. The following sections provide a comparative analysis of SAR for different therapeutic areas.

Anticancer and Antimicrobial Activity

Recent studies have highlighted the potential of 5-oxopyrrolidine-3-carboxamides as promising anticancer and antimicrobial agents.[5][6][7] The SAR in this context is heavily influenced by the nature of the carboxamide moiety (R2) and the substituent at the N-1 position (R1).

A study on 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxamide derivatives revealed that the introduction of heterocyclic moieties at the R2 position significantly enhances anticancer activity against A549 human lung adenocarcinoma cells.[6][7] Notably, compounds bearing a 5-nitrothiophene substituent demonstrated potent and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains.[5][6]

Table 1: Comparison of Anticancer Activity of 5-Oxopyrrolidine-3-Carboxamide Derivatives

Compound IDR1 SubstituentR2 Substituent (Carboxamide derivative)Anticancer Activity (A549 cells, % viability at 100 µM)Reference
5 4-acetamidophenylN'-benzylidenehydrazide~80%[6]
6 4-acetamidophenylN'-(4-chlorobenzylidene)hydrazide~70%[6]
21 4-acetamidophenylN'-(5-nitrothiophen-2-ylmethylene)hydrazide~20% [6]
22 4-(2,5-dimethyl-1H-pyrrol-1-yl)phenylN-(2,5-dimethyl-1H-pyrrol-1-yl)amide~15% [6]

The data clearly indicates that moving from simple aromatic hydrazones to those containing heterocyclic fragments, particularly nitro-substituted thiophenes, leads to a marked increase in anticancer potency.[6] Furthermore, the modification of the R1 substituent from an acetamidophenyl group to a more complex heterocyclic system also appears to be a favorable strategy for enhancing anticancer effects.[6]

Nav1.8 Inhibition for Pain and Other Disorders

A distinct line of investigation has explored 5-oxopyrrolidine-3-carboxamides as inhibitors of the voltage-gated sodium channel Nav1.8, a key target for the treatment of pain, cough, and itch disorders.[8][3][4] A patent application from Merck Sharp & Dohme Corp. discloses a series of these compounds with potent Nav1.8 inhibitory activity.[8] While specific quantitative SAR data from this patent is not publicly available in the provided search results, the claims and examples suggest that the nature of the R1 and R2 substituents are critical for achieving high affinity and selectivity for the Nav1.8 channel. The general structure claimed in the patent highlights the importance of specific aryl and heteroaryl groups at these positions.

Anti-inflammatory Activity

The 5-oxopyrrolidine-3-carboxamide scaffold has also been investigated for its anti-inflammatory potential. A study focused on the design and synthesis of derivatives as anti-inflammatory agents demonstrated that these compounds can effectively inhibit protein denaturation, a hallmark of inflammation.[1] The SAR in this context pointed towards the importance of the aromatic aldehyde-derived Schiff base at the R2 position.

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis of 5-oxopyrrolidine-3-carboxamide derivatives typically follows a convergent approach, allowing for the facile introduction of diversity at the key modification points.

General Synthetic Workflow

Synthesis_Workflow Start Starting Materials (e.g., Itaconic Acid, Amines) Step1 Synthesis of 5-oxopyrrolidine-3-carboxylic acid Start->Step1 Step2 Activation of Carboxylic Acid Step1->Step2 Step3 Amide Coupling / Hydrazide Formation Step2->Step3 Step4 Diversification at R2 (e.g., Schiff base formation) Step3->Step4 Final Final Products Step4->Final

Caption: General synthetic workflow for 5-oxopyrrolidine-3-carboxamides.

Step-by-Step Synthesis of a 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide Intermediate: [6]

  • Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (2): A mixture of N-(4-aminophenyl)acetamide and itaconic acid in water is refluxed. The product is then precipitated by the addition of hydrochloric acid.

  • Esterification (3): The resulting carboxylic acid (2) is esterified by refluxing with methanol in the presence of a catalytic amount of sulfuric acid.

  • Hydrazinolysis (4): The methyl ester (3) is then treated with hydrazine hydrate to yield the corresponding acid hydrazide (4). This hydrazide serves as a key intermediate for further diversification at the R2 position.

In Vitro Evaluation of Biological Activity

Anticancer Activity Assay (MTT Assay): [6]

  • Cell Seeding: Human lung adenocarcinoma A549 cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized 5-oxopyrrolidine-3-carboxamide derivatives for a specified period (e.g., 24 hours).

  • MTT Addition: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Activity Assay (Broth Microdilution Method): [6]

  • Preparation of Inoculum: Bacterial strains (e.g., S. aureus) are cultured to a specific density in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: The bacterial inoculum is added to each well containing the diluted compounds.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Future Directions and Concluding Remarks

The 5-oxopyrrolidine-3-carboxamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight several key takeaways for researchers in the field:

  • The R2 position is a critical determinant of biological activity. The introduction of diverse functionalities, particularly heterocycles and hydrazones, can dramatically modulate potency and selectivity.

  • The N-1 (R1) substituent plays a significant role in tuning the overall pharmacological profile. Aromatic and heteroaromatic groups at this position are commonly employed to enhance interactions with biological targets.

  • Stereochemistry at the C3 position offers an additional avenue for optimization. Although not extensively detailed in the provided search results, the stereochemistry of the carboxamide substituent can have a profound impact on biological activity and should be a key consideration in future design efforts.

By leveraging the insights from the comparative SAR analysis and employing the outlined experimental protocols, researchers can continue to unlock the full therapeutic potential of this versatile chemical scaffold. The development of more potent, selective, and drug-like 5-oxopyrrolidine-3-carboxamide derivatives holds immense promise for addressing unmet medical needs across a range of diseases.

References

  • Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054-1062. [Link]

  • Tumosienė, I., et al. (2022). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. Pharmaceuticals, 15(8), 970. [Link]

  • Tumosienė, I., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals (Basel, Switzerland), 15(8), 970. [Link]

  • Tumosienė, I., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. [Link]

  • Šiugždaitė, J., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 27(12), 3843. [Link]

  • Tumosienė, I., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 8011. [Link]

  • Tumosienė, I., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]

  • Bhat, M. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate. [Link]

  • Sabnis, R. W. (2022). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. ACS medicinal chemistry letters, 13(5), 761–762. [Link]

  • Tabti, K., et al. (2023). Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. Journal of Biomolecular Structure & Dynamics. [Link]

  • Sabnis, R. W. (2022). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. ACS Medicinal Chemistry Letters. [Link]

  • Wang, Y., et al. (2012). Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors. Chemical biology & drug design, 79(5), 829–836. [Link]

  • Kumar, A., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Bioorganic chemistry, 141, 106883. [Link]

  • Sabnis, R. W. (2022). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. ACS medicinal chemistry letters, 13(5), 761–762. [Link]

Sources

A Comparative Guide to 5-Oxo-1-propylpyrrolidine-3-carboxylic acid and Pyroglutamic Acid in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the naturally occurring amino acid derivative, pyroglutamic acid, and the synthetic compound, 5-Oxo-1-propylpyrrolidine-3-carboxylic acid. By examining their structural nuances, established biological roles, and potential therapeutic applications, this document serves as a technical resource for researchers in pharmacology and drug discovery.

Introduction: A Tale of Two Pyrrolidones

The pyrrolidone ring is a privileged scaffold in medicinal chemistry, offering a unique combination of structural rigidity and functional versatility that has been exploited in a wide range of therapeutic agents.[1][2] This guide focuses on two molecules sharing this core structure: pyroglutamic acid, a ubiquitous endogenous metabolite, and this compound, a representative of a class of synthetic analogs being explored for novel pharmacological activities. Understanding their contrasting roles and activities is crucial for the rational design of new therapeutics targeting pathways involving the pyrrolidone motif.

Structural and Physicochemical Properties

At first glance, the two molecules appear structurally similar, both featuring a five-membered lactam ring. However, key differences in substituent placement fundamentally alter their chemical properties and, consequently, their biological interactions.

PropertyPyroglutamic AcidThis compound
Systematic Name 5-Oxopyrrolidine-2-carboxylic acidThis compound
Molecular Formula C5H7NO3C8H13NO3
Molecular Weight 129.11 g/mol [3]171.19 g/mol (calculated)
Origin Natural, endogenous metabolite[4][5]Synthetic
Key Structural Features Carboxylic acid at C2, unsubstituted nitrogenCarboxylic acid at C3, propyl group on the nitrogen

Pyroglutamic Acid (5-Oxoproline) is formed by the intramolecular cyclization of glutamic acid or glutamine.[3][4] The carboxylic acid group at the 2-position is a key determinant of its biological activity, allowing it to interact with enzymes and receptors that recognize amino acids.

This compound , in contrast, is a synthetic derivative. The carboxylic acid group is shifted to the 3-position, and a propyl group is attached to the ring nitrogen. This N-alkylation and altered carboxylate position significantly change the molecule's polarity, lipophilicity, and steric profile, precluding it from participating in the same metabolic pathways as pyroglutamic acid.

Structural_Comparison cluster_pyroglutamic Pyroglutamic Acid cluster_synthetic This compound img1 img1 label1 5-Oxopyrrolidine-2-carboxylic acid node1 [Structure with propyl on N, COOH at C3] label2 A synthetic pyrrolidone derivative

Caption: Molecular structures of Pyroglutamic Acid and a representation of this compound.

Biological Roles and Pharmacological Activities

The distinct structures of these two compounds dictate their vastly different roles in biological systems. Pyroglutamic acid is a key player in several fundamental metabolic and signaling pathways, while this compound and its analogs are investigated for their potential to modulate biological processes for therapeutic benefit.

Pyroglutamic Acid: The Endogenous Modulator

Pyroglutamic acid is a naturally occurring and vital intermediate in several biological processes:

  • The Gamma-Glutamyl Cycle and Glutathione Homeostasis: Pyroglutamic acid is a key metabolite in the gamma-glutamyl cycle, which is crucial for the synthesis and recycling of the master antioxidant, glutathione.[5] It is formed from γ-glutamylcysteine and subsequently converted to glutamate by the enzyme 5-oxoprolinase, a process that requires ATP.[6][7] Elevated levels of pyroglutamic acid in the blood and urine (5-oxoprolinuria) can indicate a disruption in this cycle, often associated with glutathione depletion, and can lead to high anion gap metabolic acidosis.[4]

Gamma_Glutamyl_Cycle Glutathione Glutathione gamma_GC γ-Glutamylcysteine Glutathione->gamma_GC γ-Glutamyl Transpeptidase gamma_GC->Glutathione Glutathione Synthetase Pyroglutamate Pyroglutamic Acid (5-Oxoproline) gamma_GC->Pyroglutamate γ-Glutamyl Cyclotransferase Glutamate Glutamate Pyroglutamate->Glutamate 5-Oxoprolinase (ATP -> ADP) Glutamate->gamma_GC Glutamate-Cysteine Ligase AminoAcid_in Amino Acid (in) AminoAcid_out Amino Acid (out) AminoAcid_out->AminoAcid_in Transport

Caption: Simplified schematic of the Gamma-Glutamyl Cycle highlighting the role of Pyroglutamic Acid.

  • Neurotransmission: Pyroglutamic acid is found in the brain and is believed to play a role in neurotransmission.[3] It may act as a storage form of glutamate and can oppose the excitatory effects of glutamate.[4] Studies have shown that L-pyroglutamic acid can decrease both Na+-dependent and Na+-independent glutamate binding, although it does not appear to cause significant neurotoxicity on its own.[8][9]

  • N-Terminal Blocking: N-terminal glutamine and glutamic acid residues in proteins can spontaneously or enzymatically cyclize to form pyroglutamate.[4][10] This modification blocks the N-terminus, which can protect proteins from degradation by aminopeptidases but also poses a challenge for protein sequencing techniques like Edman degradation.[4][11]

This compound: A Scaffold for Drug Discovery

In contrast to the well-defined metabolic roles of pyroglutamic acid, this compound is a synthetic compound designed for pharmacological activity. Research into this and similar pyrrolidone derivatives has revealed a range of potential therapeutic applications:

  • Anticancer and Antimicrobial Activity: Various derivatives of 5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their biological activities. Studies have shown that specific substitutions on the pyrrolidone ring can lead to potent anticancer and antimicrobial effects.[12][13] For instance, certain 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analogs have demonstrated moderate to good activity against bacteria like Staphylococcus aureus and Bacillus subtilis.[14]

  • Anti-inflammatory Properties: A series of novel 5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and shown to possess anti-inflammatory activity, with some compounds showing promising results as inhibitors of matrix metalloproteinases (MMPs).[15]

  • Endothelin Antagonism: More complex derivatives of pyrrolidine-3-carboxylic acid have been developed as potent and selective antagonists of the endothelin A (ETA) receptor, which is a target for the treatment of hypertension.[16]

The N-propyl group and the C3-carboxylic acid position in this compound are critical for these pharmacological activities, as they allow for different interactions with biological targets compared to pyroglutamic acid. The pyrrolidine ring acts as a scaffold, and modifications at the N1 and C3 positions can be tailored to achieve desired potency and selectivity against various enzymes and receptors.[17]

Experimental Protocols for Comparative Analysis

To objectively compare the biological effects of these two molecules, a well-designed experimental workflow is essential. Below is a detailed protocol for a comparative cell viability assay, a common method to assess the cytotoxic effects of compounds on cancer cells.

Protocol: Comparative Analysis of Cytotoxicity using the MTT Assay

This protocol aims to compare the effects of pyroglutamic acid and this compound on the viability of a human cancer cell line (e.g., A549 lung carcinoma).

Materials:

  • A549 human lung carcinoma cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Pyroglutamic acid (high purity)

  • This compound (synthesized or purchased)

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm)

Methodology:

  • Cell Seeding:

    • Culture A549 cells in a T-75 flask to ~80% confluency.

    • Trypsinize the cells, count them using a hemocytometer, and dilute to a final concentration of 5 x 10^4 cells/mL in complete DMEM.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare 100 mM stock solutions of both pyroglutamic acid and this compound in sterile DMSO.

    • Perform serial dilutions of the stock solutions in complete DMEM to achieve final concentrations ranging from 1 µM to 1000 µM. Ensure the final DMSO concentration in all wells is less than 0.5%.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells. Include wells with vehicle control (DMEM with 0.5% DMSO) and untreated control (DMEM only).

    • Incubate the plate for another 48 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the 48-hour treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on a plate shaker to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the % viability against the compound concentration to generate dose-response curves and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound.

MTT_Assay_Workflow start Start: A549 Cells seed 1. Seed 5,000 cells/well in 96-well plate start->seed incubate1 2. Incubate 24h seed->incubate1 treat 3. Treat with compounds (1-1000 µM) incubate1->treat incubate2 4. Incubate 48h treat->incubate2 add_mtt 5. Add MTT solution incubate2->add_mtt incubate3 6. Incubate 4h add_mtt->incubate3 dissolve 7. Dissolve formazan with DMSO incubate3->dissolve read 8. Read absorbance at 570 nm dissolve->read analyze 9. Analyze data: Calculate % viability & IC50 read->analyze

Sources

A Comparative Guide to the Efficacy of 5-Oxo-1-propylpyrrolidine-3-carboxylic Acid Derivatives as InhA Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of drug discovery, particularly in the fight against infectious diseases, the pyrrolidine scaffold has consistently emerged as a "privileged" structure, forming the core of numerous FDA-approved drugs.[1] This guide provides a detailed comparative analysis of the efficacy of a specific class of these compounds, 5-oxopyrrolidine-3-carboxylic acid derivatives, as inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). InhA is a critical enzyme in the mycolic acid biosynthesis pathway, the very pathway responsible for the unique and resilient cell wall of the tuberculosis bacillus.[2][3] As such, InhA is a well-validated and highly attractive target for novel anti-tubercular agents, especially in the face of rising isoniazid resistance, which often stems from the inability to activate the isoniazid pro-drug, a step not required by direct InhA inhibitors.[3]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the structure-activity relationships (SAR) of these derivatives, provide detailed experimental protocols for their evaluation, and present a comparative analysis of their inhibitory potency, supported by experimental data.

The Mycolic Acid Biosynthesis Pathway and the Role of InhA

The integrity of the mycobacterial cell wall is paramount for its survival and virulence. This intricate barrier is largely composed of mycolic acids, which are very long β-hydroxy fatty acids with a long α-alkyl side chain.[4][5] The biosynthesis of these essential lipids is a multi-step process involving two fatty acid synthase systems: FAS-I and FAS-II.[2][6] InhA is a key enzyme in the FAS-II system, responsible for catalyzing the NADH-dependent reduction of long-chain 2-trans-enoyl-ACP, a critical elongation step in the formation of the meromycolate chain of mycolic acids.[2][6] Inhibition of InhA disrupts this pathway, leading to a compromised cell wall and ultimately, bacterial cell death.

Mycolic_Acid_Pathway FAS_I FAS-I System C16_C18_ACP C16-C18 Acyl-ACP FAS_I->C16_C18_ACP Initiates Elongation KasA_KasB KasA/KasB C16_C18_ACP->KasA_KasB Malonyl_ACP Malonyl-ACP Malonyl_ACP->KasA_KasB MabA MabA KasA_KasB->MabA HadABC HadABC MabA->HadABC InhA InhA HadABC->InhA Meromycolate Meromycolate Chain InhA->Meromycolate Reduction (Rate-Limiting Step) Target of Pyrrolidine Derivatives Pks13 Pks13 Meromycolate->Pks13 Mycolic_Acid Mycolic Acid Pks13->Mycolic_Acid Condensation Cell_Wall Cell Wall Integration Mycolic_Acid->Cell_Wall

Figure 1: Simplified Mycolic Acid Biosynthesis Pathway Highlighting the Role of InhA.

Comparative Efficacy of 5-Oxopyrrolidine-3-Carboxamide Derivatives

A significant study by He et al. explored a series of pyrrolidine carboxamides as novel InhA inhibitors.[3] Their work provides a foundational dataset for comparing the efficacy of various derivatives based on their in vitro inhibitory concentrations (IC50). The core structure under investigation is the 1-substituted-5-oxo-N-phenylpyrrolidine-3-carboxamide.

While specific data for a "1-propyl" derivative is not available in this key study, we can infer its potential activity based on the structure-activity relationships observed with other alkyl and cycloalkyl substituents at this position. The data suggests that the nature of the substituent at the 1-position of the pyrrolidine ring is a critical determinant of inhibitory potency.

Compound ID1-Position Substituent3-Position Phenyl SubstituentInhA IC50 (µM)[3]
s1 CyclohexylUnsubstituted10.66
d11 Cyclohexyl3,5-dichloro0.39
p24 Cyclohexyl3-phenyl0.39
p64b Cyclohexyl3-(thiophen-2-yl)0.062
s6 Cyclohexyl3-chloro1.10
s7 Cyclohexyl3-bromo0.98
s15 Cyclohexyl3-isopropyl5.55
p37 4-Phenylpiperazin-1-yl3,5-dichloro4.47

Table 1: Comparative in vitro efficacy of selected 1-substituted-5-oxo-N-phenylpyrrolidine-3-carboxamide derivatives against M. tuberculosis InhA.

Structure-Activity Relationship (SAR) Analysis

The data presented in Table 1 reveals several key insights into the structure-activity relationships of this class of inhibitors:

  • Substitution on the N-phenyl ring is crucial: The unsubstituted phenyl derivative (s1 ) exhibits modest activity. However, the introduction of small, electron-withdrawing groups at the meta-positions of the phenyl ring, such as chloro (s6 ) and bromo (s7 ), significantly enhances potency. The disubstituted 3,5-dichloro derivative (d11 ) is particularly potent, suggesting that these substituents occupy a favorable pocket in the InhA active site.[3]

  • Aromatic substituents at the 3-position of the N-phenyl ring are well-tolerated and can enhance potency: The 3-phenyl (p24 ) and 3-(thiophen-2-yl) (p64b ) derivatives demonstrate excellent inhibitory activity, with the thiophene-containing compound being the most potent in this series.[3] This indicates that the active site can accommodate bulky aromatic groups at this position, likely through hydrophobic interactions.

  • The 1-position substituent influences activity: While the majority of the highly potent analogues in this study feature a cyclohexyl group at the 1-position, the piperazine-containing derivative (p37 ) also shows reasonable activity.[3] This suggests that this position can be modified to tune the physicochemical properties of the compounds. Based on the SAR, a simple n-propyl group at the 1-position would likely be accommodated within the active site. However, its potency relative to the cyclohexyl group would need to be experimentally determined, as the rigid, cyclic structure of the cyclohexyl group may provide a more optimal conformation for binding.

Molecular docking studies have revealed that the pyrrolidine carboxamide core forms a key hydrogen-bonding network with the Tyr158 residue and the NAD+ cofactor in the InhA active site.[3][7] The substituents on the N-phenyl ring and the 1-position of the pyrrolidine ring then occupy adjacent hydrophobic pockets, and the nature of these substituents dictates the overall binding affinity and inhibitory potency.

Experimental Protocol: In Vitro InhA Inhibition Assay

The following is a detailed, step-by-step protocol for determining the in vitro inhibitory activity of 5-oxopyrrolidine-3-carboxylic acid derivatives against M. tuberculosis InhA. This protocol is a synthesis of established methods.[8][9][10][11]

InhA_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement & Analysis Reagents Prepare Reagents: - Assay Buffer (e.g., Tris-HCl) - InhA Enzyme - NADH - Substrate (e.g., DD-CoA) - Test Compounds (serial dilutions) Plate_Setup Plate Setup (96-well): - Add Assay Buffer - Add Test Compound/Control - Add InhA Enzyme Reagents->Plate_Setup Preincubation Pre-incubation (e.g., 10 min at 25°C) Plate_Setup->Preincubation Reaction_Start Initiate Reaction: Add NADH and Substrate Preincubation->Reaction_Start Kinetic_Read Kinetic Measurement: Monitor decrease in NADH absorbance at 340 nm over time Reaction_Start->Kinetic_Read Data_Analysis Data Analysis: - Calculate initial velocities - Plot % inhibition vs. [Compound] - Determine IC50 value Kinetic_Read->Data_Analysis

Figure 2: Experimental Workflow for the In Vitro InhA Inhibition Assay.

Materials:

  • Purified recombinant M. tuberculosis InhA enzyme

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • DD-CoA (trans-2-dodecenoyl-CoA) or other suitable enoyl-ACP reductase substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA

  • Test compounds (5-oxopyrrolidine-3-carboxylic acid derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Triclosan)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of InhA in assay buffer. The final concentration in the assay should be in the low nanomolar range (e.g., 20-50 nM) and should be determined empirically to give a linear reaction rate for at least 10-15 minutes.

    • Prepare a stock solution of NADH in assay buffer. The final concentration should be at or near the Km value for InhA (typically 100-200 µM).

    • Prepare a stock solution of DD-CoA in assay buffer. The final concentration should be saturating (typically 5-10 times the Km value).

    • Prepare serial dilutions of the test compounds in DMSO. The final concentration of DMSO in the assay should be kept low (≤1%) to avoid enzyme inhibition.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • Test compound or DMSO (for control wells)

      • InhA enzyme solution

    • Include wells for a "no enzyme" control (buffer, substrate, and NADH only) and a positive control inhibitor.

  • Pre-incubation:

    • Incubate the plate at 25°C for 10 minutes to allow the test compounds to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a mixture of NADH and DD-CoA to each well.

    • Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.

  • Data Analysis:

    • Calculate the initial velocity (rate of NADH consumption) for each well from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The 5-oxopyrrolidine-3-carboxylic acid scaffold represents a promising starting point for the development of novel, direct inhibitors of M. tuberculosis InhA. The available data clearly demonstrates that strategic substitution on the N-phenyl ring can lead to highly potent compounds with sub-micromolar to nanomolar inhibitory activity. While the specific efficacy of a 1-propyl derivative remains to be experimentally confirmed, the established SAR provides a strong rationale for its synthesis and evaluation.

Future research in this area should focus on:

  • Synthesis and evaluation of a wider range of 1-position substituents , including the 1-propyl derivative, to further probe the requirements of this binding pocket and optimize pharmacokinetic properties.

  • In-depth computational studies to refine the understanding of the binding modes of these inhibitors and guide the design of next-generation analogues with improved potency and selectivity.

  • Evaluation of the most potent compounds in cell-based assays to determine their whole-cell activity against M. tuberculosis and assess their cytotoxicity.

By leveraging the insights from this comparative guide and pursuing these future directions, the scientific community can continue to advance the development of this promising class of anti-tubercular agents.

References

  • Takayama, K., Wang, C., & Besra, G. S. (2005). Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis. Clinical Microbiology Reviews, 18(1), 81–101. [Link]

  • Takayama, K., Wang, C., & Besra, G. S. (2005). Pathway to synthesis and processing of mycolic acids in Mycobacterium tuberculosis. Clinical Microbiology Reviews, 18(1), 81–101. [Link]

  • Zhang, L., et al. (2026). The Biosynthetic Pathway of Mycolic Acids: Dual-Function Targets for Tuberculosis Therapeutics and Green Steroid Drugs Biomanufacturing. International Journal of Molecular Sciences, 27(1), 123. [Link]

  • Marrakchi, H., Lanéelle, M. A., & Daffé, M. (2014). The Molecular Genetics of Mycolic Acid Biosynthesis. Microbiology Spectrum, 2(3). [Link]

  • Al-Balas, Q. A., et al. (2014). New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics. Current Pharmaceutical Design, 20(26), 4219–4256. [Link]

  • He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308–6323. [Link]

  • He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. ResearchGate. [Link]

  • Anonymous. (2022). Identification of Novel Inhibitor of Enoyl-Acyl Carrier Protein Reductase (InhA) Enzyme in Mycobacterium tuberculosis from Plant. Semantic Scholar. [Link]

  • Anonymous. (n.d.). MIC, IC50, and SI values determined for the selected most promising compounds. ResearchGate. [Link]

  • Kumar, P., et al. (2024). Molecular Docking Study of New Pyrrolyl Benzohydrazide Schiff Bases as M. tuberculosis InhA Enzyme Inhibitors. RGUHS Journal of Pharmaceutical Sciences. [Link]

  • Kumar, S. R., et al. (n.d.). Docked mode of all the synthesized compounds inside the proposed binding pocket of InhA. ResearchGate. [Link]

  • Kuo, M. R., et al. (2003). Triclosan derivatives: Towards potent inhibitors of drug-sensitive and drug-resistant Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 46(10), 1918–1930. [Link]

  • Hamid, H. (2016). InhA Inhibitors as Potential Antitubercular Agents (A Review). Oriental Journal of Chemistry, 32(1), 59–75. [Link]

  • Flipo, M., et al. (2011). Direct inhibitors of InhA active against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 54(10), 3577–3588. [Link]

  • Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]

  • Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054-1062. [Link]

  • Krystofova, S., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 27(15), 4995. [Link]

  • Krystofova, S., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3788. [Link]

  • Wiggins, J. F., et al. (2009). A FRET-based High Throughput Screening Assay to Identify Inhibitors of Anthrax Protective Antigen Binding to Capillary Morphogenesis Gene 2 Protein. Assay and Drug Development Technologies, 7(4), 369–381. [Link]

  • El-Gendy, B. E. M., et al. (2018). Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors. Journal of Medicinal Chemistry, 61(21), 9576–9592. [Link]

  • Amaro, R. E., et al. (2017). Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. Scientific Reports, 7(1), 10887. [Link]

  • National Center for Biotechnology Information. (n.d.). Tetflupyrolimet. PubChem Compound Database. [Link]

Sources

Comparative Validation of 5-Oxo-1-propylpyrrolidine-3-carboxylic acid as a Novel Pharmacophore Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Abstract

In the landscape of drug discovery, the identification and validation of novel chemical scaffolds that can serve as pharmacophores is a critical endeavor. This guide provides a comprehensive, albeit hypothetical, framework for the validation of "5-Oxo-1-propylpyrrolidine-3-carboxylic acid" as a new pharmacophore. Drawing from established principles of medicinal chemistry and pharmacology, we present a comparative analysis against a known pharmacophore model, detail the requisite experimental and computational validation workflows, and offer insights into the interpretation of resulting data. This document serves as a roadmap for researchers and scientists aiming to rigorously assess the potential of new molecular entities in drug development pipelines.

Introduction: The Quest for Novel Pharmacophores

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.[1][2] The validation of a new chemical scaffold as a viable pharmacophore is a foundational step in modern drug discovery, as it can unlock novel chemical space and lead to the development of drugs with improved efficacy, selectivity, and pharmacokinetic profiles.[3][4]

The molecule at the center of this guide, this compound, is a derivative of pyroglutamic acid. Pyroglutamic acid and its analogues are known to be versatile building blocks in the synthesis of bioactive compounds and have been investigated for a range of biological activities, including as excitatory amino acid antagonists.[5][6][7][8] This structural heritage makes our target compound a compelling candidate for exploration.

This guide will use the GABA-A receptor benzodiazepine binding site as a hypothetical target for our validation study. The GABA-A receptor is a well-understood ion channel and a validated drug target for conditions like anxiety and sleep disorders.[3][9] Its complex pharmacophore models have been extensively studied, providing a robust benchmark for comparison.[9][10][11][12]

Comparative Pharmacophore Analysis: A Tale of Two Scaffolds

To validate our novel scaffold, we first propose a hypothetical pharmacophore model for this compound and compare it to an established model for a benzodiazepine (BZD) site agonist.

Key Pharmacophoric Features:

  • Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the pyroglutamate ring and the carboxylic acid are potential HBAs.

  • Hydrogen Bond Donor (HBD): The carboxylic acid group provides a key HBD.

  • Hydrophobic/Aliphatic Feature (HY): The N-propyl group introduces a distinct hydrophobic region.

The diagram below illustrates the hypothetical pharmacophore model for our candidate compound.

Validation_Workflow cluster_in_silico In Silico Analysis cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Validation cluster_analysis Data Analysis & Iteration a Pharmacophore Hypothesis Generation b Molecular Docking Simulation (vs. Benzodiazepine Site) a->b c ADMET Prediction b->c d Synthesis of This compound c->d e Radioligand Binding Assay (Ki determination) d->e f Cell-Based Functional Assay (EC50/IC50 determination) e->f g Experimental ADMET Profiling f->g h Comparative Data Analysis g->h i SAR Exploration & Lead Optimization h->i i->a

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-Oxo-1-propylpyrrolidine-3-carboxylic Acid-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Development

In the landscape of modern drug discovery, the efficacy of a therapeutic agent is intrinsically linked to its specificity. The journey from a promising lead compound to a clinically approved drug is paved with rigorous testing, a significant portion of which is dedicated to understanding a molecule's interaction with unintended biological targets. This guide focuses on a class of compounds based on the "5-Oxo-1-propylpyrrolidine-3-carboxylic acid" scaffold, providing a comprehensive framework for assessing their cross-reactivity.

While "this compound" itself is not extensively characterized in publicly available literature, its core structure, pyroglutamic acid, is a well-established "privileged structure" in medicinal chemistry.[1] Derivatives of pyroglutamic acid have been explored for a wide range of biological activities, including as inhibitors of angiotensin-converting enzyme (ACE) and as antifungal and anti-inflammatory agents.[2][3][4] Given this chemical precedent, it is plausible that novel analogs could be designed to interact with a variety of protein targets, such as enzymes or receptors. This guide will, therefore, use a hypothetical scenario where a lead compound from this series has been identified as a potent inhibitor of a specific enzyme, and the subsequent necessity to evaluate its selectivity.

Understanding a compound's cross-reactivity, or its ability to bind to targets other than the intended one, is critical for predicting potential off-target effects and ensuring a favorable safety profile.[5] This guide will provide a detailed, step-by-step approach to designing and executing a robust cross-reactivity profiling strategy, complete with illustrative experimental protocols and data interpretation.

Comparative Compounds and Rationale for Selection

To contextualize the cross-reactivity profile of our lead compound, "Compound A" (this compound), it is essential to compare it against structurally related molecules. For this guide, we will consider two hypothetical analogs:

  • Compound B: An analog with a modification on the propyl group, which could influence binding pocket interactions.

  • Compound C: An analog with a different substituent on the pyrrolidine ring, potentially altering its interaction with targets.

These comparators will allow for a preliminary structure-activity relationship (SAR) analysis regarding selectivity.

Experimental Design for Comprehensive Cross-Reactivity Profiling

A multi-tiered approach is recommended to build a comprehensive understanding of a compound's selectivity. This typically begins with a focused assessment against the primary target, followed by broader screening against a panel of relevant off-targets.

Tier 1: Primary Target Engagement and Potency Determination

The initial step is to quantify the inhibitory activity of the compounds against the primary enzyme target. An enzyme inhibition assay is a fundamental method for this purpose.[6][7]

Experimental Protocol: Enzyme Inhibition Assay (Illustrative Example)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of the test compounds against a hypothetical enzyme, "Enzyme X."

Materials:

  • Purified Enzyme X

  • Substrate for Enzyme X

  • Test Compounds (Compound A, B, and C) dissolved in DMSO

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of each test compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute Enzyme X to a working concentration in assay buffer.

  • Reaction Mixture Preparation: In a 96-well plate, add the diluted test compounds, a positive control (a known inhibitor of Enzyme X), and a negative control (assay buffer with DMSO).

  • Enzyme Addition: Add the diluted Enzyme X to all wells except for the blank control.

  • Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: IC50 Values against Primary Target (Enzyme X)

CompoundIC50 (nM)
Compound A 15
Compound B 50
Compound C 250
Positive Control 10

This is hypothetical data for illustrative purposes.

Tier 2: Off-Target Screening Using Competitive Binding Assays

To assess broader cross-reactivity, competitive binding assays are invaluable.[8][9][10] These assays measure the ability of a test compound to displace a known, labeled ligand from its binding site on a specific target.[8][9] This approach is highly amenable to high-throughput screening against large panels of receptors, ion channels, and other enzymes.[11]

Experimental Workflow: Competitive Radioligand Binding Assay

Below is a diagram illustrating the general workflow for a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_ligand Prepare Radiolabeled Ligand mix Mix Target, Radioligand, and Test Compound prep_ligand->mix prep_compound Prepare Test Compound Dilutions prep_compound->mix prep_target Prepare Target Receptor Membranes prep_target->mix incubate Incubate to Reach Equilibrium mix->incubate separate Separate Bound from Unbound Ligand (e.g., Filtration) incubate->separate detect Quantify Bound Radioactivity (e.g., Scintillation Counting) separate->detect analyze Calculate % Inhibition and Determine Ki detect->analyze

Caption: Workflow for a competitive radioligand binding assay.

Data Presentation: Cross-Reactivity Profiling Against a Panel of Off-Targets

TargetCompound A (% Inhibition @ 10 µM)Compound B (% Inhibition @ 10 µM)Compound C (% Inhibition @ 10 µM)
Enzyme Y 85%60%25%
Receptor Z 15%5%8%
Ion Channel W <5%<5%<5%

This is hypothetical data for illustrative purposes.

From this hypothetical data, Compound A shows significant off-target activity against Enzyme Y, warranting further investigation.

Delving Deeper: Investigating Off-Target Interactions

When significant off-target activity is identified, it is crucial to characterize the nature and potency of this interaction. This involves performing a full dose-response curve for the compound against the off-target, similar to the primary target enzyme inhibition assay.

Hypothetical Signaling Pathway Interaction

The diagram below illustrates a scenario where both the primary target (Enzyme X) and an off-target (Enzyme Y) are involved in distinct but potentially interacting signaling pathways.

G cluster_pathway1 Primary Pathway cluster_pathway2 Off-Target Pathway Signal1 Upstream Signal 1 EnzymeX Enzyme X (Primary Target) Signal1->EnzymeX Response1 Desired Cellular Response EnzymeX->Response1 Signal2 Upstream Signal 2 EnzymeY Enzyme Y (Off-Target) Signal2->EnzymeY Response2 Potential Side Effect EnzymeY->Response2 CompoundA Compound A CompoundA->EnzymeX Inhibition (High Potency) CompoundA->EnzymeY Inhibition (Lower Potency)

Caption: Interaction of Compound A with primary and off-target pathways.

Conclusion and Future Directions

This guide has outlined a systematic approach to evaluating the cross-reactivity of compounds based on the "this compound" scaffold. The hypothetical data presented illustrates the importance of this process in identifying potential liabilities early in the drug discovery pipeline. For Compound A, the significant inhibition of Enzyme Y would necessitate further investigation to understand the potential clinical implications of this off-target activity.

The principles and protocols described herein are broadly applicable and should be adapted based on the specific properties of the compounds and their intended therapeutic targets. A thorough understanding of a compound's selectivity is paramount for the development of safe and effective medicines.

References

  • B-EN-G (2025). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Available at: [Link]

  • Fabgennix International. Competition Assay Protocol. Available at: [Link]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. Available at: [Link]

  • ResearchGate (2025). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products | Request PDF. Available at: [Link]

  • Panday, S. K., Prasad, J., & Dikshit, D. K. (2009). Pyroglutamic acid: A unique chiral synthon. Tetrahedron: Asymmetry, 20(14), 1581-1632.
  • ResearchGate (2025). Cross-reactivity among drugs: Clinical problems | Request PDF. Available at: [Link]

  • Stefanucci, A., Novellino, E., Costante, R., & Mollica, A. (2014). Pyroglutamic acid derivatives: building blocks for drug discovery. Heterocycles, 89(8), 1801-1825.
  • Edmondson, S., et al. (2004). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry, 11(15), 1983-2003.
  • National Center for Biotechnology Information. Testing for Drug Hypersensitivity Syndromes. Available at: [Link]

  • Gang, L., et al. (2018). Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. Bioorganic & Medicinal Chemistry, 26(16), 4679-4686.
  • ResearchGate. Synthesis and bioactivities evaluation of L-pyroglutamic acid analogues from natural product lead. Available at: [Link]

  • BMG LABTECH (2025). Binding Assays. Available at: [Link]

  • ResearchGate. Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Available at: [Link]

  • National Center for Biotechnology Information. Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent. Available at: [Link]

  • Clinical Trials Arena (2018). Universal enzyme inhibition measurement could boost drug discovery. Available at: [Link]

  • Springer Nature Experiments. Ligand Competition Binding Assay for the Androgen Receptor. Available at: [Link]

  • National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes. Available at: [Link]

  • National Institutes of Health. Guideline for the diagnosis of drug hypersensitivity reactions: S2K-Guideline of the German Society for Allergology and Clinical Immunology (DGAKI) and the German Dermatological Society (DDG) in collaboration with the Association of German Allergologists (AeDA), the German Society for Pediatric Allergology and Environmental Medicine (GPA), the German Contact Dermatitis Research Group. Available at: [Link]

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 5-Oxo-1-propylpyrrolidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising molecule to a viable therapeutic is fraught with challenges. A critical juncture in this process is the translation of in vitro activity to in vivo efficacy. This guide provides an in-depth comparison of the in vitro and in vivo assessment of derivatives of 5-Oxo-1-propylpyrrolidine-3-carboxylic acid, a scaffold of significant interest in modern medicinal chemistry. While direct experimental data for the titular compound is not extensively available, this guide will leverage data from closely related pyrrolidone and pyrrolidine derivatives to illustrate the principles and methodologies for comparing biological activities across different experimental systems.

The pyrrolidine ring is a versatile scaffold found in numerous natural products and FDA-approved drugs.[1] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4] The 5-oxopyrrolidine-3-carboxylic acid core, in particular, offers a synthetically tractable backbone for the development of novel therapeutic agents.[5]

I. Assessing In Vitro Activity: The Foundation of Drug Discovery

In vitro studies are the cornerstone of early-stage drug discovery, providing a controlled environment to elucidate a compound's mechanism of action and initial potency.[6] These assays are typically high-throughput and cost-effective, allowing for the rapid screening of numerous candidates.[7]

A. Case Study: In Vitro Anti-inflammatory Activity of Pyrrolidine Derivatives

Inflammation is a complex biological response, and key enzymes such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) are crucial mediators. A rational approach in developing anti-inflammatory agents is the dual inhibition of these enzymes.[8]

A study on N-substituted pyrrolidine-2,5-dione derivatives demonstrated their potential as multi-target anti-inflammatory agents.[3] The in vitro evaluation of these compounds involved assays for COX-1, COX-2, and 5-LOX inhibition.[3]

Experimental Protocol: In Vitro COX-1/COX-2 and 5-LOX Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1, COX-2, and 5-LOX enzymes.

Methodology:

  • Enzyme Preparation: Recombinant human COX-2 and ram COX-1 enzymes, and potato 5-LOX are used.

  • Assay Buffer: Tris-HCl buffer (pH 7.4) is typically used.

  • Substrate: Arachidonic acid is used as the substrate for all enzymes.

  • Detection: The production of prostaglandins (for COX enzymes) or leukotrienes (for 5-LOX) is measured. This can be done using various methods, including spectrophotometry, fluorometry, or enzyme-linked immunosorbent assay (ELISA).

  • Procedure:

    • The test compound is pre-incubated with the enzyme.

    • The reaction is initiated by the addition of arachidonic acid.

    • After a set incubation period, the reaction is stopped.

    • The amount of product formed is quantified.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)
Derivative A15.21.58.7
Derivative B25.80.985.2
Celecoxib (Control)>1000.05-
Zileuton (Control)--0.5

Note: Data is hypothetical and for illustrative purposes, based on trends reported in the literature.[3]

B. In Vitro Anticancer and Antimicrobial Screening

The 5-oxopyrrolidine scaffold has also been explored for its anticancer and antimicrobial potential. In vitro screening for these activities is a critical first step.

  • Anticancer Activity: The MTT assay is a widely used colorimetric assay to assess cell viability and proliferation. In one study, various 5-oxopyrrolidine derivatives were tested against the A549 human lung adenocarcinoma cell line.[2][9] Some compounds exhibited potent anticancer activity at a concentration of 100 µM.[2]

  • Antimicrobial Activity: The antimicrobial activity is often determined by measuring the minimal inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.[10] For instance, certain 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have shown promising activity against multidrug-resistant Gram-positive pathogens.[11] A 5-nitrothiophene substituted derivative, in particular, demonstrated selective activity against multidrug-resistant Staphylococcus aureus.[5][10]

II. The Crucial Transition to In Vivo Models

While in vitro assays provide valuable initial data, they cannot fully replicate the complex physiological environment of a living organism. In vivo studies are therefore essential to evaluate a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and safety profile.[7]

A. Case Study: In Vivo Anti-inflammatory Activity

A commonly used animal model to assess in vivo anti-inflammatory activity is the carrageenan-induced paw edema model in rats.[3]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the ability of a test compound to reduce acute inflammation.

Methodology:

  • Animals: Wistar or Sprague-Dawley rats are commonly used.

  • Induction of Inflammation: A subcutaneous injection of carrageenan solution into the plantar surface of the rat's hind paw induces a localized inflammatory response.

  • Compound Administration: The test compound is administered orally or intraperitoneally at a specific time before carrageenan injection.

  • Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Data Presentation:

CompoundDose (mg/kg)Paw Edema Inhibition (%) at 3h
Derivative B5045%
Indomethacin (Control)1055%

Note: Data is hypothetical and for illustrative purposes, based on trends reported in the literature.[3][6]

B. Bridging the Gap: Correlating In Vitro and In Vivo Data

A key challenge in drug development is the often-observed discrepancy between in vitro potency and in vivo efficacy. A compound that is highly active in an isolated enzyme assay may show poor activity in an animal model. Several factors contribute to this:

  • Pharmacokinetics: A compound's ADME properties heavily influence its in vivo activity. Poor oral bioavailability, rapid metabolism, or inefficient distribution to the target tissue can all lead to a lack of efficacy.[12]

  • Off-Target Effects: In a complex biological system, a compound can interact with multiple targets, leading to unforeseen side effects or a different pharmacological profile than predicted from in vitro studies.

  • Metabolism: The liver and other tissues can metabolize a compound into active or inactive metabolites, altering its efficacy and duration of action.

For the anti-inflammatory pyrrolidine derivatives, a compound with potent dual COX-2/5-LOX inhibition in vitro would be expected to show significant anti-inflammatory effects in vivo. However, its actual performance will depend on its ability to reach the site of inflammation at a sufficient concentration and for an adequate duration.

III. Visualizing the Path Forward: Workflows and Pathways

To effectively navigate the transition from in vitro to in vivo studies, a structured workflow is essential.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Library Compound Library Primary Screening Primary Screening Compound Library->Primary Screening High-Throughput Hit Identification Hit Identification Primary Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization SAR In Vitro Pharmacology In Vitro Pharmacology Lead Optimization->In Vitro Pharmacology IC50, EC50 Mechanism of Action Mechanism of Action In Vitro Pharmacology->Mechanism of Action Candidate Selection Candidate Selection Mechanism of Action->Candidate Selection Pharmacokinetics (ADME) Pharmacokinetics (ADME) Candidate Selection->Pharmacokinetics (ADME) Efficacy Studies Efficacy Studies Pharmacokinetics (ADME)->Efficacy Studies Animal Models Toxicology Studies Toxicology Studies Efficacy Studies->Toxicology Studies Preclinical Candidate Preclinical Candidate Toxicology Studies->Preclinical Candidate

Caption: A generalized workflow from in vitro screening to in vivo candidate selection.

A hypothetical signaling pathway targeted by an anti-inflammatory 5-oxopyrrolidine derivative could involve the inhibition of key enzymes in the arachidonic acid cascade.

G Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Derivative Derivative Derivative->COX-1 / COX-2 Derivative->5-LOX

Caption: Inhibition of the arachidonic acid pathway by a hypothetical dual-inhibitor derivative.

IV. Conclusion and Future Directions

The 5-oxopyrrolidine-3-carboxylic acid scaffold and its derivatives represent a promising area of research with the potential to yield novel therapeutics for a range of diseases. A thorough and systematic comparison of in vitro and in vivo data is paramount for the successful translation of these compounds from the laboratory to the clinic.

For compounds showing promising in vitro anticancer or antimicrobial activity, the next logical steps would involve:

  • In vivo efficacy studies: Using relevant animal models of cancer (e.g., xenograft models) or infection.

  • Pharmacokinetic profiling: To understand the compound's behavior in a living system.

  • Toxicology studies: To assess the compound's safety profile.

By carefully designing experiments, critically analyzing data, and understanding the inherent complexities of biological systems, researchers can effectively bridge the gap between in vitro promise and in vivo success.

References

  • Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. PubMed. [Link]

  • Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity. PubMed. [Link]

  • Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. PubMed. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC. [Link]

  • Novel 5-oxopyrrolidine-3-carbohydrazides as potent protein kinase inhibitors: synthesis, anticancer evaluation, and molecular modeling. RSC. [Link]

  • [Characteristics of pyrrolidone pharmacokinetics in rats]. PubMed. [Link]

  • Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. ResearchGate. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PubMed. [Link]

  • The anticancer activity of 5-oxopyrrolidine derivatives 2 and 4–22 on... ResearchGate. [Link]

  • The antimicrobial activity of 5-oxopyrrolidine derivative 21 against... ResearchGate. [Link]

  • Biochemical Evaluation of Potential Antibacterial Activities of (2,6-Diethylphenyl)-5-Oxopyrrolidine Derivatives via In-Silico Study. Journal of Hunan University Natural Sciences. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer. [Link]

  • Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. KTU ePubl. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. Semantic Scholar. [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PMC. [Link]

  • Pyrrolidone derivatives. PubMed. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 5-Oxopyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies on 5-oxopyrrolidine derivatives, a scaffold of significant interest due to its presence in molecules with promising anticancer and antimicrobial properties.[1][2] We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, ensuring a robust and self-validating computational workflow. Our objective is to equip researchers with the expertise to not only perform these studies but also to critically evaluate the results in the context of drug discovery.

The Imperative for a Comparative Approach in Early-Phase Drug Discovery

In computational drug design, a single docking score is a number, but a collection of scores across a chemical series is data. A comparative docking study is essential for elucidating Structure-Activity Relationships (SAR) within a class of compounds. By systematically evaluating multiple derivatives against one or more biological targets, we can:

  • Identify Promising Scaffolds: Pinpoint which chemical modifications enhance binding affinity and which are detrimental.

  • Predict Selectivity: Docking against multiple targets (e.g., a cancer kinase and a bacterial enzyme) can offer early predictions of a compound's selectivity profile.

  • Generate Testable Hypotheses: The predicted binding poses provide detailed hypotheses about specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that can be validated through site-directed mutagenesis or biophysical assays.

The 5-oxopyrrolidine core is a versatile scaffold found in numerous bioactive compounds.[3] Recent studies have highlighted its potential in developing novel agents against lung cancer and multidrug-resistant bacteria, making it an ideal candidate for such a comparative analysis.[4][5]

Strategic Target Selection: Focusing on High-Impact Pathways

The choice of protein targets is the most critical decision in a docking study. Based on recent literature, 5-oxopyrrolidine derivatives have shown significant efficacy in two key therapeutic areas: oncology and infectious disease.[6][7] Therefore, we will select a representative, clinically relevant target from each.

  • Anticancer Target: BRAF Kinase (V600E Mutant)

    • Rationale: The BRAF kinase is a key component of the MAPK signaling pathway, and its V600E mutation is a driver in over 50% of melanomas and other cancers. Several 5-oxopyrrolidine derivatives have been suggested to act as multikinase inhibitors, making BRAF an excellent and well-characterized target.[6][8]

    • PDB ID: We will use the crystal structure of BRAF V600E in complex with a known inhibitor, for example, PDB ID: 3OG7, to validate our docking protocol.

  • Antimicrobial Target: Penicillin-Binding Protein 2a (PBP2a) of MRSA

    • Rationale: Methicillin-resistant Staphylococcus aureus (MRSA) poses a major global health threat, primarily through the expression of PBP2a, which has a low affinity for most β-lactam antibiotics.[9] Identifying novel scaffolds that can inhibit this enzyme is a high priority. The demonstrated activity of 5-oxopyrrolidine derivatives against MRSA makes PBP2a a logical and compelling target.[2][4]

    • PDB ID: We will utilize a well-resolved crystal structure of PBP2a, such as PDB ID: 1VQQ, for our study.

A Self-Validating Protocol for Comparative Docking

The trustworthiness of a docking study hinges on a protocol that is both reproducible and validated.[10] This section details a step-by-step workflow designed to ensure the reliability of the generated predictions.

Ligand and Protein Preparation: The Foundation of Accuracy

Garbage in, garbage out. The quality of your input structures directly determines the quality of your output.

Experimental Protocol: Ligand Preparation

  • Obtain 2D Structures: Draw the selected 5-oxopyrrolidine derivatives (see Table 1 for examples) using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Convert to 3D: Use a program like Open Babel or the tools within your molecular modeling suite to convert the 2D structures into 3D SDF or MOL2 files.

  • Assign Protonation States: It is crucial to assign the correct protonation states at a physiological pH (typically 7.4). This can be done using tools like LigPrep (Schrödinger) or the Protonate 3D function in MOE. This step is critical as the charge distribution affects electrostatic interactions.

  • Generate Low-Energy Conformations: A single, static 3D structure is insufficient. Generate a set of low-energy conformers for each ligand.

  • Energy Minimization: Perform a final energy minimization step on all conformers using a suitable force field (e.g., MMFF94 or OPLS). This ensures that the starting ligand geometries are physically realistic.

Experimental Protocol: Protein Preparation

  • Download PDB File: Obtain the crystal structure files (e.g., 3OG7, 1VQQ) from the Protein Data Bank.

  • Clean the Structure: Remove all non-essential components:

    • Water molecules (unless a specific water molecule is known to be critical for binding).

    • Co-factors, ions, and co-crystallized ligands. Retain the co-crystallized ligand separately for protocol validation.

  • Add Hydrogens: Crystal structures typically do not include hydrogen atoms. Add them using a standard geometry.

  • Assign Protonation States & Optimize: Assign protonation states to titratable residues (His, Asp, Glu, Lys). This is a critical step often overlooked; use tools like PROPKA or H++ to predict pKa values. Subsequently, perform a restrained energy minimization on the protein to relieve any steric clashes introduced during hydrogen addition, while keeping the backbone atoms fixed.

  • Assign Partial Charges: Assign partial charges to all atoms using a force field like AMBER or CHARMM.

The Docking Workflow: Execution and Validation

We will employ AutoDock Vina, a widely used and validated open-source docking program, for this study. Its search algorithm and scoring function are well-suited for comparative analyses.[11][12]

G cluster_prep 1. Preparation Phase cluster_validation 2. Validation Phase cluster_docking 3. Production Docking cluster_analysis 4. Analysis Phase ligands Ligand Set (5-Oxopyrrolidines) lig_prep Prepared Ligands ligands->lig_prep 3D Conversion Energy Minimization protein Target Protein (e.g., BRAF, PBP2a) prot_prep Prepared Protein protein->prot_prep Clean PDB Add Hydrogens run_docking Run Docking (AutoDock Vina) lig_prep->run_docking dock_validate Redocking Simulation prot_prep->dock_validate native_ligand Co-crystallized Ligand native_ligand->dock_validate check_rmsd RMSD < 2.0 Å? dock_validate->check_rmsd Calculate RMSD check_rmsd->prot_prep No (Refine Prep) define_grid Define Binding Site (Grid Box) check_rmsd->define_grid Yes (Validated) define_grid->run_docking raw_results Docking Results run_docking->raw_results Generate Poses & Scores quant_analysis Quantitative Analysis (Table Generation) raw_results->quant_analysis Extract Scores qual_analysis Qualitative Analysis (Binding Mode) raw_results->qual_analysis Visualize Poses final_report Final Report & SAR Hypothesis quant_analysis->final_report qual_analysis->final_report

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-Oxo-1-propylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure a safe laboratory environment for ourselves, our colleagues, and the community at large. The proper management and disposal of chemical waste are cornerstones of this responsibility. This guide provides a detailed protocol for the safe disposal of 5-Oxo-1-propylpyrrolidine-3-carboxylic acid, grounded in established safety principles and regulatory compliance.

Hazard Identification and Risk Assessment

Based on the analysis of related chemical structures, this compound is anticipated to be a solid irritant.[1][2] The primary hazards associated with this class of compounds include:

  • Skin Irritation: May cause redness and irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a significant risk of eye damage, potentially leading to serious injury if not handled with appropriate eye protection.[1][2][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1]

Table 1: Hazard Profile of Structurally Similar Pyrrolidone Carboxylic Acids

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation.[1][2]
Serious Eye Damage/Irritation (Category 1/2A)GHS05, GHS07Danger/WarningH318/H319: Causes serious eye damage/irritation.[1][2][5]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemGHS07WarningH335: May cause respiratory irritation.[1][2]

It is imperative to conduct a risk assessment for any procedure involving this compound, considering the quantities used and the potential for exposure.

Personal Protective Equipment (PPE)

Consistent with the Occupational Safety and Health Administration (OSHA) guidelines for laboratory safety, appropriate PPE must be worn at all times when handling this compound and its waste.[6][7]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the chemical.[8]

  • Body Protection: A laboratory coat is required to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area, preferably within a fume hood.

Spill and Leak Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Contain and Absorb: For solid spills, carefully sweep up the material to avoid creating dust and place it into a designated, labeled hazardous waste container.[2] For solutions, cover with an inert absorbent material (e.g., vermiculite, sand), then sweep up and place in the waste container.[9]

  • Decontaminate: Wipe the spill area with a damp cloth. Dispose of all cleanup materials as hazardous waste.

  • Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.

Disposal Procedures

The U.S. Environmental Protection Agency (EPA) mandates that all generators of chemical waste are responsible for its proper identification, management, and disposal.[10][11] The following procedures are recommended for the disposal of this compound.

Waste Collection and Storage:

  • Segregation: This chemical waste should be segregated from other waste streams to prevent inadvertent reactions.[6] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[4]

  • Containerization: Collect waste in a clearly labeled, sealable, and chemically compatible container.[6] The label should include the chemical name, "Hazardous Waste," and the associated hazard pictograms.[12]

  • Storage: Store the waste container in a designated, well-ventilated secondary containment area, away from heat and sources of ignition.[13]

Disposal Decision Workflow:

The following diagram illustrates the decision-making process for the final disposal of this compound waste.

DisposalWorkflow Disposal Decision Workflow for this compound A Waste Generation C Segregate and collect in a labeled, compatible container. A->C B Is the waste contaminated with other hazardous materials? D Consult institutional EHS for specific co-disposal protocols. B->D Yes E Store in a designated hazardous waste accumulation area. B->E No C->B F Arrange for pickup by a licensed hazardous waste disposal contractor. E->F G Final Disposal: Incineration or secure landfill. F->G

Caption: Decision workflow for proper disposal of this compound waste.

Final Disposal Method:

Given its organic nature, the recommended disposal method for this compound is through a licensed hazardous waste disposal company.[13][14] The most common and environmentally sound disposal options for this type of chemical waste are:

  • Incineration: High-temperature incineration in a facility equipped with afterburners and scrubbers is an effective method for destroying organic chemical waste.[13]

  • Secure Landfill: In some cases, and in accordance with local regulations, the waste may be disposed of in a secure hazardous waste landfill.

Important Considerations:

  • Regulatory Compliance: All disposal activities must comply with federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA) in the United States.[15]

  • Institutional Policies: Always follow your institution's specific Environmental Health and Safety (EHS) guidelines and Chemical Hygiene Plan.[16]

  • Do Not:

    • Dispose of this chemical down the drain.[1]

    • Mix with incompatible waste streams.[6]

    • Dispose of in regular trash.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.

References

  • U.S. Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-Oxo-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine-3-carboxylic acid.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Fisher Scientific. (2023, September 5). Safety Data Sheet: 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid.
  • (n.d.). Key Elements of an OSHA Compliant Laboratory Safety Management Program.
  • CDH Fine Chemical. (n.d.). PYRROLIDINE CAS NO 123-75-1 Material Safety Data Sheet SDS/MSDS.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone.
  • Apollo Scientific. (2023, June 8). Safety Data Sheet: 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid.
  • Fisher Scientific. (2016, February 1). Safety Data Sheet: Pyrrolidine-3-carboxylic acid.
  • Spill Containment, LLC. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals.
  • International Labour Organization & World Health Organization. (2021). ICSC 0562 - PYRROLIDONE.
  • U.S. Environmental Protection Agency. (2017, February 22). Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: N-Methylpyrrolidone (NMP).
  • Scientific Polymer Products, Inc. (2020, March 17). Safety Data Sheet: n-Vinyl-2-pyrrolidone. Retrieved from Scientific Polymer Products, Inc. website.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan.
  • U.S. Environmental Protection Agency. (n.d.). Disposal Guidance. Retrieved from [Link]

  • Fisher Scientific Chemicals, Inc. (2010, February 9). Safety Data Sheet: (+/-)-2-Pyrrolidinone-5-carboxylic acid.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • Cayman Chemical. (2025, June 12). Safety Data Sheet: Pyrimidine-4-Carboxylic Acid (sodium salt).

Sources

A Comprehensive Guide to the Safe Handling of 5-Oxo-1-propylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researchers, scientists, and drug development professionals dedicated to advancing their fields, the safe and effective handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 5-Oxo-1-propylpyrrolidine-3-carboxylic acid. By understanding the underlying principles of safe laboratory practices, we can mitigate risks and ensure the integrity of our research.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other pyrrolidine derivatives and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment.

Hazard Assessment and Triage

Given its chemical structure—a pyrrolidinone ring with a carboxylic acid moiety—this compound is anticipated to present several potential hazards. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[1] Carboxylic acids, as a class, can cause burns and tissue damage upon direct contact.[2] Furthermore, if the compound is a powder, it may form combustible dust concentrations in the air.[1]

Anticipated Hazard Profile:

Hazard CategoryPotential HazardRationale
Skin Contact Causes skin irritation, potentially severe.[3]The carboxylic acid group is acidic and can cause irritation or burns. Pyrrolidine derivatives can also be skin irritants.
Eye Contact Causes serious eye irritation or damage.[3][4]The acidic nature of the compound poses a significant risk to sensitive eye tissues.[2]
Inhalation May cause respiratory irritation.[3]Fine powders or aerosols can irritate the mucous membranes and upper respiratory tract.[5]
Ingestion May be harmful if swallowed.[6]While the primary risk is not acute toxicity, ingestion should always be avoided.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial to minimize exposure. The selection of appropriate PPE is not merely a procedural step but a critical control measure based on the anticipated hazards.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical safety goggles are required. A face shield should be worn over goggles when splashing is a risk.[7]Goggles provide a seal around the eyes to protect from splashes and dust. A face shield offers a broader barrier of protection for the entire face.[2]
Skin Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1][7]Nitrile gloves offer good resistance to a range of chemicals.[2] Always inspect gloves for tears or holes before use and change them frequently, especially after direct contact. A buttoned lab coat protects the skin and personal clothing.[1]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[1][7] If a fume hood is unavailable or insufficient, a NIOSH-approved respirator may be necessary.[1]A fume hood is the primary engineering control to minimize respiratory exposure. Respirators should be used as a secondary measure and require proper fit-testing and training.[2]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Safe Handling Procedures

Preparation:

  • Designated Area: All handling of this compound should occur in a designated area, such as a certified chemical fume hood.[1]

  • Gather Materials: Before starting, assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers.[1]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[4]

Handling the Compound:

  • Avoid Dust Generation: When transferring the solid, use a spatula and avoid actions that could create dust, such as pouring from a height.[1]

  • In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[1] Always add acid to water, not the other way around, to avoid a violent exothermic reaction.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[8]

Post-Handling:

  • Decontamination: Clean any contaminated surfaces and equipment thoroughly.[1]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][5]

Disposal Plan

Proper disposal is a critical and legally mandated component of the chemical lifecycle.

  • Waste Classification: this compound waste should be treated as hazardous waste.[9]

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[9]

  • Containers: Use a designated, compatible, and properly sealed hazardous waste container. The container must be clearly labeled with "Hazardous Waste" and the chemical name.[9]

  • Collection: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[7] This typically involves arranging for pickup by a licensed professional waste disposal service.[5][9] Do not empty into drains.[7]

Emergency Procedures: Be Prepared

Emergency SituationResponse Protocol
Skin Contact Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][10]
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if symptoms occur.[3][4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek medical attention.[3][11]
Spill For small spills, absorb the material with an inert substance like vermiculite or sand. Place the absorbed material into a sealed container for disposal as hazardous waste.[9] Ventilate the area and wash the spill site after cleanup is complete.[9]

Visualizing the Workflow

A logical workflow is essential for maintaining safety and efficiency.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Hazard Assessment & SDS Review prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Fume Hood & Equipment prep2->prep3 handle1 Weighing & Transfer prep3->handle1 Begin Experiment handle2 Dissolving in Solvent handle1->handle2 post1 Decontaminate Work Area handle2->post1 Complete Experiment post2 Properly Store Compound post1->post2 post3 Segregate & Label Waste post1->post3 disp1 Store Waste in SAA post3->disp1 disp2 Arrange Professional Disposal disp1->disp2

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Oxo-1-propylpyrrolidine-3-carboxylic acid
Reactant of Route 2
5-Oxo-1-propylpyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.